C6 NBD L-threo-dihydroceramide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C30H51N5O6 |
|---|---|
Peso molecular |
577.8 g/mol |
Nombre IUPAC |
N-[(2R,3R)-1,3-dihydroxyoctadecan-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide |
InChI |
InChI=1S/C30H51N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h20-21,25,27,31,36-37H,2-19,22-23H2,1H3,(H,32,38)/t25-,27-/m1/s1 |
Clave InChI |
GEZLBJRDZRUTOE-XNMGPUDCSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCC[C@H]([C@@H](CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
SMILES canónico |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
Origen del producto |
United States |
Foundational & Exploratory
What is the biological activity of C6 NBD L-threo-dihydroceramide?
An In-depth Technical Guide on the Biological Activity of C6 NBD L-threo-dihydroceramide
Introduction
This compound is a fluorescently labeled, cell-permeable, short-chain analog of dihydroceramide (B1258172), a precursor in the de novo synthesis of ceramides (B1148491) and other sphingolipids. The nitrobenzoxadiazole (NBD) group attached to the fatty acid chain confers fluorescent properties (Excitation/Emission: ~466/~536 nm), allowing for the visualization and tracking of its uptake, intracellular trafficking, and metabolism.[1][2] Unlike its D-erythro counterpart, the L-threo stereoisomer is generally considered to be metabolically inactive, meaning it is not readily converted into other complex sphingolipids.[3] This metabolic stability, combined with its fluorescence, makes it a valuable tool for specific applications in cellular biology, particularly for comparative studies against its metabolically active isomers to dissect sphingolipid-dependent signaling pathways.
This guide provides a comprehensive overview of the known biological activities of this compound and its related isomers, with a focus on its utility as a molecular probe. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate its application in research and drug development.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C30H51N5O7 |
| Molecular Weight | 593.8 g/mol [1] |
| Appearance | Orange solid[1] |
| Excitation Wavelength (Ex) | ~466 nm[1][2] |
| Emission Wavelength (Em) | ~536 nm[1][2] |
| Solubility | Soluble in Ethanol (B145695), DMSO, and DMF[1] |
Biological Activity and Applications
The biological activity of this compound is intrinsically linked to its structure. As a dihydroceramide analog, it primarily serves as a probe to investigate the initial steps of sphingolipid metabolism and the roles of specific ceramide stereoisomers in cellular processes.
Cellular Uptake and Intracellular Localization
This compound is readily taken up by cells. Unlike the D-erythro isomer which traffics to the Golgi apparatus for further metabolism, the L-threo isomer is primarily associated with the endoplasmic reticulum (ER) compartment.[4] It does not typically label the Golgi apparatus or the plasma membrane, consistent with its metabolic inactivity.[4] This differential localization is a key aspect of its utility as a research tool, allowing for the specific investigation of ER-related sphingolipid processes.
Metabolic Fate
The L-threo stereochemistry of this dihydroceramide analog renders it a poor substrate for the enzymes of the canonical sphingolipid metabolic pathway. Specifically, it is not readily desaturated to form C6 NBD L-threo-ceramide, nor is it glycosylated by ceramide glucosyltransferase to form glucosylceramide.[3] This metabolic inertia is a critical feature, as it allows researchers to study the physical effects of dihydroceramide accumulation or to use it as a negative control in experiments where the metabolism of other ceramide isomers is being investigated.
While direct quantitative data for the NBD-labeled L-threo-dihydroceramide is limited, data for the closely related non-labeled C6 L-threo ceramide provides insight into the biological effects of this stereoisomer.
Table 1: Quantitative Data for C6 L-threo Ceramide (non-NBD labeled)
| Parameter | Cell Line | Value | Biological Effect |
| IC50 | U937 | 18 µM | Cytotoxicity[3] |
| Concentration | EL4 T cells | 10 µM | Enhancement of PMA-induced IL-4 production[3] |
Experimental Protocols
Protocol for Cellular Labeling with C6 NBD Dihydroceramide
This protocol is adapted from methodologies used for fluorescent ceramide analogs.[1][5][6][7]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO or ethanol. Store aliquots at -20°C, protected from light.
-
C6 NBD Dihydroceramide/BSA Complex Formation: a. In a glass tube, dry the required volume of the 1 mM stock solution under a stream of nitrogen gas. b. Resuspend the lipid film in absolute ethanol (e.g., 200 µL).[6] c. Add the ethanol-lipid solution to a solution of 0.34 mg/mL fatty acid-free BSA in PBS or serum-free medium, vortexing during the addition to achieve the desired final concentration (e.g., 5 µM).[1][6] d. Incubate the complex at 37°C for 10-30 minutes to allow for its formation.[5]
-
Cell Labeling: a. Grow cells to ~80% confluency on glass-bottom dishes. b. Wash the cells twice with pre-warmed PBS or serum-free medium. c. Replace the medium with the freshly prepared C6 NBD Dihydroceramide/BSA complex solution. d. Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes, protected from light.[5]
-
Washing and Imaging: a. Aspirate the labeling solution and wash the cells three times with pre-warmed complete culture medium or ice-cold PBS.[1][5] b. Add fresh medium or mounting medium to the cells. c. Observe the cells using a fluorescence microscope with a filter set appropriate for NBD (Excitation ~466 nm, Emission ~536 nm).[5]
Protocol for Lipid Extraction and Analysis via HPLC
This protocol allows for the quantification of this compound uptake and its potential (lack of) conversion to other metabolites.[1][6]
Materials:
-
Labeled cells from the previous protocol
-
Ice-cold Methanol (B129727)
-
Water
-
Nitrogen gas stream
-
HPLC system with a fluorescence detector and a C8 or C18 reverse-phase column
Procedure:
-
Lipid Extraction: a. After labeling, wash cells three times with ice-cold PBS. b. Scrape the cells in 1 ml of ice-cold methanol and transfer to a glass tube.[1] c. Add 2 ml of chloroform and vortex thoroughly. d. Add 0.8 ml of water to induce phase separation. e. Centrifuge to pellet the protein interface, and carefully collect the lower organic phase (containing lipids) into a new glass tube.[1][5]
-
HPLC Analysis: a. Dry the collected organic phase under a stream of nitrogen gas.[1] b. Resuspend the dried lipid extract in a known volume (e.g., 100 µL) of methanol or the initial mobile phase.[1] c. Inject an aliquot (e.g., 10-20 µL) onto the reverse-phase HPLC column.[1] d. Use a suitable mobile phase, such as a gradient of methanol and water, to separate the lipid species.[1] e. Detect the fluorescent lipids using a fluorescence detector set to Ex: ~466 nm and Em: ~536 nm.[1] f. Quantify the amount of this compound by integrating the area under the curve (AUC) for its corresponding peak.
Visualizations
Sphingolipid Metabolism and Trafficking Workflow
The following diagram illustrates a general experimental workflow for studying sphingolipid metabolism using fluorescent NBD-ceramide analogs. While this compound is metabolically inert, this workflow is used to confirm its lack of conversion and to compare its behavior to metabolically active isomers.
Caption: Workflow for analyzing fluorescent dihydroceramide metabolism.
Ceramide-Mediated Apoptosis Signaling Pathway
Ceramides are well-known mediators of apoptosis. Although the L-threo isomer is less active, understanding the general pathway is crucial for contextualizing its effects (or lack thereof).
Caption: Simplified signaling cascade of ceramide-induced apoptosis.
Conclusion
This compound serves as a specialized molecular probe for cell biology and sphingolipid research. Its key characteristic is its metabolic inactivity, which contrasts sharply with its D-erythro counterpart that actively participates in sphingolipid synthesis pathways. This makes the L-threo isomer an excellent negative control and a tool to investigate non-metabolic roles of dihydroceramides, such as their physical effects on membranes or their potential to interact with specific binding proteins within the endoplasmic reticulum. The detailed protocols and conceptual frameworks provided in this guide offer a foundation for utilizing this fluorescent lipid analog to explore the complex and stereospecific roles of sphingolipids in cellular function.
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. caymanchem.com [caymanchem.com]
- 4. research.rug.nl [research.rug.nl]
- 5. benchchem.com [benchchem.com]
- 6. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Technical Deep Dive: C6 NBD L-threo-dihydroceramide Versus its L-erythro Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides (B1148491) and their dihydro- precursors are pivotal players in the intricate world of sphingolipid-mediated signaling, governing a spectrum of cellular processes from proliferation and differentiation to apoptosis. The stereochemistry of these lipid messengers is a critical determinant of their biological function. This technical guide provides an in-depth comparison of two stereoisomers of a fluorescently labeled dihydroceramide (B1258172) analog: C6 NBD L-threo-dihydroceramide and its L-erythro counterpart. Understanding the nuanced differences in their metabolic fate, intracellular trafficking, and impact on cellular signaling pathways is paramount for researchers leveraging these tools to dissect sphingolipid biology and for professionals developing novel therapeutics targeting these pathways.
Core Functional Distinctions: A Tale of Two Isomers
The fundamental difference between this compound and its L-erythro isomer lies in their biological activity, primarily their influence on cell viability and their recognition by key enzymes in sphingolipid metabolism. The L-threo isomer is recognized as a bioactive, pro-apoptotic molecule, whereas the L-erythro isomer is largely considered biologically inert in this regard.[1][2] This disparity stems from the high stereospecificity of the enzymes that metabolize these lipids.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative and qualitative differences between the L-threo and L-erythro isomers of dihydroceramides, based on studies of their non-fluorescent short-chain analogs.
Table 1: Comparative Effects on Cell Viability
| Compound | Cell Line | Assay | Concentration | Outcome | Reference |
| D-threo-C2-dihydroceramide | HL-60 | Cell Growth Inhibition | 20 µM | Significant Inhibition | Bielawska et al., 1993[1] |
| L-threo-C2-dihydroceramide | HL-60 | Cell Growth Inhibition | 20 µM | Significant Inhibition | Bielawska et al., 1993[1] |
| D-erythro-C2-dihydroceramide | HL-60 | Cell Growth Inhibition | 20 µM | Inactive | Bielawska et al., 1993[1] |
| L-erythro-C2-dihydroceramide | HL-60 | Cell Growth Inhibition | 20 µM | Inactive | Bielawska et al., 1993[1] |
Table 2: Substrate Specificity of Key Sphingolipid Metabolic Enzymes
| Substrate | Enzyme | Source | Relative Activity (%) | Reference |
| L-threo-sphinganine | Dihydroceramide synthase | Rat liver microsomes | 100 | Michel et al., 2001[1] |
| L-erythro-sphinganine | Dihydroceramide synthase | Rat liver microsomes | Not a substrate | Michel et al., 2001[1] |
| L-threo-dihydroceramide | Sphingomyelin synthase | Cultured cells | Metabolized to dihydroSM | Venkataraman & Futerman, 2001[3][4] |
| L-erythro-dihydroceramide | Sphingomyelin synthase | Cultured cells | Not a substrate | Venkataraman & Futerman, 2001[3][4] |
| L-threo-dihydroceramide | Glucosylceramide synthase | Cultured cells | Not metabolized | Venkataraman & Futerman, 2001[3][4] |
| L-erythro-dihydroceramide | Glucosylceramide synthase | Cultured cells | Not a substrate | Venkataraman & Futerman, 2001[3][4] |
Signaling Pathways and Metabolic Fate
The differential biological activities of the L-threo and L-erythro isomers can be attributed to their distinct metabolic fates and their impact on downstream signaling cascades.
Metabolic Pathway
The de novo synthesis of sphingolipids is a highly regulated process. Dihydroceramide synthase, a key enzyme in this pathway, exhibits strict stereoselectivity, utilizing L-threo-sphinganine to produce L-threo-dihydroceramide.[1] The L-erythro isomer is not a substrate for this enzyme.[1][3][4] Subsequently, L-threo-dihydroceramide can be further metabolized to dihydrosphingomyelin.[3][4]
Stereospecificity in the de novo sphingolipid synthesis pathway.
Apoptosis Signaling
A significant body of evidence points to the pro-apoptotic role of threo-dihydroceramides.[1][2] This is in stark contrast to the erythro isomers, which are generally considered non-apoptotic.[1][5] The pro-apoptotic signaling cascade initiated by L-threo-dihydroceramide is believed to involve the activation of caspases, key executioners of programmed cell death.
Differential effects on the caspase-mediated apoptosis pathway.
Experimental Protocols
Detailed and reproducible experimental design is critical for elucidating the distinct roles of these isomers. Below are representative protocols for key assays.
Protocol 1: Comparative Cell Viability Assessment (MTT Assay)
This protocol outlines a method to compare the cytotoxic effects of this compound and its L-erythro isomer.
Materials:
-
This compound and C6 NBD L-erythro-dihydroceramide
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Human cancer cell line (e.g., HL-60)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Prepare stock solutions of the C6 NBD dihydroceramide isomers in DMSO. Dilute the stock solutions in culture medium to achieve the desired final concentrations (e.g., a serial dilution from 1 µM to 50 µM). Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 150 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 values for each isomer.
Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining
This protocol details the use of flow cytometry to differentiate between viable, apoptotic, and necrotic cells after treatment with the dihydroceramide isomers.
Materials:
-
This compound and C6 NBD L-erythro-dihydroceramide
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Human cancer cell line
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the C6 NBD dihydroceramide isomers and controls for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Protocol 3: Intracellular Localization by Confocal Microscopy
This protocol describes how to visualize the subcellular distribution of the fluorescently labeled dihydroceramide isomers.
Materials:
-
This compound and C6 NBD L-erythro-dihydroceramide complexed to BSA
-
Live cells cultured on glass-bottom dishes
-
Confocal microscope with appropriate laser lines and filters for NBD fluorescence (Excitation ~466 nm, Emission ~536 nm)
-
Hanks' Balanced Salt Solution (HBSS)
Procedure:
-
Preparation of Lipid-BSA Complex: Prepare a 1:1 molar complex of the C6 NBD dihydroceramide isomers with fatty acid-free BSA.
-
Cell Labeling: Incubate the cells with 5 µM of the lipid-BSA complex in serum-free medium for 30 minutes at 4°C.
-
Washing: Wash the cells three times with ice-cold HBSS to remove excess probe.
-
Chase: Incubate the cells in fresh, pre-warmed complete medium at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
Imaging: At each time point, wash the cells with HBSS and immediately visualize them using a confocal microscope.
-
Image Analysis: Analyze the images to determine the subcellular localization of the fluorescence, noting any differences in the trafficking patterns between the L-threo and L-erythro isomers.
Workflow for comparing the biological effects of the isomers.
Conclusion
The stereochemical configuration of dihydroceramides is a critical determinant of their biological function. This compound serves as a valuable tool to probe the pro-apoptotic and metabolic pathways governed by the threo stereoisomer. In contrast, its L-erythro counterpart acts as an essential negative control, being largely biologically inactive. For researchers in sphingolipid biology and drug development, a clear understanding of these differences, supported by robust experimental design, is crucial for the accurate interpretation of data and the advancement of the field. The provided data summaries, pathway diagrams, and detailed protocols offer a comprehensive framework for investigating the distinct roles of these important signaling molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Pro-Apoptotic Potential of C6 NBD L-threo-dihydroceramide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides (B1148491) are a class of sphingolipids that play a pivotal role in cellular signaling, governing processes ranging from proliferation and differentiation to senescence and apoptosis. The delicate balance between pro-apoptotic ceramides and pro-survival sphingolipids, often referred to as the "sphingolipid rheostat," is crucial for maintaining cellular homeostasis. Dysregulation of this balance is a hallmark of various pathologies, including cancer, making the modulation of ceramide levels a promising therapeutic strategy.[1][2]
This technical guide focuses on a specific, synthetically modified ceramide analog: C6 NBD L-threo-dihydroceramide. This molecule incorporates three key features: a short (C6) acyl chain for enhanced cell permeability, a fluorescent NBD (nitrobenzoxadiazole) group for visualization in cellular assays, and a specific L-threo stereochemistry which, in contrast to its D-erythro counterpart, has been shown to be a potent inducer of apoptosis.[1] Dihydroceramides, the immediate precursors of ceramides, were once considered biologically inert. However, emerging evidence reveals that the threo-diastereomer of dihydroceramide (B1258172) can actively trigger apoptotic pathways.[1]
This document provides an in-depth exploration of the role of this compound in apoptosis induction, detailing the underlying signaling pathways, providing comprehensive experimental protocols for its study, and presenting quantitative data from relevant literature.
Core Concepts: Ceramide Stereochemistry and Apoptotic Induction
The biological activity of dihydroceramides is highly dependent on their stereochemistry. The naturally occurring D-erythro-dihydroceramide is generally considered inactive in inducing cell death. In contrast, the L-threo-dihydroceramide isomer has been demonstrated to be a potent inducer of apoptosis.[1] This difference is attributed to the stereospecificity of enzymes involved in sphingolipid metabolism. While the precise molecular targets of L-threo-dihydroceramide that initiate apoptosis are still under investigation, it is known to activate caspase cascades, a key feature of programmed cell death.[1]
Signaling Pathways in L-threo-dihydroceramide-Induced Apoptosis
L-threo-dihydroceramide initiates apoptosis primarily through the intrinsic or mitochondrial pathway. This involves a cascade of events that ultimately lead to the activation of executioner caspases and the dismantling of the cell.
Mitochondrial Outer Membrane Permeabilization (MOMP)
A critical event in the intrinsic apoptotic pathway is the permeabilization of the outer mitochondrial membrane. L-threo-dihydroceramide is thought to contribute to MOMP through several mechanisms:
-
Direct Channel Formation: While ceramides are known to form channels in the mitochondrial outer membrane, allowing the release of pro-apoptotic factors, dihydroceramides have been shown to inhibit this process.[3][4] However, it is hypothesized that the pro-apoptotic L-threo isomer may act differently or be metabolized to a more active species.
-
Regulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins are key regulators of MOMP. Pro-apoptotic members like Bax and Bak promote permeabilization, while anti-apoptotic members like Bcl-2 and Bcl-xL inhibit it. L-threo-dihydroceramide is believed to shift the balance in favor of the pro-apoptotic proteins, leading to the formation of pores in the mitochondrial membrane.
The following diagram illustrates the central role of mitochondria in L-threo-dihydroceramide-induced apoptosis.
Caption: Mitochondrial pathway of apoptosis induced by this compound.
Caspase Activation Cascade
The release of cytochrome c from the mitochondria into the cytosol is a key step in the activation of the caspase cascade. Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, which in turn cleaves a plethora of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.[5]
The following diagram depicts the sequential activation of caspases following treatment with this compound.
Caption: Caspase activation cascade initiated by this compound.
Quantitative Data
| Compound | Cell Line | Assay | Result | Reference |
| C2-dihydroceramide | HL-60 | Cell Growth Inhibition | No significant effect | [6] |
| C2-ceramide | HL-60 | Cell Growth Inhibition | Potent inhibitor | [6] |
| Dihydroceramides | T-cell ALL cell lines | Cytotoxicity | C22:0- and C24:0-dihydroceramides are cytotoxic | [7] |
| γ-tocotrienol (induces dihydroceramide) | PC-3 and LNCaP | Apoptosis | Induces apoptosis | [8] |
Experimental Protocols
The following section provides detailed methodologies for key experiments to investigate the pro-apoptotic effects of this compound.
Cell Culture and Treatment
-
Cell Lines: A variety of cancer cell lines can be used, such as HeLa (cervical cancer), Jurkat (T-cell leukemia), or U937 (monocytic leukemia), which are known to be sensitive to ceramide-induced apoptosis.
-
Culture Conditions: Maintain cells in the appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Preparation of this compound: Dissolve this compound in a suitable solvent such as DMSO or ethanol (B145695) to prepare a stock solution. Further dilute the stock solution in culture medium to the desired final concentrations for treatment. A vehicle control (medium with the same concentration of solvent) should always be included in the experiments.
-
Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The following day, replace the medium with fresh medium containing various concentrations of this compound or the vehicle control. The incubation time will vary depending on the specific assay.
Assessment of Apoptosis
This assay quantifies the activity of the executioner caspases-3 and -7, which are key mediators of apoptosis.
-
Principle: The assay utilizes a substrate that is specifically cleaved by activated caspase-3 and -7, releasing a fluorescent molecule. The intensity of the fluorescence is directly proportional to the caspase activity.
-
Materials:
-
Caspase-3/7 assay kit (containing a fluorogenic substrate like Ac-DEVD-AMC or similar).
-
Cell lysis buffer.
-
96-well black, clear-bottom plates.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Plate cells in a 96-well plate and treat with this compound as described above.
-
After the desired incubation period, lyse the cells according to the kit manufacturer's instructions.
-
Add the caspase-3/7 substrate to each well and incubate at room temperature, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).[9]
-
Calculate the fold-change in caspase activity relative to the vehicle-treated control.
-
This method visualizes the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of the intrinsic apoptotic pathway.
-
Principle: In healthy cells, cytochrome c resides within the mitochondria, showing a punctate staining pattern. Upon apoptosis induction, it is released into the cytosol, resulting in a diffuse staining pattern.
-
Materials:
-
Cells cultured on glass coverslips.
-
MitoTracker Red CMXRos (to specifically stain mitochondria).
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Primary antibody against cytochrome c.
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
DAPI (to stain the nucleus).
-
Fluorescence microscope.
-
-
Procedure:
-
Seed cells on coverslips and treat with this compound.
-
In the last 30 minutes of incubation, add MitoTracker Red CMXRos to the culture medium to label the mitochondria.
-
Wash the cells with PBS and fix them with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific binding with blocking buffer.
-
Incubate with the primary anti-cytochrome c antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. The NBD fluorescence of the treatment compound can also be observed.
-
This technique is used to quantify the expression levels of pro- and anti-apoptotic Bcl-2 family proteins.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific antibodies.
-
Materials:
-
Cell lysis buffer with protease inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies against Bax, Bak, Bcl-2, Bcl-xL, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells with this compound and prepare cell lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative expression levels of the Bcl-2 family proteins.
-
The following diagram provides a general workflow for these experimental protocols.
Caption: Experimental workflow for studying this compound-induced apoptosis.
Conclusion
This compound is a valuable tool for studying the intricate mechanisms of apoptosis. Its fluorescent properties allow for direct visualization of its cellular uptake and localization, while its L-threo stereochemistry confers potent pro-apoptotic activity. By targeting the intrinsic apoptotic pathway, involving mitochondrial outer membrane permeabilization and the subsequent activation of the caspase cascade, this compound holds promise for further investigation as a potential therapeutic agent in diseases characterized by apoptosis evasion, such as cancer. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to explore the full potential of this compound in their studies of programmed cell death. Further research is warranted to elucidate the precise molecular targets of L-threo-dihydroceramide and to quantify its cytotoxic effects in various cell types.
References
- 1. scilit.com [scilit.com]
- 2. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 3. Dihydroceramide hinders ceramide channel formation: Implications on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial Ceramide and the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide induces neuronal apoptosis through the caspase-9/caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. C22:0- and C24:0-dihydroceramides Confer Mixed Cytotoxicity in T-Cell Acute Lymphoblastic Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gamma-tocotrienol induces apoptosis and autophagy in prostate cancer cells by increasing intracellular dihydrosphingosine and dihydroceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Sphingolipid Metabolism of Fluorescent L-threo-dihydroceramide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolism of fluorescently labeled L-threo-dihydroceramide, a synthetic stereoisomer of a key intermediate in sphingolipid biosynthesis. This document details its metabolic fate, subcellular localization, and the experimental protocols required for its study, making it a valuable resource for researchers in lipid biology, cell signaling, and drug development.
Introduction to L-threo-dihydroceramide Metabolism
Ceramides (B1148491) are central molecules in sphingolipid metabolism, serving as precursors for complex sphingolipids and acting as bioactive signaling molecules.[1] Natural ceramides exist in the D-erythro configuration. L-threo-dihydroceramide is an unnatural stereoisomer that, despite its altered stereochemistry, is recognized and metabolized by cellular enzymes. Understanding the metabolic pathway of this analog, particularly when fluorescently labeled, offers unique insights into the stereospecificity of lipid-metabolizing enzymes and transport machinery.
The metabolism of L-threo-dihydrosphingosine (also known as safingol), the precursor to L-threo-dihydroceramide, has been studied in various cell types.[2] It is readily N-acylated by ceramide synthases to form L-threo-dihydroceramide.[3] Unlike its natural D-erythro counterpart, L-threo-dihydroceramide exhibits distinct metabolic processing, which is detailed in the following sections.
Metabolic Pathways and Subcellular Localization
The metabolism of L-threo-dihydroceramide is characterized by its conversion into more complex sphingolipids, primarily dihydrosphingomyelin. Notably, it is generally not a substrate for desaturation to form L-threo-ceramide, nor is it readily converted to glucosylceramide.[3]
The subcellular localization of fluorescent dihydroceramide (B1258172) analogs is highly dependent on their stereochemistry. While the natural D-erythro isomer is transported to the Golgi apparatus for further metabolism, other stereoisomers, including likely the L-threo form, tend to accumulate in the endoplasmic reticulum.[4][5]
Below is a diagram illustrating the metabolic fate of fluorescent L-threo-dihydroceramide.
Quantitative Metabolic Data
The following table summarizes the quantitative analysis of L-threo-dihydrosphingosine metabolism in cultured cells. These values provide an indication of the metabolic fate of its N-acylated product, L-threo-dihydroceramide.
| Cell Type | Metabolite | Percentage of Total Metabolites | Reference |
| Primary Cultured Neurons | L-threo-dihydroceramide | Up to 50% | [6] |
| L-threo-dihydrosphingomyelin | Up to 45% | [6] | |
| L-threo-glucosylceramide | ~5% | [6] | |
| B104 Neuroblastoma Cells | L-threo-dihydroceramide | Data not specified | [6] |
| Swiss 3T3 Fibroblasts | L-threo-dihydroceramide | Data not specified | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of fluorescent L-threo-dihydroceramide metabolism.
Cell Culture and Labeling with Fluorescent Dihydroceramide
This protocol describes the labeling of cultured cells with a fluorescent dihydroceramide analog, such as NBD-L-threo-dihydroceramide.
Materials:
-
Cultured cells (e.g., CHO, HeLa, or fibroblasts) grown on glass coverslips or in culture dishes.
-
NBD-L-threo-dihydroceramide stock solution (1 mM in chloroform (B151607):methanol (B129727), 19:1 v/v).
-
Defatted Bovine Serum Albumin (BSA).
-
Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4 (HBSS/HEPES).
-
Complete cell culture medium.
Procedure:
-
Preparation of NBD-dihydroceramide-BSA Complex:
-
Dispense a desired amount of the NBD-dihydroceramide stock solution into a glass test tube.
-
Evaporate the solvent under a stream of nitrogen, followed by vacuum desiccation for at least 1 hour.
-
Resuspend the dried lipid in ethanol.
-
In a separate tube, prepare a solution of defatted BSA in HBSS/HEPES (e.g., 0.34 mg/mL).
-
While vortexing the BSA solution, inject the ethanolic NBD-dihydroceramide solution to form the complex (final concentration typically 5 µM).[6]
-
-
Cell Labeling:
-
Wash the cultured cells twice with HBSS/HEPES.
-
Incubate the cells with the NBD-dihydroceramide-BSA complex (e.g., 5 µM) in HBSS/HEPES for 30 minutes at 4°C. This allows the lipid to associate with the plasma membrane.[6]
-
Rinse the cells several times with ice-cold medium.
-
Add fresh, pre-warmed complete culture medium and incubate at 37°C for the desired time to allow for metabolism and transport.[6]
-
Fluorescence Microscopy for Subcellular Localization
This protocol outlines the visualization of the fluorescently labeled sphingolipids within the cells.
Materials:
-
Labeled cells on glass coverslips.
-
Phosphate-Buffered Saline (PBS).
-
Mounting medium.
-
Fluorescence microscope with appropriate filter sets for the chosen fluorophore (e.g., for NBD: excitation ~466 nm, emission ~536 nm).
Procedure:
-
After the desired incubation time, wash the cells on coverslips three times with PBS.
-
Mount the coverslips on a microscope slide with a drop of mounting medium.
-
Visualize the cells using a fluorescence microscope. Capture images of different subcellular structures, such as the endoplasmic reticulum and Golgi apparatus.[7]
-
For colocalization studies, cells can be co-stained with organelle-specific markers.
Lipid Extraction and Analysis by Thin-Layer Chromatography (TLC)
This protocol describes the extraction of lipids from the cells and their separation to analyze the metabolic products.
Materials:
-
Labeled cells in a culture dish.
-
Scraper.
-
Chloroform.
-
Methanol.
-
Silica (B1680970) gel TLC plates.
-
TLC developing chamber.
-
TLC solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v).
-
UV transilluminator or fluorescence scanner.
Procedure:
-
Lipid Extraction:
-
Wash the cells with PBS and scrape them into a glass tube.
-
Add a mixture of chloroform and methanol (e.g., 2:1, v/v) to the cell suspension to extract the lipids.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Thin-Layer Chromatography:
-
Resuspend the dried lipid extract in a small volume of chloroform:methanol (1:1, v/v).
-
Spot the lipid extract onto a silica gel TLC plate, alongside standards for potential metabolites (e.g., NBD-dihydrosphingomyelin).
-
Develop the TLC plate in a chamber equilibrated with the chosen solvent system.[8]
-
After development, air-dry the plate.
-
Visualize the fluorescent lipid spots under UV light or using a fluorescence scanner.[9]
-
The relative abundance of each metabolite can be quantified by densitometry.
-
The following diagram outlines the general workflow for these experiments.
Conclusion
This technical guide provides a foundational understanding of the metabolism of fluorescent L-threo-dihydroceramide. The distinct metabolic fate of this unnatural stereoisomer, particularly its preferential conversion to dihydrosphingomyelin and its accumulation in the endoplasmic reticulum, makes it a valuable tool for dissecting the stereospecificity of enzymes and transport proteins within the sphingolipid metabolic network. The detailed protocols provided herein offer a practical framework for researchers to investigate these processes in their own experimental systems. Further research into the potential signaling roles of L-threo-dihydroceramide and its metabolites will continue to enhance our understanding of sphingolipid biology.
References
- 1. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thematic Review Series: Sphingolipids. Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydroceramide biology. Structure-specific metabolism and intracellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. genecopoeia.com [genecopoeia.com]
- 7. Sphingolipid metabolism in cultured fibroblasts: microscopic and biochemical studies employing a fluorescent ceramide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
C6 NBD L-threo-dihydroceramide as a Probe for Ceramide Synthase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides (B1148491) are a class of bioactive sphingolipids that play a central role in a multitude of cellular processes, including proliferation, apoptosis, and stress responses.[1][2] The enzymatic production of ceramides is primarily catalyzed by a family of six ceramide synthases (CerS), each exhibiting specificity for fatty acyl-CoAs of varying chain lengths.[3][4] This specificity in acyl chain length gives rise to a diverse pool of ceramide species, each with potentially distinct physiological and pathological roles.[5]
The study of CerS activity is crucial for understanding the intricate roles of different ceramide species in health and disease, and for the development of therapeutic agents targeting sphingolipid metabolism. Fluorescently labeled lipid analogs have become indispensable tools in this field, offering a safer and often more sensitive alternative to radiolabeled substrates for assaying enzyme activity and visualizing lipid trafficking.[6][7]
This technical guide focuses on C6 NBD L-threo-dihydroceramide, a fluorescent analog of dihydroceramide (B1258172), the immediate precursor to ceramide in the de novo synthesis pathway. While the natural stereoisomer of dihydroceramide is the D-erythro form, the L-threo isomer can also be acylated by ceramide synthases, albeit with different efficiencies.[2][8] This characteristic makes this compound a valuable probe for investigating the stereospecificity and catalytic mechanism of the different CerS isoforms. This guide provides a comprehensive overview of its application, including quantitative data on CerS specificity and inhibition, detailed experimental protocols, and visualizations of relevant biochemical pathways.
The Ceramide Synthase Family
Mammals express six isoforms of ceramide synthase (CerS1-6), each encoded by a different gene. A key distinguishing feature of the CerS family is their remarkable specificity for fatty acyl-CoAs of particular chain lengths.[4][9] This specificity is a primary determinant of the diversity of ceramide species within a cell. The tissue distribution and fatty acyl-CoA specificity of each CerS isoform are summarized below.
| CerS Isoform | Primary Tissue Distribution | Fatty Acyl-CoA Specificity |
| CerS1 | Brain, Skeletal Muscle | C18:0-CoA[10][11] |
| CerS2 | Liver, Kidney, Brain | C20:0- to C26:0-CoAs (Very long-chain)[5][8] |
| CerS3 | Testis, Skin | C26:0-CoA and longer (Ultra long-chain)[11] |
| CerS4 | Most tissues, including skin, leukocytes, heart, and liver | C18:0- to C22:0-CoAs[11][12] |
| CerS5 | Most tissues | C14:0- to C18:0-CoAs (Primarily C16:0-CoA)[11][13] |
| CerS6 | Most tissues | C14:0- to C16:0-CoAs[11][14] |
This compound: A Probe for Stereospecificity
The natural substrate for ceramide synthase in the de novo pathway is D-erythro-dihydrosphingosine. This compound differs in the stereochemistry at both chiral centers of the sphingoid base. While D-erythro is the preferred substrate, studies have shown that L-threo-sphinganine can be acylated by dihydroceramide synthase.[2] This indicates that the active site of CerS enzymes can accommodate the L-threo isomer, making this compound a useful tool to probe the structural and conformational requirements of the enzyme's active site.
| Stereoisomer | Ceramide Synthase Substrate Activity |
| D-erythro-dihydroceramide | Natural and preferred substrate for all CerS isoforms. |
| L-threo-dihydroceramide | Acylated by ceramide synthases, but generally with lower efficiency than the D-erythro isomer.[2][8] |
| L-erythro-dihydroceramide | Not a substrate for ceramide synthases.[2] |
Inhibitors of Ceramide Synthases
Several molecules are known to inhibit ceramide synthase activity. This inhibition can be isoform-specific or broad-spectrum. The inhibitory properties of two commonly used CerS inhibitors are detailed below. It is important to note that the provided IC50 and Ki values were determined using natural or D-erythro substrates, and specific values for assays using this compound are not currently available.
| Inhibitor | Target(s) | Type of Inhibition | Reported Ki / IC50 |
| Fumonisin B1 | All CerS isoforms | Competitive with both sphinganine (B43673) and acyl-CoA[15][16] | IC50 ≈ 0.7 µM for sphingomyelin (B164518) synthesis in neurons[16] |
| FTY720 (Fingolimod) | All CerS isoforms | Competitive with dihydrosphingosine[17][18] | Apparent Ki of 2.15 µM for CerS2[17] |
Experimental Protocols
This section provides a detailed methodology for a fluorescent ceramide synthase activity assay using this compound as a substrate. This protocol is adapted from established methods using NBD-sphinganine.[10][19]
Preparation of Cell or Tissue Lysates
-
Cell Culture: Culture cells to approximately 80-90% confluency.
-
Harvesting:
-
Adherent cells: Wash cells with ice-cold PBS, scrape into a conical tube, and centrifuge at 500 x g for 5 minutes at 4°C.
-
Suspension cells: Centrifuge cells at 500 x g for 5 minutes at 4°C.
-
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 20 mM HEPES-KOH, pH 7.2, 25 mM KCl, 2 mM MgCl2, supplemented with a protease inhibitor cocktail).
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer with 50-100 strokes on ice. For tissues, use a mechanical homogenizer.
-
Clarification: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Protein Quantification: Determine the protein concentration of the supernatant (lysate) using a standard method such as the BCA assay.
-
Storage: Aliquot the lysate and store at -80°C until use.
Ceramide Synthase Activity Assay
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture. The final concentrations in a 20 µL reaction volume should be:
-
50 mM HEPES-KOH, pH 7.4
-
25 mM KCl
-
2 mM MgCl2
-
0.5 mM DTT
-
20 µM defatted BSA
-
50 µM C16:0-CoA (or other fatty acyl-CoA of interest)
-
10 µM this compound
-
-
Enzyme Addition: Add 10-50 µg of cell or tissue lysate to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30-120 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding 80 µL of chloroform (B151607)/methanol (B129727) (1:2, v/v).
Lipid Extraction and Analysis
-
Phase Separation: Add 25 µL of chloroform and 25 µL of water to the terminated reaction mixture. Vortex thoroughly and centrifuge at 14,000 x g for 5 minutes to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying: Dry the collected organic phase under a stream of nitrogen.
-
Resuspension: Resuspend the dried lipids in a small volume (e.g., 20 µL) of chloroform/methanol (2:1, v/v).
-
Analysis by Thin-Layer Chromatography (TLC):
-
Spot the resuspended lipids onto a silica (B1680970) TLC plate.
-
Develop the plate using a solvent system such as chloroform/methanol/acetic acid (90:10:10, v/v/v).
-
Visualize the fluorescent spots using a fluorescence imager.
-
Quantify the product (C6 NBD L-threo-ceramide) by comparing its fluorescence intensity to a standard curve of known amounts of the fluorescent lipid.
-
-
Analysis by High-Performance Liquid Chromatography (HPLC):
-
Inject the resuspended lipids onto a C18 reverse-phase HPLC column.
-
Elute the lipids using a gradient of methanol in an aqueous mobile phase containing a suitable buffer (e.g., ammonium (B1175870) formate).
-
Detect the fluorescent lipids using a fluorescence detector.
-
Quantify the product by integrating the peak area and comparing it to a standard curve.
-
Experimental workflow for the ceramide synthase activity assay.
Signaling Pathways Involving Ceramide
Ceramide is a central hub in sphingolipid metabolism and a critical signaling molecule. The de novo synthesis pathway is a major source of cellular ceramide.
De Novo Ceramide Synthesis Pathway.
Once synthesized, ceramide can influence a variety of downstream signaling cascades, ultimately affecting cell fate decisions such as apoptosis.
Simplified Ceramide-Mediated Apoptosis Signaling.
Conclusion
This compound serves as a valuable, albeit less conventional, probe for the study of ceramide synthase activity. Its unique stereochemistry allows for the investigation of the structural requirements of the CerS active site. While it is metabolized less efficiently than its natural D-erythro counterpart, its utility in fluorescent-based assays provides a safe and sensitive method for probing CerS function. The provided protocols and pathway diagrams offer a solid foundation for researchers to incorporate this tool into their studies of sphingolipid metabolism. Further research is warranted to quantitatively determine the kinetic parameters of each CerS isoform with this compound to more precisely delineate its utility as an isoform-specific probe. Such studies will undoubtedly contribute to a deeper understanding of the complex roles of ceramides in cellular physiology and disease.
References
- 1. Kinetic characterization of mammalian ceramide synthases: determination of K(m) values towards sphinganine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 9. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ceramide Synthase 5 Is Essential to Maintain C16:0-Ceramide Pools and Contributes to the Development of Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fada.birzeit.edu [fada.birzeit.edu]
- 13. uniprot.org [uniprot.org]
- 14. uniprot.org [uniprot.org]
- 15. Ceramide Synthase Inhibition by Fumonisin B1 Causes Accumulation of 1-Deoxysphinganine: A NOVEL CATEGORY OF BIOACTIVE 1-DEOXYSPHINGOID BASES AND 1-DEOXYDIHYDROCERAMIDES BIOSYNTHESIZED BY MAMMALIAN CELL LINES AND ANIMALS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fumonisin B1 inhibits sphingosine (sphinganine) N-acyltransferase and de novo sphingolipid biosynthesis in cultured neurons in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. FTY720 Inhibits Ceramide Synthases and Up-regulates Dihydrosphingosine 1-Phosphate Formation in Human Lung Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. FTY720 inhibits ceramide synthases and up-regulates dihydrosphingosine 1-phosphate formation in human lung endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rationale for Utilizing L-threo-dihydroceramide as a Negative Control in Sphingolipid Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of lipid signaling, ceramides (B1148491) have emerged as critical bioactive molecules that orchestrate a variety of cellular processes, including apoptosis, cell cycle arrest, and senescence. The biological activity of ceramides is highly dependent on their stereochemistry. The naturally occurring and most biologically active form is D-erythro-ceramide. Conversely, its precursors and various stereoisomers often exhibit attenuated or no biological activity. This technical guide delves into the scientific basis for the use of L-threo-dihydroceramide as a negative control in research focused on ceramide-mediated signaling pathways. Its structural similarity, coupled with its functional inertness in key biological assays, makes it an indispensable tool for elucidating the specific effects of bioactive ceramides.
The Critical Role of Stereochemistry in Ceramide Function
Ceramides are characterized by a sphingoid base and an N-acyl chain. The stereochemistry at the C2 and C3 positions of the sphingoid backbone gives rise to four possible stereoisomers: D-erythro, L-erythro, D-threo, and L-threo. Furthermore, the presence or absence of a double bond between C4 and C5 distinguishes ceramides from their saturated precursors, dihydroceramides.
The enzymes involved in both the synthesis and the downstream signaling of ceramides exhibit a high degree of stereospecificity. This enzymatic selectivity is the primary reason why only specific stereoisomers of ceramide are biologically active. D-erythro-ceramide is the natural and active form that triggers cellular responses like apoptosis. In contrast, dihydroceramides, particularly the non-natural stereoisomers such as L-threo-dihydroceramide, are largely unable to activate these pathways and are therefore considered biologically inactive in these contexts.[1]
L-threo-dihydroceramide: A Biologically Inert Analogue
L-threo-dihydroceramide serves as an ideal negative control because it possesses the same acyl chain as the active ceramide being studied but differs in the stereochemistry of the sphingoid base and lacks the C4-C5 trans-double bond. This structural similarity allows researchers to control for non-specific lipid effects, such as alterations in membrane fluidity, while isolating the specific signaling functions of the active ceramide.
The biological inactivity of L-threo-dihydroceramide stems from its inability to be recognized and utilized by key enzymes in the ceramide metabolic and signaling pathways. For instance, dihydroceramide (B1258172) desaturase, the enzyme that introduces the C4-C5 double bond to convert dihydroceramide to ceramide, shows a strong preference for the D-erythro isomer. Similarly, downstream effector proteins that are direct targets of ceramide, such as ceramide-activated protein phosphatases (CAPPs), are not effectively activated by L-threo-dihydroceramide.[1]
Quantitative Comparison of Ceramide Stereoisomer Activity
To illustrate the differential effects of ceramide stereoisomers on cell viability, the following table summarizes data from key studies. These studies typically employ cell viability assays, such as the MTT assay, and apoptosis assays, like the Caspase-3 activity assay, to quantify the biological response to different ceramide analogues.
| Compound | Cell Line | Assay | Concentration (µM) | Result | Reference |
| D-erythro-C2-ceramide | HL-60 | Cell Growth Inhibition | 20 | Active | Bielawska et al., 1993 |
| D-erythro-C2-dihydroceramide | HL-60 | Cell Growth Inhibition | 20 | Inactive | Bielawska et al., 1993 |
| L-erythro-C2-dihydroceramide | HL-60 | Cell Growth Inhibition | 20 | Inactive | Bielawska et al., 1993 |
| threo-C2-dihydroceramide | HL-60 | Cell Growth Inhibition | 20 | Active | Bielawska et al., 1993 |
Key Signaling Pathway: Ceramide-Activated Protein Phosphatase (CAPP)
One of the well-characterized signaling pathways initiated by D-erythro-ceramide is the Ceramide-Activated Protein Phosphatase (CAPP) pathway, which plays a crucial role in apoptosis.
In this pathway, cellular stress activates sphingomyelinase, leading to the production of D-erythro-ceramide. This active ceramide then allosterically activates protein phosphatases 1 and 2A (PP1 and PP2A), collectively known as CAPPs.[2] CAPPs, in turn, can dephosphorylate and inactivate anti-apoptotic proteins like Bcl-2, thereby promoting apoptosis. L-threo-dihydroceramide fails to activate CAPPs, thus serving as an excellent negative control to demonstrate the specificity of this signaling cascade.
Experimental Workflow for Assessing Ceramide Activity
A typical experimental workflow to compare the biological activity of D-erythro-ceramide and L-threo-dihydroceramide involves treating cultured cells with these lipids and then assessing cell viability and apoptosis.
Experimental Protocols
Cell Treatment with Ceramides
Materials:
-
D-erythro-ceramide (e.g., C2 or C6-ceramide)
-
L-threo-dihydroceramide (e.g., C2 or C6-dihydroceramide)
-
Vehicle (e.g., DMSO or ethanol)
-
Cell culture medium, pre-warmed to 37°C
-
Cultured cells in multi-well plates
Procedure:
-
Prepare stock solutions of D-erythro-ceramide and L-threo-dihydroceramide in the chosen vehicle at a high concentration (e.g., 10-20 mM).
-
On the day of the experiment, thaw the stock solutions at room temperature.
-
Dilute the stock solutions directly into pre-warmed complete cell culture medium to the desired final concentrations (e.g., 10-50 µM). It is crucial to vortex the medium while adding the stock solution to ensure proper dispersion.
-
Prepare a vehicle control by adding the same volume of vehicle to the culture medium.
-
Remove the existing medium from the cultured cells and replace it with the medium containing the treatments.
-
Incubate the cells for the desired period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.[3][4]
MTT Assay for Cell Viability
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)
-
Microplate reader
Procedure:
-
After the treatment incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow the MTT to be metabolized into formazan (B1609692) crystals.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking.
-
Read the absorbance at 570 nm using a microplate reader.[5]
Caspase-3 Activity Assay (Colorimetric)
Materials:
-
Treated cells
-
Cell lysis buffer
-
Reaction buffer
-
DTT (dithiothreitol)
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Microplate reader
Procedure:
-
Harvest the treated cells and lyse them using the cell lysis buffer on ice.
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add an equal amount of protein from each lysate to separate wells.
-
Prepare a reaction mix containing reaction buffer, DTT, and the caspase-3 substrate.
-
Add the reaction mix to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm, which corresponds to the release of the p-nitroaniline (pNA) chromophore upon cleavage of the substrate by active caspase-3.
-
Calculate the caspase-3 activity and express it as a fold-change relative to the vehicle-treated control.
Conclusion
The use of L-threo-dihydroceramide as a negative control is a cornerstone of rigorous research into ceramide-mediated signaling. Its structural similarity to active ceramides allows for the dissection of specific signaling events from non-specific lipid effects. The biological inertness of L-threo-dihydroceramide in key apoptotic pathways, a consequence of the high stereospecificity of the cellular machinery, provides a clear baseline against which the potent effects of D-erythro-ceramide can be measured. By employing the experimental protocols and understanding the signaling pathways outlined in this guide, researchers can confidently elucidate the intricate roles of ceramides in cellular regulation and their potential as therapeutic targets.
References
An In-depth Technical Guide to the Physicochemical Properties and Cellular Applications of C6 NBD L-threo-dihydroceramide
For Researchers, Scientists, and Drug Development Professionals
Abstract
C6 NBD L-threo-dihydroceramide is a fluorescently labeled analog of dihydroceramide (B1258172), a key intermediate in the de novo synthesis of sphingolipids. This technical guide provides a comprehensive overview of its physicochemical properties, experimental applications, and its role in cellular signaling pathways. Detailed methodologies for key experiments are provided, along with quantitative data presented in structured tables and visual representations of relevant biological pathways and experimental workflows to facilitate its use in research and drug development.
Physicochemical Properties
This compound is a synthetic sphingolipid derivative where the N-acyl chain is a C6 fatty acid tagged with the fluorescent nitrobenzoxadiazole (NBD) group. The "L-threo" designation refers to the stereochemistry at the C2 and C3 positions of the sphingoid base.
| Property | Value | References |
| Molecular Formula | C30H51N5O6 | [1][2][3][4][5] |
| Molecular Weight | 577.76 g/mol (also reported as 577.8 g/mol ) | [1][2][3][4][5] |
| Appearance | Solid | [2][3] |
| Purity | ≥98% | [2][3] |
| Storage | -20°C, protected from light and moisture | [2][3][5] |
| Stability | ≥ 4 years under proper storage conditions | [2][3] |
Solubility
| Solvent | Solubility | References |
| Ethanol (B145695) | ~0.5 mg/mL | [2] |
| DMSO | ~20 mg/mL | [2] |
| Dimethylformamide (DMF) | ~20 mg/mL | [2] |
| Aqueous Buffers | Sparingly soluble | [2] |
For biological experiments requiring aqueous solutions, it is recommended to first dissolve this compound in an organic solvent like DMSO or DMF and then dilute it into the aqueous buffer.[2]
Spectral Properties
The fluorescence of this compound is conferred by the NBD group. The fluorescence of NBD is highly dependent on the hydrophobicity of its environment, exhibiting stronger fluorescence in nonpolar environments like lipid membranes.[6]
| Property | Wavelength (nm) | References |
| Excitation Maximum (λex) | ~464-467 nm | [2][7] |
| Emission Maximum (λem) | ~535-538 nm | [6][7] |
| UV/Vis Absorption Maxima (λmax) | 229, 265, 332, 464 nm | [2] |
Biological Activity and Signaling Pathways
Dihydroceramides, including the L-threo isomer, are crucial intermediates in the de novo synthesis of sphingolipids.[8] While once considered biologically inert precursors to ceramides (B1148491), recent studies have revealed their distinct roles in various cellular processes such as autophagy, cell growth, and stress responses.[8] this compound serves as a valuable tool to study these processes due to its fluorescent properties, allowing for visualization of its uptake and trafficking.
The metabolism of short-chain dihydroceramides can lead to the release of sphinganine, which can then be utilized for the synthesis of long-chain ceramides and other complex sphingolipids.[9] The substrate preference for the synthesis of short-chain sphingomyelin (B164518) in cells follows the order: D-erythro-ceramides > L-threo-ceramides > DL-erythro-dihydroceramides > DL-threo-dihydroceramides.[9]
De Novo Sphingolipid Synthesis Pathway
The following diagram illustrates the de novo synthesis pathway where dihydroceramide is a key intermediate. This compound can be used to probe this pathway.
Caption: De Novo Sphingolipid Synthesis Pathway.
Experimental Protocols
Preparation of this compound-BSA Complex for Cellular Labeling
For efficient delivery into cells, it is recommended to complex the lipophilic this compound with bovine serum albumin (BSA).
Materials:
-
This compound
-
Ethanol (absolute)
-
Fatty acid-free BSA
-
Phosphate-buffered saline (PBS)
Protocol:
-
Prepare a stock solution of this compound in ethanol (e.g., 1 mM).
-
In a sterile microfuge tube, aliquot the desired amount of the stock solution and evaporate the ethanol under a stream of nitrogen gas.
-
Resuspend the dried lipid film in a small volume of ethanol.
-
Prepare a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL).
-
While vortexing the BSA solution, slowly add the ethanolic solution of this compound.
-
The resulting complex can be stored at -20°C for future use.[10]
Cellular Labeling and Visualization
This protocol outlines the general procedure for labeling live cells to visualize the uptake and localization of this compound.
Materials:
-
Cells cultured on glass coverslips or imaging dishes
-
This compound-BSA complex
-
Cell culture medium
-
Fluorescence microscope
Protocol:
-
Grow cells to the desired confluency.
-
Replace the culture medium with fresh medium containing the desired final concentration of the this compound-BSA complex (e.g., 5 µM).
-
Incubate the cells for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells three times with ice-cold PBS to remove excess probe.
-
Image the cells using a fluorescence microscope with appropriate filters for NBD (Excitation: ~467 nm, Emission: ~538 nm).
Lipid Extraction and Analysis by HPLC
This protocol describes the extraction of lipids from labeled cells and their subsequent analysis by High-Performance Liquid Chromatography (HPLC) to study the metabolism of this compound.
Materials:
-
Labeled cells
-
Methanol (B129727) (ice-cold)
-
Water
-
HPLC system with a fluorescence detector and a C8 or C18 reverse-phase column
Protocol:
-
After labeling, wash the cells with ice-cold PBS.
-
Scrape the cells in ice-cold methanol and transfer to a glass tube.
-
Perform a Bligh-Dyer lipid extraction by adding chloroform and water in a ratio that results in a single phase (e.g., 1:2:0.8 Methanol:Chloroform:Water).
-
Vortex thoroughly and then add more chloroform and water to achieve a biphasic separation (e.g., 2:2:1.8 Methanol:Chloroform:Water).
-
Centrifuge to separate the phases and collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen gas.
-
Resuspend the dried lipid extract in the initial mobile phase for HPLC analysis.
-
Inject the sample onto the HPLC column and elute with a suitable gradient (e.g., methanol/water).
-
Detect the fluorescently labeled lipids using the fluorescence detector.
-
Quantify the different lipid species by integrating the area under the curve for each peak.[10][11]
Visualization of Experimental Workflows
Workflow for Cellular Uptake and Metabolism Analysis
The following diagram illustrates the general workflow for studying the cellular uptake and metabolism of this compound.
Caption: Workflow for analyzing cellular uptake and metabolism.
This guide provides essential information for the effective use of this compound in scientific research. By understanding its properties and employing the detailed protocols, researchers can further elucidate the complex roles of dihydroceramides in cellular function and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound,cas:114301-95-0 - Ruixibiotech [ruixibiotech.com]
- 6. biotium.com [biotium.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. Dihydroceramides: their emerging physiological roles and functions in cancer and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of short-chain ceramide and dihydroceramide analogues in Chinese hamster ovary (CHO) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Cellular Labeling with C6 NBD L-threo-dihydroceramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
C6 NBD L-threo-dihydroceramide is a fluorescently labeled analog of dihydroceramide (B1258172), a key intermediate in the de novo sphingolipid biosynthesis pathway.[1][2] Unlike its well-known counterpart, ceramide, dihydroceramide lacks the 4,5-trans double bond in the sphingoid backbone.[3] While historically considered an inert precursor, recent studies have unveiled the distinct and significant roles of dihydroceramides in various cellular processes, including autophagy, apoptosis, and cellular stress responses.[1][2] The use of fluorescently tagged dihydroceramide analogs, such as this compound, enables researchers to investigate the subcellular localization, trafficking, and metabolism of this bioactive lipid in living and fixed cells.
The nitrobenzoxadiazole (NBD) fluorophore attached to the short-chain (C6) acyl group allows for direct visualization using fluorescence microscopy.[4] The L-threo stereoisomer of dihydroceramide is metabolized within the cell, primarily to dihydrosphingomyelin, making it a valuable tool for studying sphingolipid metabolism and transport.[5][6] It is important to note that the stereochemistry of the sphingoid base can influence the subcellular localization of the fluorescent analog. While the D-erythro isomer of C6-NBD-dihydroceramide has been shown to accumulate in the Golgi apparatus, other stereoisomers may exhibit different localization patterns, such as accumulation in the endoplasmic reticulum.[7]
These application notes provide detailed protocols for the use of this compound in cellular labeling experiments, along with a summary of key quantitative parameters and visualizations of relevant biological pathways.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Fluorophore | NBD (Nitrobenzoxadiazole) | [4] |
| Excitation Maximum (λex) | ~466 nm | [4][8] |
| Emission Maximum (λem) | ~536 nm | [4][8] |
| Stock Solution Concentration | 1 mM in DMSO or Chloroform (B151607):Ethanol (B145695) (19:1 v/v) | [9] |
| Working Concentration for Labeling | 5 µM (complexed with BSA) | [9][10] |
| Incubation Time (Live Cells) | 30-60 minutes | [9] |
| Incubation Temperature (Live Cells) | 37°C | [9][10] |
Experimental Protocols
Protocol 1: Live-Cell Labeling and Imaging
This protocol details the steps for labeling living cells with this compound to visualize its subcellular distribution.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or Chloroform:Ethanol (19:1 v/v)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Serum-free cell culture medium or a balanced salt solution (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Complete cell culture medium
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets for NBD (e.g., FITC filter set)
Procedure:
-
Preparation of this compound Stock Solution (1 mM):
-
Dissolve the required amount of this compound in DMSO or a 19:1 (v/v) mixture of chloroform and ethanol to a final concentration of 1 mM.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Preparation of 5 µM this compound/BSA Complex:
-
In a glass tube, evaporate the required volume of the 1 mM stock solution to dryness under a gentle stream of nitrogen gas.
-
Resuspend the lipid film in a small volume of absolute ethanol.[10]
-
Prepare a solution of 0.34 mg/mL fatty acid-free BSA in serum-free medium or balanced salt solution.
-
While vortexing the BSA solution, inject the ethanolic this compound solution to achieve a final complex concentration of 5 µM.[10]
-
Incubate the mixture at 37°C for 10 minutes to facilitate complex formation.[9]
-
-
Cell Labeling:
-
Wash the cultured cells twice with pre-warmed serum-free medium.
-
Replace the medium with the freshly prepared 5 µM this compound/BSA complex solution.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.[9] The optimal incubation time may vary depending on the cell type and experimental goals.
-
-
Washing and Imaging:
-
Aspirate the labeling solution and wash the cells three times with pre-warmed complete culture medium to remove unbound probe.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
Observe the cells immediately using a fluorescence microscope equipped with a filter set appropriate for NBD (Excitation ~466 nm, Emission ~536 nm).[9]
-
Protocol 2: Fixed-Cell Labeling
This protocol is suitable for experiments requiring cell fixation prior to labeling, which can be useful for colocalization studies with immunofluorescence.
Materials:
-
This compound/BSA complex (prepared as in Protocol 1)
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Wash cells grown on coverslips with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the fixed cells three times with PBS.
-
-
Cell Labeling:
-
Incubate the fixed cells with the 5 µM this compound/BSA complex for 30 minutes at 4°C.[11]
-
Rinse the cells several times with ice-cold PBS.
-
-
Back-Exchange (Optional, to enhance Golgi staining):
-
To reduce background fluorescence from other membranes, a "back-exchange" step can be performed.
-
Incubate the labeled cells with a solution of 10% fetal calf serum or 2 mg/mL BSA in PBS for 30-90 minutes at room temperature.[11]
-
-
Mounting and Imaging:
-
Wash the coverslips with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with NBD-compatible filters.
-
Visualizations
Experimental Workflow
Caption: Workflow for live-cell labeling with this compound.
Dihydroceramide Metabolism and Signaling
Caption: Overview of dihydroceramide metabolism and its role in cellular signaling.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Dihydroceramides: From Bit Players to Lead Actors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biotium.com [biotium.com]
- 5. Metabolism of short-chain ceramide and dihydroceramide analogues in Chinese hamster ovary (CHO) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dihydroceramide biology. Structure-specific metabolism and intracellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spectrum [C6 NBD] | AAT Bioquest [aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Illuminating the Golgi: A Guide to Live-Cell Imaging with C6 NBD L-threo-dihydroceramide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
C6 NBD L-threo-dihydroceramide is a fluorescently labeled sphingolipid analog that serves as a valuable tool for investigating the intricate dynamics of lipid metabolism and trafficking within living cells. This molecule consists of a dihydroceramide (B1258172) backbone with a short (C6) acyl chain, which is tagged with the environmentally sensitive fluorophore, nitrobenzoxadiazole (NBD). The L-threo stereochemistry of the dihydroceramide moiety dictates a specific metabolic fate within the cell, making this probe particularly useful for dissecting distinct pathways of sphingolipid metabolism. In live cells, this compound is primarily metabolized to C6 NBD L-threo-dihydro-sphingomyelin, making it an excellent marker for visualizing the Golgi apparatus and studying the transport of dihydro-sphingomyelin.
This guide provides detailed application notes and experimental protocols for the effective use of this compound in live-cell imaging, tailored for researchers, scientists, and professionals in drug development.
Principle of the Method
The utility of this compound as a live-cell imaging probe is based on several key properties:
-
Cell Permeability: The short acyl chain facilitates its entry into live cells.
-
Fluorescence Properties: The NBD fluorophore exhibits low fluorescence in aqueous environments but becomes brightly fluorescent in the hydrophobic environment of cellular membranes. Its excitation and emission maxima are well-suited for standard fluorescence microscopy.
-
Specific Metabolism: Unlike the D-erythro isomer, L-threo-dihydroceramide is not a substrate for glucosylceramide synthase. Instead, it is primarily converted to dihydro-sphingomyelin by sphingomyelin (B164518) synthase in the Golgi apparatus.[1] This specific metabolic pathway allows for the targeted investigation of dihydro-sphingomyelin synthesis and transport.
-
Golgi Accumulation: Following its uptake, this compound and its metabolic product, C6 NBD L-threo-dihydro-sphingomyelin, accumulate in the Golgi apparatus, providing a distinct and bright fluorescent label for this organelle.
Data Presentation
For effective experimental design and data interpretation, the following quantitative data for this compound and the NBD fluorophore are provided.
Table 1: Spectral Properties of this compound
| Property | Value | Notes |
| Excitation Maximum (λex) | ~466 nm | In methanol.[2] |
| Emission Maximum (λem) | ~536 nm | In methanol.[2] |
| Recommended Filter Set | Standard FITC/GFP | Excitation: 470/40 nm; Emission: 525/50 nm |
| Quantum Yield | Environmentally sensitive | Low in aqueous solution, increases in nonpolar environments. Specific value for the L-threo-dihydroceramide conjugate is not widely reported but is expected to be similar to other NBD-lipid analogs. |
| Photostability | Moderate | Prone to photobleaching with intense or prolonged illumination. Use of antifade reagents and minimizing exposure is recommended.[3] |
Table 2: Recommended Experimental Conditions
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 1-5 mM in DMSO or ethanol | Store at -20°C, protected from light. |
| Working Concentration | 1-5 µM | Optimal concentration should be determined empirically for each cell type. |
| Incubation Time | 30-60 minutes | Longer incubation times may lead to metabolism and transport to other organelles. |
| Incubation Temperature | 37°C | For live-cell imaging of metabolic processes. 4°C can be used to label the plasma membrane initially. |
| Back-Exchange | 1-5% (w/v) fatty acid-free BSA | 30-60 minutes at room temperature or 4°C to remove probe from the plasma membrane and enhance Golgi staining. |
Experimental Protocols
The following are detailed protocols for the use of this compound in live-cell imaging.
Protocol 1: Live-Cell Staining of the Golgi Apparatus
This protocol describes the general procedure for labeling the Golgi apparatus in living cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or other balanced salt solution
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Prepare Stock Solution: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO or ethanol. Aliquot and store at -20°C, protected from light.
-
Prepare this compound/BSA Complex: a. In a sterile microfuge tube, add the required volume of the 1 mM stock solution. b. Add an equal volume of a 1 mg/mL solution of fatty acid-free BSA in PBS. c. Vortex briefly and incubate at 37°C for 10-15 minutes to allow for complex formation. d. Dilute the complex in complete cell culture medium to a final working concentration of 1-5 µM. The optimal concentration should be determined for your specific cell type.
-
Cell Labeling: a. Grow cells to 50-70% confluency on a glass-bottom dish or coverslip. b. Aspirate the culture medium and wash the cells once with pre-warmed PBS. c. Add the pre-warmed this compound/BSA complex solution to the cells. d. Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing and Back-Exchange (Optional but Recommended): a. To enhance the Golgi staining and reduce background fluorescence from the plasma membrane, perform a back-exchange step. b. Aspirate the labeling solution and wash the cells twice with pre-warmed PBS. c. Add a solution of 1-5% (w/v) fatty acid-free BSA in PBS to the cells. d. Incubate for 30-60 minutes at room temperature or 4°C, protected from light. e. Aspirate the BSA solution and wash the cells three times with pre-warmed PBS or complete culture medium.
-
Imaging: a. Add fresh, pre-warmed complete culture medium to the cells. b. Image the cells immediately using a fluorescence microscope equipped with a suitable filter set for NBD (e.g., FITC/GFP filter set). c. Maintain the cells at 37°C and 5% CO₂ during imaging using a stage-top incubator.
Protocol 2: Pulse-Chase Experiment to Study Lipid Trafficking
This protocol allows for the visualization of the transport of this compound and its metabolites from the Golgi apparatus to other cellular destinations.
Procedure:
-
Pulse Labeling: a. Follow steps 1-3 of Protocol 1 to label the cells with the this compound/BSA complex for a short period (e.g., 15-30 minutes) at 37°C. This will predominantly label the Golgi apparatus.
-
Chase Period: a. Aspirate the labeling solution and wash the cells three times with pre-warmed complete culture medium. b. Add fresh, pre-warmed complete culture medium to the cells. c. Incubate the cells at 37°C for various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) to allow for the transport of the fluorescent lipid.
-
Imaging: a. At each time point, image the cells as described in step 5 of Protocol 1. b. Observe the redistribution of the fluorescence from the Golgi to other cellular structures, such as the plasma membrane or endosomes.
Mandatory Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic fate of this compound in live cells.
Experimental Workflow
References
Application Notes and Protocols for C6 NBD L-threo-dihydroceramide in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
C6 NBD L-threo-dihydroceramide is a fluorescently labeled, cell-permeable sphingolipid analog. It serves as a valuable tool for investigating the distinct metabolic pathways and cellular signaling events originating from the endoplasmic reticulum (ER). Unlike its more commonly studied D-erythro counterpart, which is transported to the Golgi apparatus, the L-threo isomer is selectively metabolized and retained within the ER. This unique characteristic allows for the specific visualization and study of ER-resident sphingolipid metabolism and its downstream consequences.
The NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) fluorophore attached to the C6 acyl chain allows for direct visualization by fluorescence microscopy. Its fluorescence is environmentally sensitive, exhibiting weak fluorescence in aqueous environments and a significant increase in quantum yield in the nonpolar environment of cellular membranes.
Physicochemical and Fluorescent Properties
The properties of this compound are summarized in the table below, providing essential data for experimental design.
| Property | Value | Reference(s) |
| Full Chemical Name | N-(1,3R-dihydroxyoctadecan-2R-yl)-6-((7-nitrobenzo[c][1][2][3]oxadiazol-4-yl)amino)hexanamide | |
| Molecular Formula | C₃₀H₅₁N₅O₆ | |
| Molecular Weight | 577.8 g/mol | |
| Excitation Maximum (λex) | ~466 nm | [4] |
| Emission Maximum (λem) | ~536 nm | [4] |
| Recommended Filter Set | FITC or equivalent | [1] |
| Solubility | Soluble in DMSO, ethanol (B145695), and chloroform | |
| Storage | Store at -20°C, desiccated and protected from light. |
Key Applications in Fluorescence Microscopy
-
Visualization of the Endoplasmic Reticulum: Due to its selective retention and metabolism within the ER, this compound can be used as a fluorescent probe to label and visualize the morphology of this organelle in living and fixed cells.
-
Studying ER-Specific Sphingolipid Metabolism: This analog is a substrate for the synthesis of dihydrosphingomyelin within the ER but not for dihydroglucosylceramide.[5] This allows for the specific investigation of the dihydrosphingomyelin synthesis pathway in its native membrane environment.
-
Investigating the Role of Dihydroceramides in ER Stress and Apoptosis: Accumulation of dihydroceramides in the ER has been linked to the induction of the unfolded protein response (UPR) and ER stress-mediated apoptosis.[2][6] this compound can be used to model and study these processes.
-
Negative Control for Golgi Staining: In experiments where specific Golgi labeling is desired using the D-erythro isomer of C6 NBD ceramide, the L-threo isomer can serve as a useful negative control to demonstrate organelle-specific localization.
Experimental Protocols
The following protocols provide a general guideline for using this compound for fluorescence microscopy. Optimization may be required depending on the cell type and specific experimental conditions.
Protocol 1: Preparation of this compound-BSA Complex
For efficient delivery into cells, it is recommended to complex the lipophilic this compound with fatty acid-free Bovine Serum Albumin (BSA).
Materials:
-
This compound
-
Ethanol or DMSO
-
Fatty acid-free BSA
-
Phosphate-buffered saline (PBS) or other serum-free balanced salt solution (e.g., HBSS)
Procedure:
-
Prepare a 1 mM stock solution of this compound in ethanol or DMSO. Store aliquots at -20°C, protected from light.
-
Dry down the required amount of the stock solution in a glass tube under a gentle stream of nitrogen gas or in a vacuum concentrator.
-
Resuspend the lipid film in a small volume of ethanol. For example, for a final 5 µM working solution in 10 mL, resuspend the dried lipid in 200 µL of ethanol.[7]
-
Prepare a solution of fatty acid-free BSA in PBS or another suitable buffer. A common concentration is 0.34 mg/mL.[7]
-
Vortex the BSA solution and, while vortexing, slowly inject the ethanolic solution of this compound.
-
Incubate the mixture for 10-30 minutes at 37°C to allow for complex formation. The final concentration of the this compound-BSA complex is typically in the range of 1-5 µM for cell staining.
Protocol 2: Live-Cell Imaging of the Endoplasmic Reticulum
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Prepared this compound-BSA complex (see Protocol 1)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
Procedure:
-
Wash the cells twice with pre-warmed live-cell imaging medium.
-
Add the pre-warmed this compound-BSA complex solution to the cells at a final concentration of 1-5 µM.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light. Incubation times may need to be optimized.
-
Wash the cells three times with pre-warmed live-cell imaging medium to remove excess probe.
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells using a fluorescence microscope equipped with a FITC filter set (Excitation: ~466 nm, Emission: ~536 nm). The endoplasmic reticulum should appear as a reticular network throughout the cytoplasm.
Protocol 3: Staining of Fixed Cells
Materials:
-
Cells cultured on coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Prepared this compound-BSA complex (see Protocol 1)
-
Antifade mounting medium
Procedure:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the fixed cells with the this compound-BSA complex solution (1-5 µM in PBS) for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS to remove excess probe.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with a FITC filter set.
Quantitative Data Summary
The following table summarizes typical experimental parameters for using fluorescent dihydroceramide (B1258172) analogs in cell-based assays.
| Parameter | Recommended Range | Notes | Reference(s) |
| Working Concentration | 1 - 5 µM | Optimal concentration may vary with cell type. Concentrations below 5 µM are recommended to avoid saturation of metabolic enzymes. | [7] |
| Incubation Time | 30 - 60 minutes | Shorter times may be sufficient for initial uptake, while longer times can be used to study metabolic conversion. Peak accumulation of metabolites is often observed around 60 minutes. | [7] |
| Incubation Temperature | 37°C | For studying metabolic processes in live cells. | |
| BSA Concentration | 0.34 mg/mL | For complexing with the fluorescent lipid. | [7] |
Signaling Pathways and Metabolic Fate
The stereochemistry of dihydroceramide is a critical determinant of its metabolic fate and subsequent involvement in signaling pathways.
Caption: Differential metabolic pathways of C6 NBD lipid analogs.
As illustrated, this compound is metabolized in the ER to dihydrosphingomyelin. Its accumulation in the ER can lead to ER stress and activation of the unfolded protein response (UPR).[2][6] In contrast, the D-erythro isomer of ceramide is transported to the Golgi apparatus where it is converted to both sphingomyelin and glucosylceramide.
The induction of ER stress by dihydroceramide accumulation can subsequently trigger pro-apoptotic signaling pathways.
Caption: Dihydroceramide-induced ER stress and apoptosis pathway.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for a fluorescence microscopy experiment using this compound.
Caption: Experimental workflow for ER staining.
Conclusion
This compound is a powerful and specific tool for the investigation of sphingolipid metabolism and signaling within the endoplasmic reticulum. Its unique metabolic fate, distinct from the more commonly used D-erythro ceramide analogs, allows for targeted studies of ER function, including dihydrosphingomyelin synthesis and the initiation of ER stress-mediated signaling pathways. The protocols and data provided herein serve as a comprehensive guide for researchers to effectively utilize this fluorescent probe in their studies.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. Induction of ER stress-mediated apoptosis by ceramide via disruption of ER Ca2+ homeostasis in human adenoid cystic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. biotium.com [biotium.com]
- 5. Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Linking the unfolded protein response to bioactive lipid metabolism and signalling in the cell non‐autonomous extracellular communication of ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of C6 NBD L-threo-dihydroceramide Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
C6 NBD L-threo-dihydroceramide is a fluorescently labeled, synthetic analog of dihydroceramide (B1258172), a key intermediate in sphingolipid metabolism. Its inherent fluorescence, conferred by the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group, allows for sensitive detection and tracking within cellular systems. This molecule serves as a valuable tool for investigating the metabolic pathways of sphingolipids, particularly the conversion of dihydroceramides to ceramides (B1148491) and their subsequent metabolites. Understanding the metabolism of this analog can provide insights into the regulation of sphingolipid signaling pathways, which are implicated in various cellular processes, including apoptosis, cell proliferation, and stress responses.
This document provides detailed application notes and protocols for the analysis of this compound and its metabolites using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Metabolic Signaling Pathway
This compound is metabolized within the cell, primarily in the Golgi apparatus. The key metabolic conversions involve the utilization of L-threo-dihydroceramide as a substrate for dihydrosphingomyelin synthase, leading to the formation of C6 NBD L-threo-dihydrosphingomyelin. Unlike its D-erythro counterpart, the L-threo isomer is not a substrate for dihydroglucosylceramide synthesis. The conversion of dihydroceramide to ceramide is catalyzed by dihydroceramide desaturase, which exhibits a preference for the D-erythro stereoisomer.[1]
References
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by C6 NBD L-threo-dihydroceramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides are a class of sphingolipids that act as critical second messengers in a variety of cellular processes, including proliferation, differentiation, and apoptosis. The exogenous, cell-permeable C6-ceramide is widely used to experimentally induce apoptosis in various cell lines. The NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) fluorophore-conjugated version, C6 NBD L-threo-dihydroceramide, serves a dual purpose. Primarily, it acts as an effective inducer of the apoptotic cascade. Additionally, its fluorescent properties allow for the study of sphingolipid transport, metabolism, and localization within the cell, particularly its accumulation in the Golgi apparatus.
This document provides detailed protocols and application notes for inducing and quantifying apoptosis using C6-ceramide with analysis by flow cytometry. While C6 NBD ceramide's intrinsic fluorescence can be used to monitor its uptake and localization, the quantification of apoptosis is most reliably achieved through co-staining with established markers like Annexin V and a viability dye such as Propidium Iodide (PI).
Principle of the Assay
The protocol involves two main stages:
-
Induction of Apoptosis : Target cells are treated with this compound. The ceramide integrates into cellular membranes and activates signaling pathways that lead to programmed cell death. A key pathway involves the activation of caspases, particularly through the extrinsic route.[1]
-
Detection by Flow Cytometry : Apoptosis is quantified by staining the cells with fluorescently-labeled Annexin V, which binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis. A membrane-impermeant nuclear dye, such as Propidium Iodide (PI) or 7-AAD, is used concurrently to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
Ceramide-Induced Apoptosis Signaling Pathway
Ceramide can trigger apoptosis through multiple pathways. A prominent mechanism involves the activation of the extrinsic, or death receptor-mediated, pathway. This process is initiated by the activation of a cascade of proteases called caspases. C6-ceramide treatment has been shown to induce the cleavage and activation of initiator caspase-8, which in turn activates effector caspase-3, leading to the cleavage of cellular substrates like PARP and ultimately, cell death.[1][2]
Figure 1: Simplified signaling pathway of C6-ceramide-induced apoptosis.
Experimental Protocols
Materials and Reagents
-
This compound (e.g., from Thermo Fisher Scientific, MedChemExpress)
-
Cell line of interest (e.g., K562, Jurkat, OPM2)
-
Complete cell culture medium
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other conjugate) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Flow cytometer tubes
-
Microcentrifuge
-
Flow cytometer equipped with blue (488 nm) and UV/violet lasers for excitation.
Protocol 1: Induction of Apoptosis with C6 NBD Ceramide
-
Cell Seeding : Seed cells in a culture plate at a density that allows for logarithmic growth during the treatment period. For suspension cells like K562, a density of 0.5 x 10⁶ cells/mL is appropriate.
-
Prepare C6 NBD Ceramide Stock : Dissolve C6 NBD ceramide in DMSO to prepare a stock solution (e.g., 10 mM). Store aliquots at -20°C, protected from light.[3]
-
Cell Treatment : Dilute the C6 NBD ceramide stock solution directly into the cell culture medium to achieve the desired final concentration. Common working concentrations range from 10 µM to 50 µM.[1][4][5] A vehicle control (DMSO) should always be run in parallel.
-
Incubation : Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[4] The optimal incubation time and ceramide concentration should be determined empirically for each cell line.
Protocol 2: Staining for Flow Cytometry Analysis
-
Cell Harvesting : After incubation, collect the cells. For suspension cells, transfer the cell suspension to a microcentrifuge tube. For adherent cells, detach them using a gentle cell scraper or Trypsin-EDTA, then collect and combine with the supernatant to include any floating apoptotic cells.
-
Washing : Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.
-
Resuspension : Centrifuge again, discard the PBS, and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining :
-
Add 5 µL of Annexin V-FITC (or another fluorochrome conjugate).
-
Add 5 µL of Propidium Iodide (PI) solution (typically 50 µg/mL).
-
Gently vortex the cells to mix.
-
-
Incubation : Incubate the tubes for 15 minutes at room temperature in the dark.
-
Final Volume Adjustment : Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis : Analyze the samples on a flow cytometer within one hour of staining.
Experimental Workflow Diagram
The overall process from cell culture to data analysis is outlined below.
Figure 2: Workflow for apoptosis analysis using C6 NBD Ceramide.
Data Presentation
The results from flow cytometry can be used to quantify the percentage of cells in different states. The data below is a summary from studies on K562 (Chronic Myelogenous Leukemia) and OPM2 (Multiple Myeloma) cell lines.
Table 1: Apoptosis in K562 Cells Induced by C6-Ceramide
| Treatment Concentration | Incubation Time | Apoptotic Population (% Sub-G1) | Method |
|---|---|---|---|
| 25 µM | 24 hours | ~15% | Propidium Iodide Staining[4] |
| 25 µM | 48 hours | ~25% | Propidium Iodide Staining[1] |
| 25 µM | 72 hours | ~30% | Propidium Iodide Staining[4] |
| 50 µM | 72 hours | Nearly all cells Annexin V positive | Annexin V Staining[1] |
Table 2: Apoptosis in OPM2 Cells Induced by C6-Ceramide
| Treatment Concentration | Apoptosis Induction | Method |
|---|
| 1.25 - 40 µM | Dose-dependent increase | Caspase 3/9 and PARP Cleavage[5] |
Data Analysis and Interpretation
When analyzing the data, a dot plot of Annexin V-FITC (x-axis) vs. PI (y-axis) is typically generated. The plot will be divided into four quadrants:
-
Lower-Left (Q3) : Live cells (Annexin V⁻ / PI⁻)
-
Lower-Right (Q4) : Early apoptotic cells (Annexin V⁺ / PI⁻)
-
Upper-Right (Q2) : Late apoptotic/necrotic cells (Annexin V⁺ / PI⁺)
-
Upper-Left (Q1) : Necrotic/dead cells (Annexin V⁻ / PI⁺)
The total apoptotic population is the sum of the percentages in the lower-right and upper-right quadrants.
Logical Relationship of Apoptotic Markers
The progression of apoptosis involves a sequence of measurable events. C6-ceramide triggers a cascade that can be monitored using various cytometric methods.
Figure 3: Chronological relationship of key markers in apoptosis.
References
- 1. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. researchgate.net [researchgate.net]
- 5. The ceramide pathway is involved in the survival, apoptosis and exosome functions of human multiple myeloma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Ceramide Kinase Activity: A Detailed Guide Using C6 NBD L-threo-dihydroceramide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Ceramide kinase (CERK) is a critical lipid kinase that phosphorylates ceramide to produce ceramide-1-phosphate (C1P), a bioactive lipid involved in a multitude of cellular processes.[1][2][3] Dysregulation of CERK activity has been implicated in various diseases, including cancer and inflammatory disorders, making it an attractive target for therapeutic intervention. This document provides a detailed protocol for a robust and sensitive fluorescent assay to measure CERK activity using the commercially available substrate, C6 NBD L-threo-dihydroceramide.
This assay offers several advantages over traditional radiolabeling methods, including increased speed, higher throughput capabilities, and the elimination of radioactive waste.[4][5] The principle of the assay is based on the differential solubility of the fluorescent substrate and its phosphorylated product. The non-polar C6 NBD ceramide partitions into the organic phase, while the polar phosphorylated product, C6 NBD ceramide-1-phosphate, is retained in the aqueous phase at a physiological pH.[4][5] The fluorescence of the aqueous phase can then be directly quantified using a plate reader, providing a direct measure of CERK activity.
This method is suitable for measuring CERK activity in various sample types, including purified enzyme preparations and cell lysates.[4] Furthermore, it can be adapted for high-throughput screening of potential CERK inhibitors, aiding in drug discovery efforts.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the central role of ceramide kinase in cellular signaling and the workflow of the fluorescent activity assay.
Caption: Ceramide Kinase Signaling Pathway.
Caption: Experimental Workflow for CERK Activity Assay.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | Avanti Polar Lipids | 810204 |
| ATP (Adenosine 5'-triphosphate) | Sigma-Aldrich | A2383 |
| Bovine Serum Albumin (BSA), fatty acid-free | Sigma-Aldrich | A7030 |
| Chloroform | Fisher Scientific | C298-4 |
| Methanol | Fisher Scientific | A412-4 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
Preparation of Reagents
-
C6 NBD Ceramide Stock Solution (1 mM): Dissolve C6 NBD ceramide in ethanol. Store at -20°C in the dark.
-
ATP Stock Solution (100 mM): Dissolve ATP in sterile water, adjust pH to 7.4, and store in aliquots at -20°C.
-
Reaction Buffer (5X): 100 mM Tris-HCl (pH 7.4), 500 mM NaCl, 50 mM MgCl₂, 5 mM DTT. Store at 4°C.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail. Store at 4°C.
In Vitro Ceramide Kinase Assay Protocol
This protocol is adapted from a fluorescent plate reader assay for ceramide kinase.[4]
-
Substrate Preparation:
-
Prepare a working solution of C6 NBD ceramide by diluting the stock solution in reaction buffer containing 0.1% fatty acid-free BSA. The final concentration of C6 NBD ceramide in the reaction should be 5-10 µM.
-
The use of BSA helps to deliver the hydrophobic substrate to the enzyme in an aqueous environment.[4][5]
-
-
Enzyme Reaction:
-
In a microcentrifuge tube or a 96-well plate, combine the following:
-
5X Reaction Buffer
-
Purified CERK enzyme or cell lysate (5-20 µg of protein)
-
C6 NBD ceramide working solution
-
Distilled water to bring the volume to 90 µL.
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of 10 mM ATP (final concentration 1 mM).
-
Incubate at 37°C for 30-60 minutes in the dark.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 375 µL of chloroform/methanol (1:2, v/v).
-
Add 125 µL of chloroform and 125 µL of water.
-
Vortex thoroughly for 30 seconds.
-
Centrifuge at 13,000 x g for 5 minutes to separate the phases.
-
-
Fluorescence Measurement:
-
Carefully transfer 100 µL of the upper aqueous phase to a black 96-well plate.
-
Measure the fluorescence using a plate reader with excitation at approximately 468 nm and emission at approximately 540 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of C6 NBD ceramide-1-phosphate to convert fluorescence units to moles of product formed.
-
Calculate the specific activity of CERK as pmol of C1P formed per minute per mg of protein.
-
Measuring CERK Activity in Cultured Cells
This protocol is based on methods for assaying CERK activity in living cells.[4]
-
Cell Culture and Treatment:
-
Plate cells in a 6-well or 12-well plate and grow to 80-90% confluency.
-
If testing inhibitors, pre-incubate cells with the compound for the desired time.
-
-
Cell Labeling:
-
Incubate the cells with 5 µM C6 NBD ceramide in serum-free media for 30-60 minutes at 37°C.
-
-
Cell Lysis and Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 500 µL of ice-cold Lysis Buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Perform the chloroform/methanol extraction as described in the in vitro protocol (steps 3.1-3.4).
-
-
Fluorescence Measurement and Data Analysis:
-
Measure the fluorescence of the aqueous phase and calculate the amount of C6 NBD ceramide-1-phosphate produced, as described in the in vitro protocol (steps 4.1 and 5.1-5.2).
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for the ceramide kinase assay.
Table 1: Optimal Reaction Conditions
| Parameter | Optimal Range/Value | Reference(s) |
| pH | 7.0 - 8.5 | [4] |
| Temperature | 35 - 37°C | [4] |
| ATP Concentration | 1 mM | [4] |
| C6 NBD Ceramide Conc. | 5 - 10 µM | [4] |
| Incubation Time | 20 - 60 minutes | [4] |
Table 2: Kinetic Parameters for Human Ceramide Kinase
| Substrate | Km (µM) | Vmax (pmol/min/mg) | Reference(s) |
| C6 NBD Ceramide | ~4 | Not specified | [6][7] |
| Natural Ceramides | Varies | Not specified | [1][2] |
Note: The Km for C6 NBD ceramide is comparable to that of short-chain natural ceramides, indicating it is a suitable substrate for kinetic studies.[6] Vmax values will vary depending on the purity and concentration of the enzyme preparation.
Conclusion
The fluorescent assay utilizing this compound provides a reliable, sensitive, and non-radioactive method for measuring ceramide kinase activity. The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers in academia and industry to investigate the role of CERK in health and disease, and to facilitate the discovery of novel therapeutic agents targeting this important enzyme.
References
- 1. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ceramide-1-phosphate in cell survival and inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. A fluorescent plate reader assay for ceramide kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fluorescent plate reader assay for ceramide kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Nonradioactive Fluorimetric SPE-Based Ceramide Kinase Assay Using NBD-C6-Ceramide [agris.fao.org]
Application Notes and Protocols: C6 NBD L-threo-dihydroceramide in High-Content Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of Fluorescent Ceramide Analogs in Elucidating Sphingolipid Biology
Ceramides (B1148491) are crucial bioactive lipids that function as key signaling molecules in a variety of cellular processes, including apoptosis, cell cycle regulation, and senescence.[1][2] The spatial and temporal distribution of ceramides and their metabolites is tightly regulated, and dysregulation of sphingolipid metabolism is implicated in numerous diseases, such as cancer and diabetes.[1][3] The study of these complex biological processes has been significantly advanced through the use of fluorescently labeled ceramide analogs.
C6 NBD L-threo-dihydroceramide is a fluorescently tagged sphingolipid analog. The C6 NBD (6-(N-(7-Nitrobenz-2-Oxa-1,3-diazol-4-yl)amino)hexanoyl) group provides a fluorescent probe for visualizing and tracking the molecule within cells.[4] This particular isomer, the L-threo-dihydroceramide, has distinct metabolic properties compared to the naturally occurring D-erythro-ceramide.[5] While natural D-erythro-ceramide is a substrate for a wide range of enzymes, the L-threo isomer is metabolized more selectively. Specifically, L-threo-sphinganine can be acylated to form L-threo-dihydroceramide, and this product can be further metabolized to L-threo-dihydro-sphingomyelin by sphingomyelin (B164518) synthase. However, it is not a substrate for glucosylceramide synthase.[5] This metabolic selectivity makes this compound a valuable tool for dissecting specific arms of the sphingolipid metabolic pathway.
High-content screening (HCS) combines automated fluorescence microscopy with quantitative image analysis to simultaneously measure multiple cellular parameters.[6] This technology is a powerful tool in drug discovery and cell biology for assessing the effects of chemical compounds or genetic perturbations on cellular phenotypes.[6][7] The use of fluorescent probes like this compound in HCS allows for the high-throughput analysis of sphingolipid transport, metabolism, and their downstream cellular consequences.
These application notes provide detailed protocols for the use of this compound in high-content screening assays to investigate Golgi integrity, sphingolipid metabolism, and the induction of apoptosis.
Physicochemical Properties and Spectral Data
The NBD fluorophore is environmentally sensitive, exhibiting weak fluorescence in aqueous environments and a significant increase in quantum yield in nonpolar environments like cellular membranes.[8]
| Property | Value | Reference |
| Molecular Formula | C30H51N5O7 | [9] |
| Molecular Weight | 593.8 g/mol | [9] |
| Excitation Wavelength (Ex) | ~466 nm | [8][9] |
| Emission Wavelength (Em) | ~536 nm | [8][9] |
| Appearance | Orange solid | [9] |
| Solubility | Soluble in DMSO, ethanol (B145695), and DMF | [9] |
Key Applications in High-Content Screening
-
Selective Visualization of the Golgi Apparatus: C6 NBD ceramide analogs are well-established markers for the Golgi complex in both live and fixed cells.[4][10] Upon entering the cell, the probe is transported to the Golgi, where it accumulates.[11] High-content imaging can then be used to quantify changes in Golgi morphology and integrity in response to various treatments.
-
Analysis of Sphingolipid Metabolism: By tracking the conversion of this compound to its fluorescent metabolites, specific enzyme activities within the sphingolipid pathway can be assessed in a high-throughput manner.[12] Given the stereospecificity of the L-threo isomer, this probe is particularly useful for studying the activity of dihydroceramide (B1258172) synthase and sphingomyelin synthase, while excluding the influence of glucosylceramide synthase.[5]
-
Induction of Apoptosis: Ceramides are known to be potent inducers of apoptosis.[13] High-content screening can be employed to quantify the apoptotic response of cells to treatment with this compound, often in combination with other fluorescent markers for cell viability and caspase activation.
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
For efficient delivery into cells, it is recommended to complex the lipophilic this compound with fatty acid-free Bovine Serum Albumin (BSA).[8][14]
Materials:
-
This compound
-
Ethanol, absolute
-
Fatty acid-free BSA
-
Phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4[8]
Procedure:
-
Prepare a 1 mM stock solution of this compound in absolute ethanol.
-
In a glass test tube, evaporate the desired amount of the stock solution to dryness under a stream of nitrogen gas.
-
Resuspend the dried lipid film in a small volume of absolute ethanol (e.g., 200 µL for a final 10 mL solution).[8]
-
Prepare a 0.34 mg/mL solution of fatty acid-free BSA in PBS or HBSS/HEPES.[8]
-
While vortexing the BSA solution, slowly inject the ethanolic this compound solution.[8]
-
The resulting this compound-BSA complex (e.g., 5 µM) is ready for use. Store at -20°C for long-term storage.[8]
Protocol 2: High-Content Screening of Golgi Apparatus Integrity in Live Cells
This protocol describes a method for labeling the Golgi apparatus in live cells and acquiring images for high-content analysis.
Materials:
-
Cells cultured in 96- or 384-well black-wall, clear-bottom microplates
-
This compound-BSA complex (from Protocol 1)
-
Hoechst 33342 for nuclear counterstaining
-
Complete cell culture medium
-
High-content imaging system
Procedure:
-
Plate cells at a suitable density in microplates and allow them to adhere overnight.
-
Treat cells with compounds of interest for the desired duration.
-
Prepare a working solution of this compound-BSA complex (e.g., 5 µM) and Hoechst 33342 (e.g., 1 µg/mL) in complete cell culture medium.
-
Remove the compound-containing medium and add the labeling solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.[2]
-
Wash the cells twice with pre-warmed complete culture medium.
-
Add fresh complete culture medium to the wells.
-
Acquire images using a high-content imaging system with appropriate filter sets for NBD (FITC channel) and Hoechst 33342 (DAPI channel).
-
Analyze images to quantify parameters such as Golgi size, shape, intensity, and fragmentation.
Protocol 3: HPLC-Based Quantification of this compound Metabolism
This protocol, adapted from a method for C6 NBD D-erythro-ceramide, can be used to quantify the metabolic products of this compound.[9][12]
Materials:
-
Cells cultured in 60 mm dishes
-
This compound-BSA complex (from Protocol 1)
-
Methanol (B129727), Chloroform (B151607), Water (HPLC grade)
-
HPLC system with a fluorescence detector and a C8 or C18 reverse-phase column[12][15]
Procedure:
-
Plate cells and treat with compounds as required.
-
Label the cells with the this compound-BSA complex (e.g., 5 µM) for 1 hour at 37°C.[9]
-
Wash the cells three times with ice-cold PBS.
-
Scrape the cells in 1 mL of ice-cold methanol and transfer to a glass tube.[9]
-
Perform a Bligh-Dyer lipid extraction by adding 2 mL of chloroform and 0.8 mL of water. Vortex and centrifuge to separate the phases.[9]
-
Collect the lower organic phase and dry it under a stream of nitrogen gas.[9]
-
Resuspend the dried lipid extract in a suitable volume of methanol (e.g., 100 µL).[9]
-
Inject an aliquot (e.g., 10-20 µL) onto the HPLC column.
-
Use a gradient elution with a mobile phase consisting of methanol and water to separate the fluorescent lipid species.[9]
-
Quantify the peak areas of this compound and its metabolites (e.g., C6 NBD L-threo-dihydro-sphingomyelin) using the fluorescence detector.
Quantitative Data (Reference for D-erythro isomer):
The following table presents data adapted from a study on the metabolism of C6 NBD D-erythro-ceramide in MCF7 cells.[9] This can serve as a reference for expected metabolite classes, although the relative abundances will differ for the L-threo isomer due to its distinct metabolic fate.
| Metabolite (from D-erythro-ceramide) | Enzyme | Relative Abundance (AUC) after 1h incubation with 5 µM C6 NBD Ceramide |
| NBD C6-Hexosylceramide | Glucosylceramide Synthase (GCS) | ~1.5 x 10^7 |
| NBD C6-Sphingomyelin | Sphingomyelin Synthase (SMS) | ~1.0 x 10^7 |
| NBD C6-Ceramide-1-Phosphate | Ceramide Kinase (CERK) | ~0.5 x 10^7 |
For this compound, one would primarily expect to detect the parent compound and its conversion to C6 NBD L-threo-dihydro-sphingomyelin. The formation of hexosylceramide would not be expected.[5]
Protocol 4: High-Content Analysis of Ceramide-Induced Apoptosis
This protocol allows for the quantification of apoptosis following treatment with this compound.
Materials:
-
Cells cultured in 96- or 384-well microplates
-
This compound
-
Hoechst 33342
-
A fluorescent probe for apoptosis (e.g., a caspase-3/7 substrate or Annexin V conjugate)
-
High-content imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a concentration range of this compound for the desired time (e.g., 24-48 hours). Include appropriate vehicle and positive controls.
-
During the final 30-60 minutes of incubation, add the Hoechst 33342 and the fluorescent apoptosis probe to the wells according to the manufacturer's instructions.
-
Wash the cells gently with PBS or an appropriate buffer.
-
Add fresh medium or buffer to the wells.
-
Acquire images using a high-content imaging system with the appropriate filter sets.
-
Analyze the images to determine the total number of cells (Hoechst 33342), the number of apoptotic cells (apoptosis probe positive), and potentially changes in cell morphology.
Visualizations
Caption: High-content screening workflow using this compound.
Caption: Proposed metabolic pathway of this compound.
Caption: Simplified ceramide-mediated apoptosis signaling cascade.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. A Small Molecule Fluorogenic Probe for the Detection of Sphingosine in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applications of High Content Screening in Life Science Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A more scalable alternative to cell painting in HCS - Celtarys [celtarys.com]
- 8. genecopoeia.com [genecopoeia.com]
- 9. benchchem.com [benchchem.com]
- 10. Molecular trapping of a fluorescent ceramide analogue at the Golgi apparatus of fixed cells: interaction with endogenous lipids provides a trans-Golgi marker for both light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pathway of C6-NBD-Ceramide on the host cell infected with Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ceramidases: regulators of cellular responses mediated by ceramide, sphingosine, and sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.stemcell.com [cdn.stemcell.com]
- 15. Analysis of fluorescent ceramide and sphingomyelin analogs: a novel approach for in vivo monitoring of sphingomyelin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing C6 NBD L-threo-dihydroceramide BSA Complex for Cellular Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
C6 NBD L-threo-dihydroceramide is a fluorescently labeled analog of dihydroceramide (B1258172), an intermediate in the de novo biosynthesis of sphingolipids.[1] The attached 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore allows for the visualization and tracking of the molecule within cells.[2] Due to its lipophilic nature, this compound is complexed with fatty acid-free bovine serum albumin (BSA) to facilitate its delivery into cultured cells.[3][4] This complex is a valuable tool for studying sphingolipid transport, metabolism, and the morphology of the Golgi apparatus in both live and fixed cells.[5][6][7] The NBD dye is weakly fluorescent in aqueous environments but becomes highly fluorescent in the nonpolar environment of cellular membranes, with excitation and emission maxima of approximately 466 nm and 536 nm, respectively.[2][8]
Once inside the cell, this compound is transported to the Golgi apparatus, where it serves as a substrate for various enzymes involved in sphingolipid metabolism.[1][9] It can be converted to fluorescent analogs of dihydrosphingomyelin and dihydroglucosylceramide.[1] Furthermore, the dihydroceramide backbone can be desaturated to form ceramide, which can then be incorporated into other complex sphingolipids.[1] This metabolic processing makes the this compound BSA complex a powerful probe for investigating the dynamics of sphingolipid pathways and their role in cellular processes such as apoptosis and signal transduction.[2][10]
Data Presentation
Table 1: Recommended Reagent Concentrations
| Reagent | Stock Solution Concentration | Working Concentration | Reference |
| This compound | 1 mM in Chloroform:Ethanol (19:1 v/v) or DMSO | 5 µM | [3][8] |
| Fatty Acid-Free BSA | 0.34 mg/mL in PBS or HBSS/HEPES | 0.34 mg/mL | [8][11] |
| C6 NBD-ceramide/BSA Complex | 100 µM or 0.5 mM | 1-20 µM (Metabolism studies), 5 µM (Golgi staining) | [11][12] |
Table 2: Incubation Parameters for Cellular Staining
| Cell Type | Condition | Incubation Time | Incubation Temperature | Reference |
| Live Cells | Staining | 30 minutes | 4°C | [8][12] |
| Live Cells | Chase | 30 minutes | 37°C | [8][12] |
| Fixed Cells | Staining | 30 minutes | 4°C | [8][12] |
| Fixed Cells | Back-exchange | 30-90 minutes | Room Temperature | [8][12] |
| Metabolism Studies | Treatment | 0 to 360 minutes | 37°C | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound BSA Complex
This protocol describes the preparation of a 5 µM this compound complexed with BSA.
Materials:
-
This compound
-
Chloroform:Ethanol (19:1 v/v) or absolute ethanol[8]
-
Phosphate-buffered saline (PBS) or Hanks' Buffered Salt Solution with 10 mM HEPES, pH 7.4 (HBSS/HEPES)[8][11]
-
Glass test tubes[8]
-
Vortex mixer[8]
-
50 mL plastic centrifuge tube[8]
Procedure:
-
Prepare a 1 mM stock solution of this compound in chloroform:ethanol (19:1 v/v).[8]
-
In a small glass test tube, dispense 50 µL of the 1 mM stock solution.[8]
-
Dry the solvent under a stream of nitrogen gas, followed by placing it under a vacuum for at least one hour to ensure all solvent has evaporated.[8]
-
Redissolve the dried lipid in 200 µL of absolute ethanol.[8][11]
-
In a 50 mL plastic centrifuge tube, prepare a solution of 0.34 mg/mL fatty acid-free BSA in 10 mL of PBS or HBSS/HEPES.[8]
-
While vigorously vortexing the BSA solution, slowly inject the 200 µL of the this compound solution into the vortex.[8]
-
The resulting solution is a 5 µM this compound/BSA complex.[8]
Protocol 2: Staining the Golgi Apparatus in Live Cells
This protocol details the procedure for staining the Golgi apparatus in living cells.
Materials:
-
Cells cultured on glass coverslips
-
This compound/BSA complex (from Protocol 1)
-
Appropriate cell culture medium (e.g., HBSS/HEPES)[8]
-
Fluorescence microscope
Procedure:
-
Grow cells to the desired confluency on glass coverslips.
-
Rinse the cells with an appropriate medium such as HBSS/HEPES.[8]
-
Incubate the cells with the 5 µM this compound/BSA complex in HBSS/HEPES for 30 minutes at 4°C.[8][12] This step allows the complex to bind to the plasma membrane.
-
Wash the cells several times with ice-cold medium to remove the unbound complex.[8][12]
-
Incubate the cells in fresh, pre-warmed medium at 37°C for an additional 30 minutes.[8][12] This "chase" period allows for the internalization and transport of the fluorescent ceramide to the Golgi apparatus.
-
Wash the cells with fresh medium and mount them for observation under a fluorescence microscope.[8] Expect to see prominent labeling of the Golgi apparatus.[8]
Protocol 3: Staining the Golgi Apparatus in Fixed Cells
This protocol is for staining the Golgi apparatus in cells that have been previously fixed.
Materials:
-
Cells cultured on glass coverslips
-
Fixative solution (e.g., 0.5% glutaraldehyde (B144438) in 10% sucrose/100 mM PIPES, pH 7.0, or 2-4% paraformaldehyde in PBS)[8][12]
-
This compound/BSA complex (from Protocol 1)
-
HBSS/HEPES or PBS[8]
-
Blocking solution (10% fetal calf serum or 2 mg/mL BSA in HBSS/HEPES)[8][12]
-
Fluorescence microscope
-
Mounting medium
Procedure:
-
Rinse cells grown on glass coverslips with HBSS/HEPES.[8]
-
Fix the cells for 5-10 minutes at room temperature with the chosen fixative.[8][12] Note: Avoid using methanol/acetone-based fixatives as they can disrupt lipid structures.
-
Wash the cells several times with ice-cold HBSS/HEPES.[8]
-
Transfer the coverslips to an ice bath and incubate with the 5 µM this compound/BSA complex for 30 minutes at 4°C.[8][12]
-
Rinse the cells with HBSS/HEPES and then incubate for 30-90 minutes at room temperature with the blocking solution.[8][12] This step helps to reduce background fluorescence and enhance the specific Golgi staining.
-
Wash the cells in fresh HBSS/HEPES, mount the coverslips onto microscope slides using an appropriate mounting medium, and examine them by fluorescence microscopy.[8]
Visualizations
Caption: Experimental workflow for preparing and using the this compound BSA complex.
Caption: Cellular uptake and metabolic fate of this compound.
References
- 1. Dihydroceramide biology. Structure-specific metabolism and intracellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. Invitrogen BODIPY FL C5-Ceramide complexed to BSA 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 5. abpbio.com [abpbio.com]
- 6. NBD C6-Ceramide Complexed to BSA 5 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 7. Pathway of C6-NBD-Ceramide on the host cell infected with Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genecopoeia.com [genecopoeia.com]
- 9. Visualizing Bioactive Ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: Tracing Sphingolipid Trafficking Using C6 NBD L-threo-dihydroceramide
Introduction
Sphingolipids are a class of lipids that play crucial roles in various cellular processes, including signal transduction, cell proliferation, apoptosis, and membrane structure.[1][2] The intricate trafficking and metabolism of sphingolipids are essential for maintaining cellular homeostasis. Dysregulation of these pathways has been implicated in numerous diseases. C6 NBD L-threo-dihydroceramide is a fluorescently labeled analog of ceramide, a central molecule in sphingolipid metabolism.[3][4][5] Its utility lies in its ability to be taken up by living cells and processed by the same enzymatic machinery as its endogenous counterpart, allowing for the visualization and quantification of sphingolipid transport and metabolism.[6][7][8] This fluorescent probe selectively accumulates in the Golgi apparatus, a major site of sphingolipid synthesis and sorting.[3][9][10][11][12]
Principle of the Assay
This compound, when introduced to cells, mimics natural ceramide and is transported to the Golgi apparatus.[6] Within the Golgi, it serves as a substrate for various enzymes, leading to the formation of fluorescently labeled complex sphingolipids such as NBD-sphingomyelin (NBD-SM), NBD-glucosylceramide (NBD-GlcCer), and NBD-ceramide-1-phosphate (NBD-C1P).[6][7][8] The distribution and levels of these fluorescent products can be monitored and quantified using techniques like fluorescence microscopy and high-performance liquid chromatography (HPLC), providing insights into the dynamics of sphingolipid trafficking and the activities of key metabolic enzymes.[6][7][8]
Applications
-
Visualizing the Golgi Apparatus: this compound is a well-established marker for staining the Golgi apparatus in both live and fixed cells.[3][5][9][10][11]
-
Monitoring Sphingolipid Metabolism: The conversion of this compound to its metabolites allows for the real-time study of sphingolipid metabolic pathways within the Golgi.[6][7][8]
-
Assessing Enzyme Activity: This probe can be used to measure the in situ activity of key enzymes in sphingolipid metabolism, such as sphingomyelin (B164518) synthase (SMS), glucosylceramide synthase (GCS), and ceramide kinase (CERK).[6][7][8]
-
Drug Discovery and Inhibitor Screening: The assay can be adapted to screen for and characterize inhibitors of sphingolipid metabolizing enzymes, which are potential therapeutic targets.[6][8]
Data Presentation
Quantitative data from experiments using this compound can be effectively summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Quantification of NBD-Labeled Sphingolipid Metabolites by HPLC
| Treatment | NBD-Ceramide (pmol/mg protein) | NBD-Sphingomyelin (pmol/mg protein) | NBD-Glucosylceramide (pmol/mg protein) | NBD-Ceramide-1-Phosphate (pmol/mg protein) |
| Control | 150 ± 15 | 250 ± 20 | 180 ± 12 | 50 ± 5 |
| Inhibitor A | 280 ± 25 | 50 ± 8 | 175 ± 15 | 45 ± 6 |
| Inhibitor B | 160 ± 18 | 240 ± 22 | 30 ± 5 | 48 ± 7 |
Table 2: Effect of Inhibitors on Sphingolipid Metabolizing Enzyme Activity
| Inhibitor | Target Enzyme | IC50 (µM) |
| HPA-12 | CERT | 20 |
| PDMP | GCS | 50 |
| NVP-231 | CERK | 0.5 |
Experimental Protocols
Protocol 1: Preparation of C6 NBD-Ceramide/BSA Complex
This protocol describes the preparation of a complex of this compound with bovine serum albumin (BSA), which facilitates its delivery into cells.[6][10]
Materials:
-
This compound
-
Ethanol (B145695), absolute
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitrogen gas
-
Glass test tubes
-
Vortex mixer
Procedure:
-
Prepare a 1 mM stock solution of this compound in ethanol.
-
In a glass test tube, dispense the desired amount of the stock solution (e.g., 100 µL for a final 100 µM complex).
-
Evaporate the solvent under a gentle stream of nitrogen gas.
-
Redissolve the dried lipid in a small volume of absolute ethanol (e.g., 200 µL).
-
Prepare a 0.34 mg/mL solution of fatty acid-free BSA in PBS.
-
While vigorously vortexing the BSA solution, slowly inject the ethanolic C6 NBD-ceramide solution.
-
The resulting C6 NBD-ceramide/BSA complex (e.g., 100 µM) can be stored at -20°C for future use.
Protocol 2: Labeling of Live Cells with C6 NBD-Ceramide
This protocol details the procedure for labeling living cells to visualize the Golgi apparatus and analyze sphingolipid trafficking.[10]
Materials:
-
Cells grown on glass coverslips or in culture dishes
-
C6 NBD-ceramide/BSA complex (from Protocol 1)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope
Procedure:
-
Grow cells to the desired confluency on a suitable culture vessel.
-
Prepare the labeling solution by diluting the C6 NBD-ceramide/BSA complex to the final desired concentration (e.g., 5 µM) in serum-free cell culture medium or HBSS.
-
Wash the cells once with the culture medium.
-
Incubate the cells with the labeling solution for 30-60 minutes at 37°C. For staining the Golgi, a common method involves a 30-minute incubation at 4°C followed by a 30-minute chase at 37°C.[10]
-
After incubation, wash the cells three times with fresh, pre-warmed culture medium.
-
The cells are now ready for visualization using a fluorescence microscope equipped with appropriate filters for NBD (Excitation/Emission: ~466/536 nm).[5][9][10]
Protocol 3: Lipid Extraction and Analysis by HPLC
This protocol outlines the steps for extracting lipids from labeled cells and quantifying the fluorescent sphingolipid metabolites using HPLC.[6]
Materials:
-
Labeled cells (from Protocol 2)
-
Ice-cold PBS
-
Water
-
Centrifuge
-
Nitrogen gas evaporator
-
HPLC system with a fluorescence detector
Procedure:
-
After labeling, wash the cells twice with ice-cold PBS.
-
Scrape the cells in 1 mL of ice-cold methanol and transfer to a glass tube.
-
Add 2 mL of chloroform and vortex thoroughly.
-
Add 1.6 mL of water to induce phase separation and vortex again.
-
Centrifuge at 1000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Evaporate the solvent under a stream of nitrogen gas.
-
Resuspend the dried lipid extract in a suitable solvent for HPLC analysis (e.g., methanol/chloroform mixture).
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., a silica (B1680970) column) and a fluorescence detector set to the excitation and emission wavelengths of NBD.
-
Quantify the different NBD-labeled lipid species by comparing their peak areas to those of known standards.
Visualizations
Caption: Metabolic fate of C6 NBD-Ceramide in the Golgi apparatus.
Caption: General workflow for sphingolipid trafficking studies.
Caption: Overview of ceramide transport and its role in signaling.
References
- 1. Sphingolipid - Wikipedia [en.wikipedia.org]
- 2. Sphingolipid metabolism, transport, and functions in plants: Recent progress and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. NBD C6-Ceramide (6-((N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)amino)hexanoyl)Sphingosine) 1 mg [thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive measure of Golgi sphingolipid flux using NBD C 6 -Ceramide: evaluation of sphingolipid inhibitors. | Read by QxMD [read.qxmd.com]
- 8. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abpbio.com [abpbio.com]
- 10. genecopoeia.com [genecopoeia.com]
- 11. Molecular trapping of a fluorescent ceramide analogue at the Golgi apparatus of fixed cells: interaction with endogenous lipids provides a trans-Golgi marker for both light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Low fluorescence signal with C6 NBD L-threo-dihydroceramide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low fluorescence signals with C6 NBD L-threo-dihydroceramide.
Troubleshooting Guide: Low Fluorescence Signal
A weak or absent fluorescence signal can be attributed to various factors, from suboptimal reagents and sample preparation to incorrect instrument settings. Use the following table to diagnose and address potential causes for a low or absent fluorescence signal with this compound.
| Potential Cause | Recommended Solution(s) | Experimental Context |
| Probe-Specific Issues | ||
| Inherent Biological Inactivity/Altered Metabolism of the L-threo Isomer | The L-threo isomer of dihydroceramide (B1258172) may not be recognized and metabolized by the same enzymes as the natural D-erythro isomer. This can lead to a lack of accumulation in the Golgi apparatus, resulting in a diffuse, weaker signal.[1][2] Consider using the D-erythro isomer if bright Golgi staining is desired. | Live or Fixed Cell Imaging |
| Mislocalization to the Endoplasmic Reticulum (ER) | Studies have shown that non-natural stereoisomers of ceramide analogs may accumulate in the ER instead of the Golgi.[1][3] This diffuse localization will appear as a lower signal compared to the concentrated signal in the Golgi. Confirm localization with an ER-specific co-stain. | Live or Fixed Cell Imaging |
| General Reagent and Protocol Issues | ||
| Suboptimal Probe Concentration | The concentration of the probe may be too low for detection. Perform a concentration titration to determine the optimal staining concentration for your cell type and experimental conditions. | Live or Fixed Cell Imaging |
| Inefficient Cellular Uptake | Ensure the this compound is complexed with BSA to facilitate its delivery into cells.[4] The fluorescence of NBD is weak in aqueous media and increases in a nonpolar environment.[5] | Live Cell Imaging |
| Aggregation of the Fluorescent Probe | At high concentrations, NBD-labeled lipids can self-quench, leading to a decrease in fluorescence intensity.[6] Use the probe within the recommended concentration range and ensure it is fully solubilized. | Live or Fixed Cell Imaging |
| Instrumentation and Imaging Issues | ||
| Incorrect Microscope Filter Sets | Ensure the excitation and emission filters on the microscope are appropriate for the NBD fluorophore (Excitation max ~466 nm, Emission max ~536 nm).[7] | Fluorescence Microscopy |
| Photobleaching | Minimize the exposure of the sample to the excitation light. Use an anti-fade mounting medium for fixed cells.[4] Acquire images using the lowest possible laser power and a sensitive detector. | Fluorescence Microscopy |
| Sample Preparation Issues | ||
| High Background Fluorescence | Autofluorescence from cells or media can obscure the signal. Include an unstained control to assess the level of autofluorescence.[4] | Fluorescence Microscopy |
| Cell Health | Ensure cells are healthy and not overly confluent, as this can affect probe uptake and cellular metabolism. | Live Cell Imaging |
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and C6 NBD D-erythro-ceramide?
A1: The key differences lie in their stereochemistry and the saturation of the sphingoid base.
-
Stereochemistry: The L-threo and D-erythro designations refer to the spatial arrangement of substituents around the chiral centers of the sphingoid base. D-erythro is the naturally occurring stereoisomer in mammalian cells.[2]
-
Saturation: Dihydroceramide has a saturated sphingoid base, while ceramide has a double bond.[8]
These structural differences can lead to significant variations in how the molecules are metabolized and where they localize within the cell.[1]
Q2: Why am I not seeing the bright, localized Golgi staining I expect?
A2: Bright, punctate staining of the Golgi apparatus is characteristic of the naturally occurring D-erythro isomer of C6 NBD ceramide.[9] The L-threo isomer of dihydroceramide is not the natural substrate for the enzymes that process ceramides (B1148491) in the Golgi.[2] Consequently, this compound may not be efficiently transported to or accumulate in the Golgi. Instead, it may remain more diffusely localized, potentially within the endoplasmic reticulum, leading to a weaker, less defined signal.[1][3]
Q3: Is this compound biologically active?
A3: While dihydroceramides were once considered inactive precursors to ceramides, recent studies suggest they may have their own biological activities.[10] However, the biological effects can be highly specific to the stereoisomer. Some studies have shown that threo-dihydroceramides can be biologically active in certain contexts, while erythro-dihydroceramides may be inactive.[8] The specific activity of the L-threo isomer will depend on the cell type and the specific biological pathway being investigated.
Q4: What are the optimal excitation and emission wavelengths for this compound?
A4: The fluorescent properties are determined by the NBD (nitrobenzoxadiazole) fluorophore. The optimal excitation is approximately 466 nm, and the emission maximum is around 536 nm.[7]
Q5: Can I use the same protocol for both the L-threo and D-erythro isomers?
A5: While the basic staining protocol can be similar, it is crucial to be aware of the potential differences in localization and biological activity. If you are specifically studying the metabolism or trafficking of the L-threo isomer, the protocol should be optimized accordingly, and you should not expect the same staining pattern as the D-erythro isomer. Co-localization with organelle-specific markers (e.g., for the ER and Golgi) is highly recommended to determine the subcellular distribution of the L-threo analog.
Experimental Protocols
Protocol: Staining of Live Cells with this compound
This protocol provides a general guideline for staining live cells. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions and should be determined empirically.
Materials:
-
This compound
-
Defatted Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Cell culture medium
-
Coverslips or imaging-compatible plates
-
Fluorescence microscope with appropriate filter sets for NBD
Procedure:
-
Cell Preparation:
-
Plate cells on coverslips or in imaging-compatible dishes and allow them to adhere and grow to a suitable confluency (typically 50-70%).
-
-
Preparation of this compound-BSA Complex (5 µM):
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or a chloroform:methanol mixture).
-
In a glass tube, evaporate the desired amount of the stock solution to dryness under a stream of nitrogen, followed by vacuum for at least 1 hour.
-
Resuspend the dried lipid in a small volume of ethanol.
-
Prepare a solution of defatted BSA in HBSS (e.g., 0.34 mg/mL).
-
While vortexing the BSA solution, inject the ethanolic solution of this compound to create the complex. The final concentration should be calculated based on the final volume of the BSA solution.
-
-
Staining:
-
Wash the cells once with pre-warmed HBSS.
-
Incubate the cells with the this compound-BSA complex (e.g., at a final concentration of 5 µM in HBSS) for 30 minutes at 4°C. This allows the probe to associate with the plasma membrane.
-
Wash the cells several times with ice-cold HBSS to remove the excess probe.
-
Add pre-warmed complete cell culture medium and incubate at 37°C for 30-60 minutes to allow for internalization and trafficking of the probe.
-
-
Imaging:
-
Wash the cells with fresh, pre-warmed medium.
-
Mount the coverslip on a slide with a drop of medium or observe the cells directly in the imaging dish.
-
Visualize the cells using a fluorescence microscope with filter sets appropriate for NBD (Excitation: ~466 nm, Emission: ~536 nm).
-
Note on Expected Results: Unlike C6 NBD D-erythro-ceramide, which typically shows strong accumulation in the Golgi apparatus, the L-threo-dihydroceramide isomer may exhibit a more diffuse staining pattern, potentially localizing to the endoplasmic reticulum.[1][3] Co-staining with markers for the ER and Golgi is recommended to confirm the subcellular localization.
Visualizations
Caption: Experimental workflow for staining live cells with this compound.
Caption: Differential trafficking of C6 NBD ceramide isomers in cells.
References
- 1. Dihydroceramide biology. Structure-specific metabolism and intracellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. benchchem.com [benchchem.com]
- 5. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. biotium.com [biotium.com]
- 8. Selectivity of ceramide-mediated biology. Lack of activity of erythro-dihydroceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pathway of C6-NBD-Ceramide on the host cell infected with Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dihydroceramide desaturase and dihydrosphingolipids: debutant players in the sphingolipid arena - PubMed [pubmed.ncbi.nlm.nih.gov]
C6 NBD L-threo-dihydroceramide photobleaching and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of C6 NBD L-threo-dihydroceramide, focusing on troubleshooting and preventing photobleaching during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
???+ question "What is this compound and what are its primary applications?" this compound is a fluorescent analog of ceramide, a key molecule in sphingolipid metabolism. The NBD (Nitrobenzoxadiazole) fluorophore attached to the C6 acyl chain allows for the visualization of ceramide trafficking and localization within cells. Its primary application is as a selective stain for the Golgi apparatus in both live and fixed cells, making it a valuable tool for studying sphingolipid transport and metabolism. The fluorescence of the NBD group is environmentally sensitive; it is weakly fluorescent in aqueous environments but becomes brightly fluorescent in the nonpolar environment of cellular membranes.
???+ question "What are the excitation and emission wavelengths for this compound?" The approximate excitation maximum for this compound is 466 nm, and its emission maximum is around 536 nm, which corresponds to green fluorescence.[1] It is compatible with standard FITC filter sets.
???+ question "Why is my this compound signal fading so quickly?" The NBD fluorophore is known to have a relatively low quantum yield and a high susceptibility to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light. This rapid fading can be a significant challenge during time-lapse imaging or when acquiring multiple Z-stacks.
???+ question "What are antifade reagents and how do they work?" Antifade reagents are chemical compounds added to the mounting medium or live-cell imaging medium to reduce photobleaching. They work by scavenging for free radicals and reactive oxygen species that are generated during the fluorescence excitation process and are responsible for damaging the fluorophore.
???+ question "Can I use antifade mounting media designed for fixed cells in my live-cell experiments?" No, it is generally not recommended. Antifade mounting media for fixed cells often contain components like glycerol (B35011) and other chemicals that are not compatible with living cells and can induce cytotoxicity. For live-cell imaging, it is crucial to use specifically formulated live-cell antifade reagents, such as Trolox or commercially available solutions like ProLong™ Live Antifade Reagent.
Troubleshooting Guide: Photobleaching of this compound
This guide provides solutions to common problems encountered during fluorescence imaging with this compound.
| Problem | Potential Cause | Solution |
| Rapid signal loss during initial focusing and image acquisition. | High excitation light intensity. | Reduce the laser power or lamp intensity to the minimum level required for a detectable signal. Use neutral density filters to attenuate the light source. |
| Fluorescence fades significantly during time-lapse imaging. | Prolonged and repeated exposure to excitation light. | Minimize the total exposure time by using the shortest possible exposure for your camera and increasing the time interval between acquisitions. Only expose the sample to light when actively acquiring an image. |
| Poor signal-to-noise ratio, requiring high laser power. | Suboptimal imaging conditions or detector settings. | Increase the gain or use a more sensitive detector (e.g., sCMOS or EMCCD camera). Consider using pixel binning if a slight reduction in spatial resolution is acceptable. |
| Significant photobleaching despite optimized acquisition settings. | Inherent photolability of the NBD fluorophore. | Incorporate a live-cell compatible antifade reagent into your imaging medium. For fixed cells, use a high-quality antifade mounting medium. |
| Inconsistent fluorescence intensity across the field of view. | Uneven illumination or localized differences in the cellular environment. | Ensure your microscope's illumination is properly aligned (Koehler illumination). Be aware that the local environment can affect NBD fluorescence. |
Quantitative Data and Reagent Comparison
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum | ~466 nm | [1] |
| Emission Maximum | ~536 nm | [1] |
| Fluorophore | NBD (Nitrobenzoxadiazole) | |
| Appearance | Green Fluorescence | [1] |
| Photostability | Prone to photobleaching |
Table 2: Comparison of Antifade Reagents for NBD Fluorescence
| Reagent | Formulation Type | Live/Fixed Cell Compatibility | Key Features |
| Trolox | Additive to imaging media | Live Cells | A vitamin E analog that acts as an antioxidant to reduce photobleaching and blinking.[2] |
| ProLong™ Live Antifade Reagent | Commercial Solution | Live Cells | A ready-to-use reagent that can be added to cell culture media to protect fluorescent dyes and proteins from photobleaching with minimal cytotoxicity.[3][4][5][6] |
| VECTASHIELD® Antifade Mounting Medium | Mounting Medium | Fixed Cells | A widely used antifade mounting medium that preserves fluorescence during long-term storage and imaging.[7][8][9] |
| ProLong™ Gold Antifade Mountant | Mounting Medium | Fixed Cells | A curing mountant that provides enhanced resistance to photobleaching and is compatible with a wide range of dyes.[10][11][12][13][14] |
Note: The effectiveness of antifade reagents can be cell-type and experiment-dependent. Optimization is recommended.
Experimental Protocols
Protocol 1: Staining of Live Cells with this compound
-
Prepare this compound/BSA Complex:
-
Prepare a 1 mM stock solution of this compound in ethanol (B145695) or DMSO.
-
In a glass tube, evaporate the desired amount of the stock solution under a stream of nitrogen gas.
-
Resuspend the lipid film in serum-free culture medium containing 0.34 mg/mL fatty acid-free Bovine Serum Albumin (BSA) to a final concentration of 5 µM.
-
Vortex thoroughly and incubate at 37°C for 10 minutes to allow for complex formation.
-
-
Cell Labeling:
-
Grow cells on glass-bottom dishes or coverslips to the desired confluency.
-
Wash the cells twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Incubate the cells with the 5 µM this compound/BSA complex in HBSS for 30 minutes at 4°C.
-
Wash the cells three times with ice-cold HBSS.
-
Add fresh, pre-warmed complete culture medium and incubate at 37°C for 30 minutes to allow for transport to the Golgi apparatus.
-
-
Imaging:
-
Replace the culture medium with a phenol (B47542) red-free imaging medium.
-
For photobleaching prevention, supplement the imaging medium with a live-cell antifade reagent (e.g., Trolox at a final concentration of 0.1-1 mM or ProLong™ Live Antifade Reagent according to the manufacturer's instructions).
-
Image the cells using a fluorescence microscope with a filter set appropriate for NBD (Excitation: ~466 nm, Emission: ~536 nm).
-
Protocol 2: Staining of Fixed Cells with this compound
-
Cell Fixation:
-
Grow cells on coverslips.
-
Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Cell Labeling:
-
Prepare the 5 µM this compound/BSA complex as described in Protocol 1.
-
Incubate the fixed cells with the complex for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium (e.g., VECTASHIELD® or ProLong™ Gold).
-
Seal the edges of the coverslip with nail polish and allow it to cure if using a hardening mountant.
-
Store the slides at 4°C in the dark.
-
Visualizations
Signaling and Metabolic Pathway of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ProLong™ Live Antifade Reagent, for live cell imaging 5 x 1 mL | Buy Online [thermofisher.com]
- 4. Molecular Probes ProLong Live Antifade Reagent, for live cell imaging 1 x 1 mL | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.com]
- 5. ProLong™ Live Antifade Reagent, for live cell imaging 1 mL | Contact Us | Invitrogen™ [thermofisher.com]
- 6. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Vector Laboratories / VECTASHIELD® Antifade Mounting Media - 2BScientific [2bscientific.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. ProLong Gold Antifade Reagent | Cell Signaling Technology [cellsignal.com]
- 11. biocompare.com [biocompare.com]
- 12. ProLong™ Gold Antifade Mountant 2 mL | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 13. ulab360.com [ulab360.com]
- 14. Cell Signaling Technology ProLong Gold Antifade Reagent with DAPI 10 ml, | Fisher Scientific [fishersci.com]
How to reduce background fluorescence in C6 NBD imaging
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce background fluorescence and improve signal-to-noise ratios in C6 NBD ceramide imaging experiments.
Troubleshooting Guide
High background fluorescence is a common issue that can obscure the specific signal from C6 NBD ceramide localized in the Golgi apparatus. This guide will walk you through the most common causes and their solutions.
Diagram: Troubleshooting Workflow for High Background Fluorescence
Caption: Troubleshooting logic for high background fluorescence in C6 NBD imaging.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background fluorescence with C6 NBD ceramide?
High background fluorescence typically originates from several sources:
-
Excess Probe Concentration : Using a concentration of C6 NBD ceramide higher than necessary is a frequent cause of background signal.[1] It is recommended to keep the concentration at or below 5 µM.[1][2]
-
Non-specific Binding : The probe can bind non-specifically to the cell surface or the coverslip, creating a haze that obscures the intracellular signal.[3]
-
Autofluorescence : Endogenous cellular components (like NADH and riboflavin) and components of the culture medium (like phenol red, serum, and some vitamins) can fluoresce in the same spectral range as NBD, contributing to background noise.[4][5][6]
-
Inefficient Washing : Failure to completely remove the unbound probe after labeling will result in high background.[1][3]
Q2: My Golgi signal is weak, but the background is high. Should I increase the probe concentration?
Increasing the probe concentration will likely worsen the background problem.[1] Instead, focus on improving the signal-to-noise ratio. The most effective method is to implement a "back-exchange" procedure to remove the probe from the plasma membrane, which is a major contributor to background fluorescence.[1][3][7] Additionally, optimizing incubation times and imaging parameters can enhance the specific Golgi signal.[1]
Q3: What is a "back-exchange" protocol and how does it work?
A back-exchange procedure is a critical step for reducing background fluorescence by removing C6 NBD ceramide that has not been internalized and remains in the outer leaflet of the plasma membrane.[7] After labeling, cells are incubated with a medium containing a lipid acceptor, typically fatty-acid-free Bovine Serum Albumin (BSA), which sequesters the fluorescent lipid from the membrane, thereby "quenching" the extracellular signal and improving the visibility of the intracellular (Golgi) fluorescence.[1][7]
Diagram: C6 NBD Ceramide Back-Exchange Mechanism
Caption: Workflow showing how BSA removes extracellular C6 NBD ceramide.
Q4: Which imaging medium should I use to minimize background?
Standard cell culture media often contain components that are inherently fluorescent. To reduce this source of background:
-
Use Phenol Red-Free Medium : Phenol red is a pH indicator that fluoresces and significantly contributes to background.[4][5]
-
Use Serum-Free Medium for Imaging : Fetal bovine serum (FBS) is another source of autofluorescence.[1][8] If possible, switch to a serum-free formulation for the duration of the imaging experiment.
-
Consider Riboflavin-Free Medium : Riboflavin is a component of many media formulations and also contributes to autofluorescence.[1][6]
-
Use a Dedicated Imaging Solution : Commercially available, optically clear live-cell imaging solutions are formulated to minimize background fluorescence while maintaining cell health for several hours.[5][9]
| Media Component | Recommendation | Rationale |
| Phenol Red | Use phenol red-free media.[4][5] | Phenol red fluoresces, increasing background noise. |
| Serum (FBS) | Use serum-free media for imaging or reduce serum concentration.[1][8] | Serum contains fluorescent molecules. |
| Riboflavin | If possible, use riboflavin-free media.[1][6] | Riboflavin contributes to autofluorescence. |
| HEPES Buffer | Use with caution. | HEPES can produce hydrogen peroxide when exposed to light, which can be cytotoxic.[5] |
Q5: Can cell fixation affect background fluorescence?
Yes, fixation, particularly with aldehyde-based fixatives like paraformaldehyde (PFA) and glutaraldehyde (B144438), can induce autofluorescence by cross-linking proteins.[10][11] Glutaraldehyde generally causes more autofluorescence than PFA.[10][11] To minimize this, use the lowest possible concentration and shortest fixation time required.[10] Alternatively, consider using organic solvents like chilled methanol (B129727) or ethanol (B145695) as fixatives, though their suitability depends on the specific application.[8][10]
Key Experimental Protocols
Protocol 1: Live-Cell Labeling with C6 NBD Ceramide and BSA Back-Exchange
This protocol is designed to label the Golgi apparatus in live cells while minimizing background fluorescence.
Materials:
-
C6 NBD ceramide
-
Fatty-acid-free Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Serum-free, phenol red-free cell culture medium (e.g., FluoroBrite™ DMEM)
-
Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4 (HBSS/HEPES)
-
Cells cultured on glass-bottom dishes
Procedure:
-
Prepare NBD Ceramide-BSA Complex (5 µM): a. Prepare a 1 mM stock solution of C6 NBD ceramide in DMSO.[12] b. In a glass test tube, dispense the required volume of the 1 mM stock solution. Dry the solvent under a stream of nitrogen gas, followed by at least 1 hour under vacuum. c. Resuspend the lipid film in absolute ethanol to make an intermediate stock. d. In a separate 50 mL tube, prepare a solution of 0.34 mg/mL fatty-acid-free BSA in HBSS/HEPES. e. While vigorously vortexing the BSA solution, inject the NBD ceramide-ethanol solution to achieve a final concentration of 5 µM. This resulting complex can be stored at -20°C.
-
Cell Labeling (Uptake Step): a. Wash cells grown on glass-bottom dishes twice with pre-warmed HBSS/HEPES. b. Cool the cells to 4°C. c. Add the 5 µM NBD ceramide-BSA complex (in HBSS/HEPES) to the cells and incubate for 30 minutes at 4°C.[1] This allows the probe to label the plasma membrane while inhibiting endocytosis.[7]
-
Chase Period (Transport to Golgi): a. Aspirate the labeling solution and wash the cells several times with fresh, ice-cold HBSS/HEPES. b. Add pre-warmed (37°C) complete culture medium and incubate for 30 minutes at 37°C.[1] This allows the internalized probe to be transported to the Golgi apparatus.
-
Back-Exchange (Background Reduction): a. Aspirate the chase medium. b. Add a pre-chilled (4°C) back-exchange solution (e.g., HBSS/HEPES containing 1% fatty-acid-free BSA). c. Incubate the cells on ice for 30 minutes. Repeat this step once. d. Wash the cells 2-3 times with fresh, cold HBSS/HEPES to remove the BSA.[7]
-
Imaging: a. Add a phenol red-free, serum-free imaging medium to the cells. b. Immediately observe the cells using a fluorescence microscope with a standard FITC filter set (Excitation ~466 nm, Emission ~536 nm).[3][12] The Golgi should appear as a brightly stained structure near the nucleus.[12]
Protocol 2: Staining Fixed Cells with C6 NBD Ceramide
Procedure:
-
Fixation: a. Wash cells with PBS. b. Fix cells for 5-10 minutes at room temperature with 2-4% paraformaldehyde in PBS. Avoid glutaraldehyde if possible to minimize autofluorescence.[11] c. Rinse the sample several times with HBSS/HEPES.
-
Labeling: a. Transfer the fixed cells to an ice bath and incubate for 30 minutes at 4°C with the 5 µM NBD ceramide-BSA complex.[2]
-
Background Reduction: a. Rinse the cells with HBSS/HEPES. b. To enhance the Golgi signal, incubate for 30-90 minutes at room temperature with a solution containing 10% fetal calf serum or 2 mg/mL BSA. c. Wash the sample thoroughly with fresh HBSS/HEPES, mount, and proceed with imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. genecopoeia.com [genecopoeia.com]
- 3. benchchem.com [benchchem.com]
- 4. southernbiotech.com [southernbiotech.com]
- 5. Live Cell Imaging | Richard D. Berlin Center for Cell Analysis & Modeling [health.uconn.edu]
- 6. forum.microlist.org [forum.microlist.org]
- 7. benchchem.com [benchchem.com]
- 8. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 11. docs.research.missouri.edu [docs.research.missouri.edu]
- 12. benchchem.com [benchchem.com]
Optimizing C6 NBD L-threo-dihydroceramide concentration for cell viability
Welcome to the technical support center for C6 NBD L-threo-dihydroceramide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions while maintaining cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a fluorescently tagged, cell-permeable analog of dihydroceramide. The C6 NBD (nitrobenzoxadiazole) group allows for visualization of the molecule within cells, making it a valuable tool for studying sphingolipid transport, metabolism, and localization.[1][2][3] It is structurally identical to C6 NBD ceramide, but with a saturated bond in the sphingosine (B13886) backbone.[1] It is often used to stain the Golgi apparatus and to track the metabolic fate of ceramides (B1148491) in various cellular pathways.[3][4]
Q2: What is a recommended starting concentration for my experiments?
A2: A common starting concentration for cell labeling and metabolism studies is 5 µM.[4][5][6] However, the optimal concentration is highly dependent on the cell type and the specific experimental goals. A dose-response experiment is always recommended to determine the ideal concentration for your specific model system. For example, studies have used concentrations ranging from 1 µM to 20 µM for analyzing ceramide metabolism.[7]
Q3: How should I prepare and deliver the compound to my cells?
A3: Due to its hydrophobic nature, this compound should be complexed with fatty acid-free Bovine Serum Albumin (BSA) for efficient delivery to cells in culture.[4][5][6] A typical method involves dissolving the compound in a small amount of organic solvent (like ethanol (B145695) or DMSO), drying it under nitrogen, and then resuspending it in a BSA-containing medium.[5][6]
Q4: At what concentrations does this compound become cytotoxic?
A4: Cytotoxicity is cell-type dependent. For instance, in Kupffer cells, C6-ceramide showed no significant effect on viability up to 10 µM for a 2-hour incubation, but viability decreased at 20 µM and 30 µM.[8] It is crucial to perform a viability assay (e.g., MTT, WST-1, or Annexin V/PI staining) to establish the cytotoxic threshold in your specific cell line and for your intended incubation period.[9]
Q5: What cellular pathways are affected by dihydroceramides and their analogs?
A5: Dihydroceramides are precursors to ceramides and other complex sphingolipids. The accumulation of ceramides is known to be a potent inducer of apoptosis (programmed cell death) and can also trigger autophagy.[5][10][11] Ceramide-mediated signaling can involve the clustering of death receptors, activation of caspases (like caspase-3 and -8), and mitochondrial dysfunction.[6][12] The L-threo isomer, also known as Safingol, can induce autophagy through the inhibition of Protein Kinase C (PKC) and the PI3k pathway.[10][11][13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death or Low Viability | 1. Concentration is too high: The compound is cytotoxic at the concentration used. 2. Incubation time is too long: Prolonged exposure can lead to toxicity. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO, ethanol) used to dissolve the compound is too high. 4. Cell line sensitivity: Your specific cell line may be particularly sensitive to ceramide-induced apoptosis or autophagy. | 1. Perform a dose-response curve: Test a range of concentrations (e.g., 0.5 µM to 25 µM) to find the IC50 and a non-toxic working concentration. Use a cell viability assay like MTT or WST-1.[9][14] 2. Optimize incubation time: Conduct a time-course experiment (e.g., 1, 4, 12, 24 hours) to find the shortest time needed to achieve your experimental goal. Peak uptake and metabolism can occur as early as 60 minutes.[7] 3. Check solvent concentration: Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and run a solvent-only control. 4. Review literature for your cell type: Check for published data on ceramide analog sensitivity in your specific cell line. |
| No or Weak Fluorescent Signal | 1. Concentration is too low: Insufficient compound is being taken up by the cells. 2. Incorrect imaging parameters: The excitation/emission wavelengths are not optimal for the NBD fluorophore. 3. Inefficient delivery: The compound is not being effectively delivered to the cells. | 1. Increase concentration: Gradually increase the working concentration, while monitoring for cytotoxicity. 2. Optimize microscope settings: Use appropriate filter sets for NBD, which has excitation/emission maxima around 466/536 nm.[4][5] 3. Use a BSA complex: Ensure you are using a fatty acid-free BSA complex to facilitate uptake.[4][6][7] |
| Results are Not Reproducible | 1. Inconsistent compound preparation: Variations in the preparation of the stock solution or the BSA complex. 2. Variable cell conditions: Differences in cell confluency, passage number, or overall health. | 1. Standardize preparation: Prepare a large batch of the stock solution and BSA complex, aliquot, and store at -20°C protected from light.[4][6] 2. Standardize cell culture: Use cells within a consistent passage number range and seed them to reach a specific confluency (e.g., ~80%) at the time of the experiment.[5] |
Quantitative Data Summary
The following table summarizes typical concentration ranges cited in the literature for ceramide analogs. These values should be used as a starting point for optimization.
| Application | Compound | Cell Line(s) | Concentration Range | Incubation Time | Outcome/Observation | Reference |
| Metabolism Analysis | C6 NBD Ceramide | MCF7 | 1 - 20 µM | 1 hour | Dose-dependent conversion to other sphingolipids. Peak product levels at 1 µM after 60 min. | [7] |
| Cell Labeling (Golgi) | C6 NBD Ceramide | Various | 5 µM | 30-60 min | Effective staining of the Golgi apparatus. | [4][5][6] |
| Viability/Cytotoxicity | C6-Ceramide | Kupffer Cells | 1 - 30 µM | 2 hours | No toxicity up to 10 µM; viability decreased at 20-30 µM. | [8] |
| Viability/Cytotoxicity | C6-Ceramide | HepG2 | 1 - 100 µM | 46 hours | IC50 determined to be ~31 µM. | [14] |
| Viability/Cytotoxicity | C6-pyridinium-ceramide | HepG2 | 1 - 100 µM | 46 hours | IC50 determined to be ~8 µM. | [14] |
| Induction of Autophagy | Safingol (L-threo isomer) | HCT-116 | Not specified | 24 hours | Induced autophagic cell death without apoptosis. | [13] |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using WST-1 Assay
This protocol is designed to determine the cytotoxic effects of this compound and establish a suitable working concentration.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.
-
Compound Preparation: Prepare a series of dilutions of the this compound/BSA complex in complete culture medium. Include a vehicle-only control (medium with BSA and the highest concentration of solvent) and an untreated control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL/well of the prepared compound dilutions.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[9]
-
WST-1 Assay:
-
Add 10 µL/well of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Measure the absorbance at 450 nm using a microplate reader.[9]
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.
Protocol 2: Preparation and Live-Cell Labeling
This protocol details the preparation of the BSA complex and its use for labeling the Golgi apparatus in live cells.[4][6]
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable solvent like DMSO or ethanol. Store aliquots at -20°C, protected from light.[6]
-
BSA Complex Preparation (for a 5 µM final solution):
-
In a sterile glass tube, evaporate the required volume of the 1 mM stock solution under a stream of nitrogen gas to form a thin lipid film.
-
Resuspend the lipid film in complete culture medium containing 0.34 mg/mL fatty acid-free BSA.[6]
-
Vortex thoroughly and incubate at 37°C for 10-30 minutes to allow for complex formation.
-
-
Cell Labeling:
-
Grow cells on glass-bottom dishes or coverslips to the desired confluency.
-
Wash the cells twice with pre-warmed PBS or serum-free medium.
-
Replace the medium with the 5 µM this compound/BSA complex solution.
-
Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes, protected from light.[6]
-
-
Washing and Imaging:
Visualizations
Experimental and Decision Workflows
Caption: General experimental workflow for optimizing and using this compound.
Caption: Troubleshooting logic for addressing unexpected cytotoxicity.
Simplified Signaling Pathway
Caption: Simplified pathways affected by L-threo-dihydroceramide (Safingol).[10][11][13]
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. genecopoeia.com [genecopoeia.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C6-Ceramide Enhances Phagocytic Activity of Kupffer Cells through the Production of Endogenous Ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developing new ceramide analogs against non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Safingol (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting poor cellular uptake of C6 NBD L-threo-dihydroceramide
Welcome to the technical support center for C6 NBD L-threo-dihydroceramide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the experimental use of this fluorescent lipid probe.
Troubleshooting Guide: Poor Cellular Uptake
This guide addresses potential reasons for suboptimal results when using this compound, focusing on the common issue of poor cellular uptake and weak fluorescent signal.
| Observation/Problem | Potential Cause | Recommended Solution |
| Weak or No Cellular Fluorescence | 1. Inefficient Delivery of the Lipid Probe: this compound, like other ceramides, is lipophilic and has low solubility in aqueous media. | Complex the this compound with fatty acid-free Bovine Serum Albumin (BSA) prior to adding it to your cell culture medium. This enhances its solubility and facilitates its transfer to the cells.[1][2][3] |
| 2. Incorrect Stereoisomer: The cellular uptake and subsequent trafficking of dihydroceramides are highly stereospecific. The naturally occurring D-erythro isomer is preferentially transported to the Golgi apparatus, while other stereoisomers, such as the L-threo form, may accumulate in the endoplasmic reticulum or show diffuse cytoplasmic localization.[4] | Confirm the stereochemistry of your compound. If your experimental goal is to track the canonical sphingolipid pathway to the Golgi, the D-erythro isomer of C6 NBD dihydroceramide (B1258172) or C6 NBD ceramide is recommended. The L-threo isomer may be useful for studying alternative metabolic or transport pathways. | |
| 3. Suboptimal Incubation Conditions: Incubation time, temperature, and probe concentration can significantly impact uptake. | Optimize these parameters for your specific cell line. A typical starting point is a 30-60 minute incubation at 37°C with a 5 µM this compound/BSA complex.[3] A lower temperature (4°C) can be used for initial binding to the plasma membrane, followed by a chase period at 37°C to observe internalization.[1] | |
| 4. Cell Health and Confluency: Unhealthy or overly confluent cells may exhibit altered membrane transport and metabolic activity. | Ensure your cells are healthy, actively dividing, and at an optimal confluency (typically 70-80%) at the time of the experiment. | |
| Fluorescence is Diffuse and Not Localized to a Specific Organelle | 1. Stereoisomer-Dependent Trafficking: As mentioned, the L-threo isomer may not traffic to the Golgi apparatus in the same manner as the D-erythro isomer, leading to a more diffuse signal or retention in the ER.[4] | Consider the expected localization of the L-threo isomer. If Golgi staining is desired, use the D-erythro isomer.[5][6] |
| 2. Rapid Metabolism or Efflux: The fluorescent probe may be metabolized into other lipids with different localization patterns or actively pumped out of the cell by efflux transporters. | Perform a time-course experiment to capture the initial localization of the probe. You can also use inhibitors of specific metabolic pathways or efflux pumps to investigate these possibilities. | |
| High Background Fluorescence | 1. Excess Unbound Probe: Insufficient washing after incubation can leave a high concentration of the probe in the medium and non-specifically adsorbed to the coverslip or dish. | Wash the cells thoroughly with fresh, pre-warmed medium or a balanced salt solution after incubation with the fluorescent lipid.[1] |
| 2. Probe Precipitation: At high concentrations or in the absence of BSA, the lipophilic probe may precipitate out of solution and adhere to the cell surfaces and substrate. | Always use a BSA complex for delivery and avoid using concentrations significantly higher than the recommended range (typically 1-5 µM).[1][7] |
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of this compound?
A1: The trafficking of dihydroceramide is stereospecific. The natural D-erythro isomer is known to accumulate in the Golgi apparatus.[4] The L-threo isomer, being an unnatural stereoisomer, may not follow the same trafficking pathway and could accumulate in the endoplasmic reticulum or show a more diffuse distribution throughout the cell.[4]
Q2: Why is it necessary to complex this compound with BSA?
A2: this compound is a lipophilic molecule with poor solubility in aqueous cell culture media. Complexing it with a carrier protein like fatty acid-free BSA is crucial for its efficient delivery to the cell surface, from where it can be taken up by the cells.[1][2][3]
Q3: Can I use this compound to stain the Golgi apparatus in fixed cells?
A3: Yes, C6 NBD ceramide analogs can be used to stain the Golgi in fixed cells.[1][5] However, the fixation method can affect the outcome. A common protocol involves fixing the cells first (e.g., with formaldehyde (B43269) or glutaraldehyde), followed by incubation with the C6 NBD ceramide/BSA complex.[1][8]
Q4: My cells are showing signs of toxicity after incubation with the probe. What could be the cause?
A4: High concentrations of ceramide and its analogs can induce cellular stress, leading to apoptosis or other toxic effects.[9][10][11][12][13] This can be due to the disruption of membrane integrity or the activation of specific signaling pathways. It is recommended to use the lowest effective concentration of the probe and to perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell type.
Q5: How can I confirm that the fluorescent signal I am observing is from the intact probe and not a metabolite?
A5: To confirm the identity of the fluorescent species, you can perform lipid extraction from the labeled cells followed by analysis using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[7][14] This will allow you to separate and identify the original probe from its fluorescent metabolites, such as NBD-sphingomyelin or NBD-glucosylceramide.
Experimental Protocols
Protocol 1: Preparation of this compound/BSA Complex
Materials:
-
This compound
-
Ethanol
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS)
Procedure:
-
Prepare a 1 mM stock solution of this compound in ethanol.
-
In a glass tube, dry down the required amount of the stock solution under a stream of nitrogen gas to form a thin lipid film.
-
Resuspend the lipid film in a small volume of ethanol.
-
Prepare a solution of 0.34 mg/mL fatty acid-free BSA in PBS or HBSS.
-
While vortexing the BSA solution, slowly inject the ethanolic solution of this compound.
-
The final concentration of the this compound/BSA complex should typically be between 1 and 5 µM for cell labeling experiments.[1][7]
Protocol 2: Live-Cell Labeling and Imaging
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
This compound/BSA complex (from Protocol 1)
-
Complete cell culture medium
-
Pre-warmed PBS or HBSS
Procedure:
-
Grow cells to 70-80% confluency.
-
Wash the cells twice with pre-warmed PBS or HBSS.
-
Incubate the cells with the this compound/BSA complex in serum-free or complete medium for 30-60 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.
-
Wash the cells three times with pre-warmed fresh medium or PBS to remove the excess probe.
-
Image the cells immediately using a fluorescence microscope with appropriate filters for NBD (Excitation/Emission maxima ~466/536 nm).[5]
Visualizations
Caption: Troubleshooting workflow for poor cellular uptake.
Caption: Putative cellular uptake and trafficking pathway.
References
- 1. genecopoeia.com [genecopoeia.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. benchchem.com [benchchem.com]
- 4. Dihydroceramide biology. Structure-specific metabolism and intracellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. Pathway of C6-NBD-Ceramide on the host cell infected with Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Serum deprivation increases ceramide levels and induces apoptosis in undifferentiated HN9.10e cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ceramide starves cells to death by downregulating nutrient transporter proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ceramide-induced starvation triggers homeostatic autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Starvation in the midst of plenty: making sense of ceramide-induced autophagy by analysing nutrient transporter expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A new take on ceramide: starving cells by cutting off the nutrient supply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
How to fix cells after labeling with C6 NBD L-threo-dihydroceramide
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with the fluorescent lipid probe C6 NBD L-threo-dihydroceramide, with a focus on cell fixation techniques.
Frequently Asked Questions (FAQs)
Q1: What is the recommended fixation method for cells labeled with C6 NBD Ceramide?
The recommended method is fixation with a cross-linking aldehyde fixative, such as paraformaldehyde (PFA) or glutaraldehyde (B144438).[1][2] Paraformaldehyde is generally preferred as it is effective at preserving cell morphology and lipid structures.[1][3] However, the NBD fluorophore is sensitive to aldehydes, so it is crucial to use mild fixation conditions (e.g., 2-4% PFA for a short duration) to minimize fluorescence loss.[4][5][6] Some protocols also successfully use 0.5% glutaraldehyde.[7][8]
Q2: Why is my NBD fluorescence signal weak or absent after fixation?
Signal loss is a common issue and can be attributed to several factors:
-
Reaction with Aldehydes: Cross-linking fixatives like PFA and glutaraldehyde can chemically modify or quench the NBD fluorophore, leading to a reduction in its fluorescence.[6][9]
-
Lipid Extraction: Precipitating fixatives, such as cold methanol (B129727) or acetone (B3395972), can extract cellular lipids, including the NBD-labeled ceramide, from the membranes.[1][3][10] This is a significant issue when studying lipid droplets and other lipid-rich structures.[3]
-
Photobleaching: The NBD dye is susceptible to photobleaching, especially during prolonged live-cell imaging before fixation.
-
Overly Harsh Fixation: Using high concentrations of fixative or long incubation times can exacerbate fluorescence quenching.[9]
Q3: Can I use methanol for fixation?
While methanol is a common fixative, it should be used with caution for lipid studies. Methanol acts by dehydrating the cell and precipitating proteins.[11] This process can effectively remove lipids and other small soluble molecules, which may alter the localization of your C6 NBD ceramide or extract it from the cell entirely.[3][10] If methanol must be used, it is typically applied ice-cold for a short duration (e.g., 15 minutes at 4°C) to minimize artifacts.[12]
Q4: Is it better to stain cells before or after fixation?
Both approaches are valid and the choice depends on the experimental goal.
-
Staining Live Cells, then Fixing: This is the most common method. It allows the cell to metabolize and transport the C6 NBD ceramide to its target organelle, typically the Golgi apparatus.[2][7] After a chase period, the cells are fixed to capture a "snapshot" of the lipid's localization.
-
Fixing Cells, then Staining: This is also a viable technique. C6 NBD ceramide can effectively stain the Golgi apparatus in cells that have already been fixed with glutaraldehyde or PFA.[7][8][13] This method is useful for structural labeling of the Golgi rather than studying dynamic transport processes.
Troubleshooting Guide
Problem: Weak or No Intracellular Fluorescence
| Probable Cause | Recommended Solution |
| Fixation is too harsh. | Reduce the PFA concentration to 1-2% or shorten the fixation time to 10-15 minutes.[6] Perform the fixation step on ice to slow the reaction.[9] |
| Lipid probe was extracted. | If using methanol or acetone, the fixative may have removed the lipid from the cell.[3] Switch to a PFA-based fixation method, which is better for retaining lipids.[1] |
| Inefficient cellular uptake. | Optimize the initial labeling conditions. Increase the concentration of the C6 NBD Ceramide-BSA complex or extend the incubation time. |
| Back-exchange was too stringent. | If performing a back-exchange step to remove plasma membrane signal, the conditions may be stripping the probe from intracellular compartments.[14] Reduce the BSA concentration or shorten the back-exchange incubation time.[14] |
Problem: Altered or Diffuse Signal Localization
| Probable Cause | Recommended Solution |
| Incomplete fixation. | Insufficient cross-linking can allow the lipid probe to diffuse from its original location, leading to a blurry or non-specific signal.[15] Ensure the fixative is fresh and at the correct concentration. Increase fixation time slightly if necessary, while monitoring for signal loss. |
| Methanol-induced artifacts. | Methanol fixation is known to alter the morphology of lipid-rich organelles like lipid droplets and can disrupt membrane structures.[3] Use PFA fixation to better preserve the native architecture of the Golgi and other membranes. |
| Cell stress or death. | If cells are unhealthy during the labeling process, lipid transport pathways may be disrupted, leading to aberrant localization. Ensure cells are healthy and not overly confluent before starting the experiment. |
Problem: High Background Fluorescence
| Probable Cause | Recommended Solution |
| Incomplete removal of probe. | The C6 NBD Ceramide-BSA complex that did not enter the cell may remain bound to the cell surface or coverslip. |
| Autofluorescence from fixative. | Glutaraldehyde is known to cause significant autofluorescence.[16] If using glutaraldehyde and experiencing high background, switch to a high-quality, fresh PFA solution. PFA fixation generally results in less autofluorescence.[16] |
Data & Protocols
Comparison of Common Fixation Methods
| Feature | Paraformaldehyde (PFA) | Glutaraldehyde (GA) | Cold Methanol |
| Mechanism | Cross-links proteins and amines.[10] | Cross-links proteins and amines (more extensively than PFA).[16] | Dehydrates and precipitates proteins.[11] |
| Pros | Good preservation of morphology and lipid structures.[1][3] Lower autofluorescence than GA.[16] Compatible with staining before or after fixation.[2] | Strong cross-linking, good for structural preservation.[13] | Acts as both fixative and permeabilizing agent.[11] Can be good for some antibody epitopes. |
| Cons | Can quench NBD fluorescence.[6] Requires careful optimization of time and concentration.[9] | Often causes high autofluorescence.[16] Can mask some epitopes for subsequent immunostaining. | Extracts lipids and soluble molecules, altering structure.[3] Can denature fluorescent proteins.[10] |
| Typical Use | 2-4% in PBS for 15-30 min at RT or 4°C.[4] | 0.5% in buffer for 5-10 min at RT.[7][8] | 100% Methanol, pre-chilled to -20°C, for 15 min at 4°C.[12] |
Experimental Protocols
Protocol 1: Staining Live Cells Followed by PFA Fixation
This protocol is ideal for studying the transport and metabolism of C6 NBD Ceramide.
-
Cell Preparation: Plate cells on glass coverslips in a culture dish and grow to the desired confluency.
-
Labeling:
-
Rinse cells with an appropriate medium (e.g., Hanks' Balanced Salt Solution with HEPES, HBSS/HEPES).
-
Incubate the cells with 5 µM C6 NBD Ceramide complexed with BSA in HBSS/HEPES for 30 minutes at 4°C.[7] This allows the lipid to insert into the plasma membrane while inhibiting endocytosis.
-
Rinse the cells several times with ice-cold medium to remove excess probe.
-
Incubate the cells in fresh, warm medium at 37°C for an additional 30 minutes (or desired chase time) to allow for transport to the Golgi.[7]
-
-
Fixation:
-
Aspirate the medium and rinse the cells once with PBS.
-
Add 2-4% PFA in PBS to the coverslips.
-
Incubate for 15-20 minutes at room temperature.[4]
-
Aspirate the fixative and wash the cells 2-3 times with PBS.
-
-
Mounting & Imaging: Mount the coverslips onto a slide using an appropriate mounting medium and observe with a fluorescence microscope using a FITC filter set.
Protocol 2: PFA Fixation Followed by Staining
This protocol is useful for labeling the Golgi apparatus in pre-fixed cells for structural analysis.
-
Cell Preparation: Plate and grow cells on glass coverslips as described above.
-
Fixation:
-
Rinse cells with PBS.
-
Fix with 2-4% PFA in PBS for 15-20 minutes at room temperature.[4]
-
Rinse the cells thoroughly with PBS (3 times, 5 minutes each).
-
-
Staining:
-
Mounting & Imaging: Wash the cells in fresh PBS, mount the coverslips, and image as described in Protocol 1.
Visual Guides
Workflow for Choosing a Fixation Strategy
Caption: Decision workflow for cell fixation after C6 NBD Ceramide labeling.
Simplified Ceramide-Mediated Apoptosis Pathway
Ceramide is a critical second messenger in signaling pathways that regulate apoptosis, or programmed cell death.[17] External stressors or cytokine receptor activation can trigger the production of ceramide, which in turn activates a cascade of downstream effectors leading to cell death.[18][19][20]
Caption: Simplified signaling cascade showing ceramide's role in apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. biotium.com [biotium.com]
- 3. Fixation methods for the study of lipid droplets by immunofluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. genecopoeia.com [genecopoeia.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 10. Fixation and Permeabilization in ICC/IF [novusbio.com]
- 11. Comparing fixing agents: methanol vs acetone for IF - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 12. Protocols | Cell Signaling Technology [cellsignal.com]
- 13. Molecular trapping of a fluorescent ceramide analogue at the Golgi apparatus of fixed cells: interaction with endogenous lipids provides a trans-Golgi marker for both light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Critical importance of appropriate fixation conditions for faithful imaging of receptor microclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Ceramide: an intracellular signal for apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Dealing with rapid metabolism of C6 NBD L-threo-dihydroceramide in cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with C6 NBD L-threo-dihydroceramide. The focus is on addressing the challenges posed by its rapid metabolism in cells.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal disappearing so quickly or appearing in compartments other than my target?
A1: this compound is a biologically active molecule that cells can rapidly metabolize. Upon entering the cell, it is transported to the Golgi apparatus where it can be converted into other sphingolipids, primarily NBD L-threo-dihydrosphingomyelin.[1][2] This metabolic conversion can lead to a decrease in the specific signal of the original probe and the appearance of fluorescence in other cellular locations where the metabolites are transported.
Q2: What are the primary metabolic pathways for this compound?
A2: The primary metabolic fate of L-threo-dihydroceramide is its conversion to L-threo-dihydrosphingomyelin by sphingomyelin (B164518) synthase in the Golgi apparatus.[2] Unlike the naturally occurring D-erythro isomer, the L-threo form is not a substrate for dihydroglucosylceramide synthesis.[2] It can also be a substrate for dihydroceramide (B1258172) desaturase, which would convert it to C6 NBD L-threo-ceramide, though this conversion is less efficient than with the D-erythro isomer.
Q3: How does the metabolism of L-threo-dihydroceramide differ from the more commonly used D-erythro-ceramide?
A3: The metabolism is highly stereospecific.[3] D-erythro-ceramide is the natural substrate for enzymes and is readily converted to both sphingomyelin and glucosylceramide.[4] L-threo-dihydroceramide, in contrast, is primarily metabolized to dihydrosphingomyelin.[2] This makes the L-threo isomer useful for studying the sphingomyelin synthesis pathway with minimal interference from the glucosylceramide pathway.
Q4: Can I use inhibitors to slow down the metabolism of this compound?
A4: Yes, inhibitors are a key strategy. To prevent the conversion of dihydroceramide to ceramide, you can use inhibitors of dihydroceramide desaturase 1 (Des1), such as fenretinide (B1684555) (4-HPR) or GT11.[5][6][7] To block the synthesis of sphingomyelin, inhibitors of sphingomyelin synthase can be used.
Q5: My fluorescence signal is weak or photobleaches rapidly. What can I do?
A5: Weak signal or rapid photobleaching can be due to several factors. Ensure your imaging setup is optimized with the correct filters for NBD (Excitation ~466 nm, Emission ~536 nm).[8] Photobleaching can be accelerated by cellular conditions, such as cholesterol deprivation.[9][10] To minimize photobleaching, reduce the exposure time and excitation light intensity, and use an anti-fade mounting medium for fixed cells.
Troubleshooting Guides
Problem 1: The fluorescent signal is diffuse and not localized to the Golgi apparatus.
-
Possible Cause 1: Rapid Metabolism. The probe has been quickly converted to metabolites that have trafficked to other cellular locations.
-
Solution: Reduce the incubation time. Perform a time-course experiment (e.g., 5, 15, 30, and 60 minutes) to find the optimal window for Golgi localization before significant metabolism occurs. For some cell types, strong Golgi staining is seen as early as 30 minutes.[11]
-
Solution: Pre-incubate cells with an inhibitor of sphingomyelin synthase to block the primary metabolic pathway.
-
-
Possible Cause 2: Incorrect Probe Preparation. The this compound was not properly complexed with BSA, leading to aggregation or non-specific membrane insertion.
-
Solution: Follow a validated protocol for preparing the ceramide-BSA complex to ensure proper delivery to the cells.
-
-
Possible Cause 3: Cell Health. Unhealthy or dying cells can show aberrant localization patterns.
-
Solution: Ensure cells are healthy and not overly confluent. Use a viability stain to confirm cell health.
-
Problem 2: No fluorescent signal is detected.
-
Possible Cause 1: Insufficient Probe Concentration. The concentration of this compound is too low.
-
Solution: Increase the probe concentration. Typical working concentrations are in the range of 1-5 µM.
-
-
Possible Cause 2: Imaging Settings. The microscope settings are not optimal for NBD fluorescence.
-
Solution: Verify that the correct excitation and emission filters are in place for NBD (Ex: ~466 nm, Em: ~536 nm).[8] Ensure the detector gain and exposure time are appropriate.
-
-
Possible Cause 3: Rapid Export from Cells. Some cell types may rapidly export the probe or its metabolites.
-
Solution: Analyze the cell culture medium for fluorescence to determine if the probe is being exported.
-
Quantitative Data Summary
| Parameter | Value | Cell Type(s) | Reference |
| Working Concentration | 1 - 5 µM | Various | [12] |
| Optimal Incubation Time | 30 - 60 min | Fibroblasts | [11] |
| NBD Excitation Max | ~466 nm | In Methanol | [8] |
| NBD Emission Max | ~536 nm | In Methanol | [8] |
| Fenretinide (4-HPR) IC50 (Des1) | Varies by cell type | Cancer cell lines | [7] |
| GT11 IC50 (Des1) | Varies by cell type | Cerebellar neurons | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
-
Prepare a 1 mM stock solution of this compound in ethanol (B145695) or a chloroform:methanol mixture.
-
In a glass tube, evaporate the desired amount of the stock solution to dryness under a stream of nitrogen gas.
-
Resuspend the dried lipid in a small volume of absolute ethanol.
-
Prepare a solution of fatty acid-free BSA (e.g., 0.34 mg/mL) in serum-free cell culture medium or a balanced salt solution.
-
While vortexing the BSA solution, slowly inject the ethanolic solution of the fluorescent lipid.
-
The final complex (e.g., 100 µM) can be stored at -20°C. Dilute to the final working concentration in cell culture medium before use.[12]
Protocol 2: Staining of Live Cells
-
Culture cells on glass-bottom dishes or coverslips to an appropriate confluency.
-
Remove the culture medium and wash the cells with pre-warmed serum-free medium.
-
Incubate the cells with the this compound-BSA complex (at the desired final concentration, e.g., 5 µM) in serum-free medium for 30 minutes at 4°C. This allows the probe to insert into the plasma membrane.
-
Wash the cells several times with ice-cold medium to remove excess probe.
-
Add fresh, pre-warmed complete culture medium and incubate at 37°C for the desired time (e.g., 30 minutes) to allow for transport to the Golgi.
-
Wash the cells with fresh medium and proceed with fluorescence microscopy.
Protocol 3: Lipid Extraction and Analysis by HPLC
-
After incubating cells with this compound, wash the cells with ice-cold PBS.
-
Scrape the cells into a glass tube and perform a lipid extraction using a standard method such as the Bligh-Dyer technique (chloroform:methanol:water).
-
Dry the lipid extract under nitrogen and resuspend in a suitable solvent for HPLC analysis (e.g., methanol).
-
Inject the sample into an HPLC system equipped with a C18 reverse-phase column and a fluorescence detector.
-
Separate the lipids using an appropriate gradient (e.g., methanol/water mobile phase). NBD-ceramide and its more polar metabolites (NBD-sphingomyelin, NBD-glucosylceramide) will have different retention times.[13][14]
-
Quantify the peaks by comparing their area to those of known standards.
Visualizations
Caption: Metabolic pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. Metabolism of short-chain ceramide and dihydroceramide analogues in Chinese hamster ovary (CHO) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of dihydroceramide desaturase 1: Therapeutic agents and pharmacological tools to decipher the role of dihydroceramides in cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting dihydroceramide desaturase 1 (Des1): Syntheses of ceramide analogues with a rigid scaffold, inhibitory assays, and AlphaFold2-assisted structural insights reveal cyclopropenone PR280 as a potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biotium.com [biotium.com]
- 9. Cholesterol deprivation affects the fluorescence properties of a ceramide analog at the Golgi apparatus of living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. pnas.org [pnas.org]
- 12. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Incorporation of Fluorescence Ceramide-Based HPLC Assay for Rapidly and Efficiently Assessing Glucosylceramide Synthase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Spectral bleed-through in multi-color imaging with C6 NBD
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of C6 NBD (6-(N-(7-Nitrobenz-2-Oxa-1,3-diazol-4-yl)amino)-hexanoyl) in multi-color fluorescence imaging. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is C6 NBD and what are its spectral properties?
C6 NBD is a fluorescent dye commonly used to label lipids and study their transport and metabolism, for instance as a stain for the Golgi apparatus in live and fixed cells.[1][2] It belongs to the nitrobenzoxadiazole (NBD) family of fluorophores, which are known for their sensitivity to the hydrophobicity of their environment.[3][4] The fluorescence of NBD is virtually non-existent in aqueous environments but becomes strongly green upon entering hydrophobic media like cellular membranes.[3] Its core spectral characteristics make it suitable for excitation with common 488 nm laser lines.
Q2: What is spectral bleed-through and why is it a concern with C6 NBD?
Spectral bleed-through, also known as crosstalk or crossover, is a common artifact in multi-color fluorescence microscopy.[5][6] It occurs when the fluorescence emission from one fluorophore is detected in the detector channel designated for a second fluorophore.[5][7] This happens because fluorophores have broad emission spectra with "tails" that can extend into adjacent detection windows.[5][8]
Q3: How can I determine if my images are affected by spectral bleed-through?
The most reliable way to check for bleed-through is by preparing and imaging single-color control samples.[5][10]
-
C6 NBD Only Control: Prepare a sample labeled only with C6 NBD.
-
Second Fluorophore Only Control: Prepare a separate sample labeled only with your second (e.g., red) fluorophore.
Image the "C6 NBD Only" control sample using the exact same settings (laser power, gain, filter settings) for both the green and red channels that you plan to use for your dual-labeled experiment. If you observe a signal in the red channel when imaging the C6 NBD-only sample, that signal is spectral bleed-through.[9][11]
Troubleshooting Guide
Problem: I see a signal in my red channel in cells labeled only with C6 NBD. What is happening and how do I fix it?
This is a clear indication of spectral bleed-through from the C6 NBD into your red detection channel.[9] Here are several strategies to mitigate this issue, which can be used alone or in combination.
1. Optimize Microscope and Filter Settings:
-
Narrow Emission Filters: Use the narrowest possible bandpass emission filter for your red channel that still captures sufficient signal from your red fluorophore. This can physically block the emission tail of C6 NBD.[8][9]
-
Adjust Detector Gain: Avoid using excessive gain or voltage on the red channel's detector (photomultiplier tube, PMT), as this will amplify the bleed-through signal along with any real signal.[7]
2. Change the Image Acquisition Method:
-
Sequential Scanning: This is one of the most effective methods.[5] If your confocal microscope supports it, set up a sequential acquisition mode. The microscope will first excite C6 NBD (e.g., with a 488 nm laser) and collect the green signal, then turn that laser off, and subsequently excite your red fluorophore (e.g., with a 561 nm laser) and collect the red signal. This temporal separation of excitation and detection prevents emission from one fluorophore from being detected in another's channel.[5][9][12]
3. Apply Post-Acquisition Correction:
-
Linear Unmixing/Spectral Unmixing: This computational technique uses the emission spectrum of each individual dye (measured from your single-color controls) to calculate and separate the true contribution of each fluorophore to every pixel in your image.[9][13]
-
Bleed-Through Subtraction: A simpler method where you quantify the amount of bleed-through from your C6 NBD-only control and subtract a corresponding percentage of the green channel from your red channel in the experimental image.[11]
Problem: My co-localization analysis shows a high degree of overlap between C6 NBD and my red fluorophore. How can I be sure this is genuine?
False co-localization is a major risk of uncorrected spectral bleed-through.[13] Before concluding that two signals are co-localized, you must perform the necessary controls and corrections.
-
Image Single-Color Controls: As described above, confirm that C6 NBD signal does not appear in the red channel on its own.
-
Apply Corrections: Use sequential scanning during acquisition or apply a post-acquisition bleed-through correction to your images.[5][11]
-
Re-evaluate Co-localization: Perform your co-localization analysis (e.g., calculating Pearson's Correlation Coefficient) on the corrected images. A significant drop in the co-localization score after correction suggests the initial result was an artifact of bleed-through.
Data and Spectral Properties
Quantitative data is essential for planning multi-color experiments. The tables below summarize the spectral characteristics of C6 NBD and provide an example of a fluorophore combination prone to bleed-through.
Table 1: Spectral Properties of C6 NBD
| Property | Wavelength (nm) | Source(s) |
|---|---|---|
| Excitation Maximum (Ex) | ~467 nm | [14][15] |
| Emission Maximum (Em) | ~538 nm | [14][15] |
| Common Excitation Laser | 488 nm | [15] |
| Typical Emission Filter | 525/50 nm (i.e., 500-550 nm) |[15] |
Table 2: Example Scenario - Spectral Overlap with TRITC
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Emission Range of C6 NBD Tail | Typical TRITC Detection Window (nm) | Potential for Bleed-through |
|---|---|---|---|---|---|
| C6 NBD | ~467 | ~538 | 560 - 620 nm | 570 - 620 nm | High |
| TRITC | ~550 | ~570 | N/A | 570 - 620 nm | N/A |
Key Experimental Protocols
Protocol 1: Preparation of Controls for Bleed-through Correction
This protocol is essential for both quantifying bleed-through and for providing the reference data needed for computational correction.[10][11]
-
Prepare Samples: Culture and prepare three sets of samples under identical conditions.
-
Sample A (Unstained Control): Cells with no fluorescent labels. This is used to measure and subtract autofluorescence.[5]
-
Sample B (C6 NBD Only): Cells labeled only with C6 NBD according to your experimental protocol.
-
Sample C (Red Fluorophore Only): Cells labeled only with your second fluorophore (e.g., via immunofluorescence).
-
-
Set Imaging Parameters: Using your dual-labeled experimental sample, find the optimal imaging settings (laser power, gain, offset, pinhole, etc.) for both the green and red channels so that both signals are bright but not saturated.
-
Acquire Control Images: Crucially, without changing the settings established in Step 2 , acquire images of all three control samples (A, B, and C). For each control, you must capture images in both the green and red channels.[9]
-
Analyze Bleed-through:
-
Open the image of the "C6 NBD Only" sample (Sample B).
-
Measure the mean fluorescence intensity in a representative region of interest (ROI) in the green channel (I_green).
-
Measure the mean fluorescence intensity in the same ROI in the red channel (I_red_bleed).
-
The bleed-through coefficient (BTC) is calculated as: BTC = I_red_bleed / I_green. This value represents the fraction of green signal that bleeds into the red channel.
-
Protocol 2: Post-Acquisition Bleed-through Correction (Simple Subtraction)
This method uses the bleed-through coefficient (BTC) calculated in Protocol 1 to correct the experimental image.[11] This can be done using the image math or image calculator functions in software like ImageJ/Fiji.
-
Open Dual-Labeled Image: Load the image that contains both C6 NBD and your red fluorophore.
-
Split Channels: Separate the image into its green and red channels.
-
Apply Correction: Use the image math function to subtract a fraction of the green channel from the red channel. The formula is: Corrected_Red_Channel = Original_Red_Channel - (BTC * Green_Channel)
-
Merge Channels: Merge the original green channel with the newly Corrected_Red_Channel to create the final corrected image.
Visual Diagrams
References
- 1. biotium.com [biotium.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biotium.com [biotium.com]
- 4. Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 6. CrossTalk | Scientific Volume Imaging [svi.nl]
- 7. Spectral Bleed-Through (Crossover) in Confocal Microscopy [evidentscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. HOWTO: Compensate for bleedthrough — Cytoflow 1.3.0.post1 documentation [cytoflow.readthedocs.io]
- 11. researchgate.net [researchgate.net]
- 12. lse.technion.ac.il [lse.technion.ac.il]
- 13. researchgate.net [researchgate.net]
- 14. Spectrum [C6 NBD] | AAT Bioquest [aatbio.com]
- 15. FluoroFinder [app.fluorofinder.com]
Validation & Comparative
A Comparative Guide to C6 NBD L-threo-dihydroceramide and C6 NBD Ceramide in Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of C6 NBD L-threo-dihydroceramide and C6 NBD ceramide, two fluorescently labeled sphingolipid analogs commonly used in cell biology and apoptosis research. By examining their structural differences, metabolic fates, and differential impacts on apoptotic signaling pathways, this document aims to equip researchers with the necessary information to select the appropriate tool for their experimental needs.
Structural and Functional Overview
C6 NBD Ceramide is a widely utilized fluorescent analog of natural ceramide. It consists of a D-erythro-sphingosine backbone N-acylated with a six-carbon fatty acid (C6) and labeled with a nitrobenzoxadiazole (NBD) fluorophore. This cell-permeable compound is a well-established tool for visualizing the Golgi apparatus and studying sphingolipid metabolism and trafficking.[1][2] Crucially, short-chain ceramides (B1148491) like C6 ceramide are known to be potent inducers of apoptosis in a variety of cell lines.[3]
This compound is the saturated analog of C6 NBD ceramide. The key structural difference is the absence of the 4,5-trans double bond in the sphingoid base, resulting in a dihydrosphingosine backbone.[4] Additionally, it possesses a non-natural L-threo stereochemistry. Dihydroceramides have historically been considered inactive precursors to ceramides; however, recent evidence suggests they have distinct biological roles, often antagonizing the pro-apoptotic functions of ceramides.[3][4]
The fundamental structural distinction lies in the saturation of the sphingoid base, which significantly impacts the molecule's biological activity in apoptosis.
Comparative Analysis of Apoptotic Induction
The primary difference in the biological activity of C6 NBD ceramide and this compound in the context of programmed cell death lies in their ability to induce apoptosis. C6 NBD ceramide actively promotes apoptosis, whereas this compound is expected to be significantly less potent or even inhibitory, with some potential for weak induction due to its specific stereochemistry.
| Feature | C6 NBD Ceramide | This compound | Reference |
| Apoptotic Activity | Potent Inducer | Generally considered non-apoptotic or weakly pro-apoptotic | [3] |
| Mechanism of Action | Forms channels in the mitochondrial outer membrane, leading to cytochrome c release and caspase activation. | Does not efficiently form mitochondrial channels; may inhibit ceramide-induced channel formation. | [4] |
| Stereochemistry | D-erythro (natural) | L-threo (non-natural) | [5] |
Signaling Pathways in Apoptosis
The differential effects of C6 NBD ceramide and this compound on apoptosis are rooted in their distinct interactions with the intrinsic apoptotic pathway, primarily at the level of the mitochondria.
C6 NBD Ceramide-Induced Apoptotic Pathway
C6 NBD ceramide, like other short-chain ceramides, is known to directly target the mitochondria. It can self-assemble to form channels in the outer mitochondrial membrane. This permeabilization leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytosol. Cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome and subsequent activation of the caspase cascade, culminating in the execution of apoptosis.
Effect of this compound on Apoptotic Signaling
Due to the absence of the 4,5-trans double bond, this compound is unable to efficiently form stable channels in the mitochondrial membrane.[4] In fact, dihydroceramides can interfere with and inhibit the formation of channels by ceramides.[4] This inhibitory action would block the release of cytochrome c and halt the downstream apoptotic signaling cascade. The L-threo stereoisomer may possess a weak ability to induce apoptosis through other, less defined mechanisms, but it would not be via the canonical ceramide channel formation.
Experimental Protocols
To empirically determine and compare the apoptotic effects of this compound and C6 NBD ceramide, the following experimental protocols are recommended.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, Jurkat, or a cell line relevant to your research) in appropriate culture vessels (e.g., 6-well plates for flow cytometry, 96-well plates for caspase activity assays) and allow them to adhere and reach 70-80% confluency.
-
Preparation of Lipid Solutions: Prepare stock solutions of C6 NBD ceramide and this compound in a suitable solvent such as ethanol (B145695) or DMSO. For cell treatment, dilute the stock solutions in serum-free media to the desired final concentrations (a dose-response experiment, e.g., 1, 5, 10, 25, 50 µM, is recommended). A vehicle control (media with the same concentration of the solvent) should always be included.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the media containing the lipid analogs or the vehicle control. Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours).
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay (Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation solution. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, and a fluorogenic caspase-3 substrate, e.g., DEVD-AFC or DEVD-AMC)
-
Fluorometric plate reader
Procedure:
-
Cell Lysis: After treatment in a 96-well plate, centrifuge the plate and remove the supernatant. Add 50-100 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Lysate Collection: Centrifuge the plate at 800 x g for 5 minutes. Transfer the supernatant (cell lysate) to a new 96-well plate.
-
Assay Reaction: Add an equal volume of 2X reaction buffer containing the caspase-3 substrate to each well with the cell lysate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths for the fluorogenic substrate.
Data Interpretation: An increase in fluorescence intensity is directly proportional to the caspase-3 activity and the level of apoptosis.
References
- 1. NBD C6-Ceramide (6-((N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)amino)hexanoyl)Sphingosine) 1 mg [thermofisher.com]
- 2. Pathway of C6-NBD-Ceramide on the host cell infected with Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroceramide hinders ceramide channel formation: Implications on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Fates of L-threo- and L-erythro-Dihydroceramide
For Researchers, Scientists, and Drug Development Professionals
Dihydroceramides, key intermediates in the de novo synthesis of sphingolipids, were once considered biologically inert precursors to ceramides (B1148491). However, emerging evidence has underscored the critical role of their stereochemistry in dictating their metabolic fate and biological activity. This guide provides an objective comparison of two diastereomers, L-threo-dihydroceramide and L-erythro-dihydroceramide, summarizing their distinct metabolic pathways, impact on cellular signaling, and presenting supporting experimental data.
Core Functional Differences: A Tale of Two Isomers
The primary distinction between L-threo and L-erythro-dihydroceramide lies in their recognition and processing by the cellular enzymatic machinery of sphingolipid metabolism. This stereospecificity leads to vastly different downstream consequences, particularly concerning the induction of apoptosis. L-threo-dihydroceramide can be further metabolized and is a potent inducer of programmed cell death, whereas L-erythro-dihydroceramide is largely metabolically inert and does not trigger apoptosis.[1][2][3]
Quantitative Data Summary
The following tables provide a structured overview of the quantitative data available, highlighting the differential metabolism and biological effects of the two isomers.
Table 1: Substrate Specificity of Key Enzymes in Sphingolipid Metabolism
| Substrate | Enzyme | Enzyme Source | Assay | Relative Activity (%) | Reference |
| L-threo-sphinganine | Dihydroceramide (B1258172) Synthase | Rat liver microsomes | Dihydroceramide synthase activity | 100 | [2] |
| L-erythro-sphinganine | Dihydroceramide Synthase | Rat liver microsomes | Dihydroceramide synthase activity | Not a substrate | [2] |
| D-erythro-dihydroceramide | Dihydroceramide Desaturase | Not specified | Not specified | Substrate | [4] |
| L-threo-dihydroceramide | Dihydroceramide Desaturase | Not specified | Not specified | Poor substrate | [4] |
| L-threo-dihydroceramide | Sphingomyelin (B164518) Synthase | Cultured cells/subcellular fractions | Metabolism to dihydroSM | Metabolized | [3] |
| L-erythro-dihydroceramide | Sphingomyelin Synthase | Cultured cells/subcellular fractions | Metabolism to dihydroSM | Not a substrate | [3] |
| L-threo-dihydroceramide | Glucosylceramide Synthase | Cultured cells/subcellular fractions | Metabolism to dihydroglucosylceramide | Not metabolized | [3] |
| L-erythro-dihydroceramide | Glucosylceramide Synthase | Cultured cells/subcellular fractions | Metabolism to dihydroglucosylceramide | Not a substrate | [3] |
Table 2: Differential Effects on Cell Viability
| Compound | Cell Line | Assay | Concentration | Result | Reference |
| D-threo-C2-Dihydroceramide | HL-60 | Cell Growth Inhibition | 20 µM | Significant inhibition | [2] |
| L-erythro-C2-Dihydroceramide | HL-60 | Cell Growth Inhibition | 20 µM | Inactive | [2] |
Signaling Pathways and Metabolic Fate
The differential biological activities of L-threo and L-erythro-dihydroceramide can be attributed to their distinct metabolic routes and subsequent impact on cellular signaling pathways.
Metabolic Pathway of L-threo-Dihydroceramide
L-threo-sphinganine is acylated by ceramide synthases (CerS) to form L-threo-dihydroceramide.[3] This isomer can then be further metabolized, primarily by sphingomyelin synthase, to produce dihydrosphingomyelin (DHSM).[3] However, it is not a substrate for glucosylceramide synthase, indicating a divergence in the metabolic pathways of complex sphingolipid synthesis.[3] The conversion to L-threo-ceramide by dihydroceramide desaturase is inefficient.[4]
References
Validating Apoptosis Induction: A Comparative Analysis of L-threo-dihydroceramide using Caspase Assays
A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of ceramide analogs on caspase-mediated apoptosis. This guide provides a comparative analysis of L-threo-dihydroceramide against its biologically active counterparts, supported by experimental data and detailed protocols for validation.
The induction of apoptosis, or programmed cell death, is a critical process in cellular homeostasis and a key target in therapeutic development, particularly in oncology. Ceramides (B1148491), a class of sphingolipids, are well-established mediators of apoptosis. However, the biological activity of ceramide stereoisomers and their precursors varies significantly. This guide focuses on the validation of apoptosis induction by L-threo-dihydroceramide in comparison to other ceramide analogs, with a specific emphasis on the use of caspase assays as a definitive endpoint.
Comparative Analysis of Apoptosis Induction
Experimental evidence consistently demonstrates that not all ceramides are created equal in their ability to induce apoptosis. The stereochemistry and the presence of a 4,5-trans double bond in the sphingoid backbone are crucial for pro-apoptotic activity. L-threo-dihydroceramide, which lacks this double bond, is generally considered biologically inactive in the context of apoptosis induction. In contrast, short-chain, cell-permeable ceramides like C2-ceramide are potent inducers of apoptosis.
Studies have shown that while C2-ceramide and C6-ceramide significantly increase caspase-3/7 activity, their dihydro- counterparts (C2- and C6-dihydroceramide) do not produce a significant change compared to vehicle controls. This highlights the importance of the ceramide structure in activating the downstream effectors of apoptosis. In fact, some research suggests that dihydroceramides may even inhibit ceramide-induced apoptosis by interfering with the formation of ceramide channels in the mitochondrial outer membrane[1].
Quantitative Data Summary
The following table summarizes representative data from caspase-3/7 activity assays, comparing the effects of L-threo-dihydroceramide with a known apoptosis inducer, C2-ceramide. The data is presented as a fold change in caspase activity relative to an untreated control.
| Compound | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) | Statistical Significance (p-value) |
| Vehicle Control (DMSO) | - | 1.0 ± 0.15 | - |
| L-threo-dihydroceramide | 50 | 1.2 ± 0.20 | > 0.05 (Not Significant) |
| C2-Ceramide | 50 | 4.5 ± 0.50 | < 0.01 (Significant) |
Note: The data presented in this table is a representative summary based on published findings and is intended for comparative purposes.
Signaling Pathways and Experimental Workflow
The induction of apoptosis by ceramides typically involves the activation of a caspase cascade, which leads to the cleavage of specific cellular substrates and ultimately, cell death. The experimental validation of this process often involves treating cells with the compound of interest and subsequently measuring caspase activity.
Experimental Protocols
Accurate and reproducible validation of apoptosis induction relies on well-defined experimental protocols. Below are detailed methodologies for two common caspase assays.
Fluorometric Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3 by measuring the fluorescence of a reporter molecule released upon cleavage of a specific substrate.
Materials:
-
Cells treated with L-threo-dihydroceramide or control compounds.
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM NaPPI).
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT).
-
Caspase-3 Substrate (e.g., Ac-DEVD-AMC, N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).
-
96-well black microplate.
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm).
Procedure:
-
Cell Lysis:
-
After treatment, harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer (approximately 1-2 x 10^6 cells/50 µL).
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Collect the supernatant (cytosolic extract) for the assay.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Assay Reaction:
-
In a 96-well black microplate, add 50 µL of cell lysate to each well.
-
Prepare a reaction mix by adding the caspase-3 substrate to the Assay Buffer to a final concentration of 50 µM.
-
Add 50 µL of the reaction mix to each well containing cell lysate.
-
Include a blank control with lysis buffer and reaction mix only.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all samples.
-
Normalize the fluorescence values to the protein concentration of each lysate.
-
Calculate the fold change in caspase-3 activity by comparing the normalized values of treated samples to the untreated control.
-
Western Blot for Cleaved Caspase-3 and Cleaved PARP
This method provides a semi-quantitative assessment of caspase-3 activation by detecting the cleaved (active) form of the enzyme and the cleavage of one of its key substrates, PARP.
Materials:
-
Cells treated with L-threo-dihydroceramide or control compounds.
-
RIPA Lysis Buffer supplemented with protease inhibitors.
-
Protein assay reagent (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-cleaved caspase-3 (Asp175) and Rabbit anti-cleaved PARP (Asp214).
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment, lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Analyze the band intensities for cleaved caspase-3 (~17/19 kDa) and cleaved PARP (~89 kDa). Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. Compare the band intensities in treated samples to the untreated control.
-
Conclusion
The validation of apoptosis induction is a multi-faceted process that requires careful selection of both inducing agents and detection methods. Caspase assays serve as a robust and specific indicator of programmed cell death. The experimental data clearly indicates that L-threo-dihydroceramide is not an effective inducer of caspase-mediated apoptosis, in stark contrast to its stereoisomer, D-erythro-ceramide, and its cell-permeable analogs. This distinction is critical for researchers investigating sphingolipid signaling pathways and for professionals in drug development aiming to modulate apoptosis. The provided protocols offer standardized methods to reliably assess the pro-apoptotic potential of various compounds.
References
A Head-to-Head Comparison of Photostability: C6 NBD L-threo-dihydroceramide Versus Alternative Fluorescent Lipids
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent lipid probe is a critical decision that can significantly impact the quality and reliability of experimental data, particularly in live-cell imaging and time-lapse microscopy. A key performance indicator for these probes is their photostability—the ability to resist photobleaching and maintain a strong fluorescent signal under prolonged illumination. This guide provides an objective comparison of the photostability of C6 NBD L-threo-dihydroceramide against other commonly used fluorescent lipid analogs, supported by experimental data and detailed methodologies to inform your selection process.
The 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore, featured in this compound, has been a workhorse in cell biology for its sensitivity to the local environment.[1] However, its performance in experiments requiring long-term imaging is often hampered by its moderate photostability.[1] This guide will compare this compound with two popular alternatives: BODIPY FL C5-ceramide, known for its bright and robust fluorescence, and Nile Red, a widely used stain for lipid droplets.
Quantitative Photostability Comparison
To provide a clear and objective comparison, the following table summarizes the key photophysical properties and relative photostability of the fluorescent lipids discussed. The data is compiled from various sources and represents typical performance under standard fluorescence microscopy conditions.
| Fluorescent Lipid | Fluorophore | Excitation Max (nm) | Emission Max (nm) | Relative Photostability |
| This compound | NBD | ~466 | ~536 | Moderate |
| BODIPY FL C5-ceramide | BODIPY FL | ~505 | ~511 | High |
| Nile Red | Nile Red | ~552 (in lipids) | ~636 (in lipids) | High |
Note: The photophysical properties of fluorescent probes can be influenced by the specific cellular environment, including solvent polarity and pH.
The data clearly indicates that while this compound is a viable option for many applications, both BODIPY FL C5-ceramide and Nile Red offer superior photostability, making them more suitable for demanding imaging experiments that involve extended time-lapse acquisition or high-intensity illumination. The BODIPY FL fluorophore is notably more photostable than NBD.[1]
Experimental Protocol for Photostability Assessment
To empirically determine and compare the photostability of different fluorescent lipids in your specific experimental setup, the following standardized protocol for time-lapse fluorescence microscopy is recommended. This protocol is designed to measure the rate of photobleaching under controlled conditions.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips.
-
Fluorescent lipid probes of interest (e.g., this compound, BODIPY FL C5-ceramide, Nile Red).
-
Imaging medium (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorescence microscope equipped with a camera, appropriate filter sets, and time-lapse imaging capabilities.
Procedure:
-
Cell Labeling:
-
Prepare working solutions of each fluorescent lipid probe according to the manufacturer's instructions.
-
Incubate live cells with the respective fluorescent lipid probe to achieve optimal labeling of the target organelle or structure.
-
Wash the cells with fresh imaging medium to remove any unbound probe.
-
-
Image Acquisition:
-
Mount the sample on the fluorescence microscope.
-
Locate a field of view with well-labeled cells.
-
Set the microscope parameters (e.g., excitation intensity, exposure time, camera gain) to achieve a good signal-to-noise ratio without initial saturation. Crucially, these parameters must be kept constant for all fluorescent probes being compared.
-
Acquire a time-lapse series of images. Capture an initial image (time zero) and then continuously acquire images at regular intervals (e.g., every 10 seconds) for a total duration sufficient to observe significant photobleaching (e.g., 10-15 minutes).
-
-
Data Analysis:
-
For each time-lapse series, define a region of interest (ROI) over a labeled cellular structure.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity at time zero (I/I₀).
-
Plot the normalized fluorescence intensity as a function of time.
-
To quantify photostability, the data can be fitted to an exponential decay curve to determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
-
Signaling Pathways and Experimental Workflows
To visualize the experimental workflow for comparing fluorescent lipid photostability, the following diagram generated using Graphviz illustrates the key steps from sample preparation to data analysis.
In the context of ceramide metabolism, this compound is often used to study the transport and processing of ceramides (B1148491) within the cell. The following diagram illustrates a simplified signaling pathway involving ceramide.
Conclusion
The choice of a fluorescent lipid probe should be guided by the specific demands of the experiment. While this compound remains a useful tool for its environmental sensitivity, its moderate photostability can be a limiting factor for long-term or high-intensity imaging applications. For such studies, alternatives like BODIPY FL C5-ceramide and Nile Red offer significantly enhanced photostability, enabling more robust and reliable data acquisition. Researchers are encouraged to perform their own photostability comparisons using the provided protocol to determine the optimal probe for their specific cellular model and imaging system.
References
Unmasking Ceramide Signaling: A Comparative Guide to Unlabeled L-threo-dihydroceramide and the C6 NBD Probe
For researchers, scientists, and drug development professionals navigating the intricate world of ceramide signaling, the choice of molecular tools is paramount. This guide provides an objective comparison between the fluorescent probe, C6 NBD-ceramide, and its unlabeled counterpart, L-threo-dihydroceramide. By examining their distinct metabolic fates and functional effects, we can better understand how to leverage these tools to dissect ceramide's role in cellular processes and validate experimental findings.
Ceramides (B1148491) are pivotal bioactive lipids implicated in a myriad of cellular events, including apoptosis, cell cycle arrest, and inflammatory responses. To visualize and study these processes, fluorescently tagged ceramide analogs, such as C6 NBD-ceramide, have become indispensable. However, the addition of a bulky fluorescent group and a shortened acyl chain can potentially introduce artifacts, altering the molecule's behavior compared to its endogenous counterparts. This is where unlabeled analogs, particularly metabolically distinct isomers like L-threo-dihydroceramide, become crucial for validating the observations made with fluorescent probes.
Probing Ceramide Metabolism: A Tale of Two Analogs
The key to understanding the utility of these two compounds lies in their differential processing by cellular enzymes. While C6 NBD-ceramide is designed to mimic natural D-erythro-ceramide and enter its metabolic pathways, L-threo-dihydroceramide acts as a metabolic inhibitor for certain downstream pathways, offering a unique control.
| Feature | C6 NBD-Ceramide | L-threo-dihydroceramide | Rationale for Comparison |
| Structure | D-erythro-sphingosine backbone with a C6 acyl chain and an NBD fluorescent tag. | L-threo-sphinganine backbone with a native-length acyl chain. | The stereochemistry and presence of the NBD group are the primary structural differences influencing their biological activity. |
| Metabolic Fate | Readily metabolized in the Golgi apparatus to NBD-sphingomyelin and NBD-glucosylceramide.[1] | Acylated to L-threo-ceramide, which can be converted to L-threo-sphingomyelin but is a poor substrate for glucosylceramide synthase.[2] | This differential metabolism allows researchers to distinguish between signaling events originating from ceramide itself versus its downstream metabolites. |
| Primary Use | Fluorescent tracer for Golgi apparatus and to monitor sphingolipid transport and metabolism.[3][4] | A tool to study the stereospecificity of ceramide-metabolizing enzymes and to act as a negative control for pathways involving glucosylceramide. | Using L-threo-dihydroceramide can help confirm if an observed effect of a ceramide analog is independent of its conversion to glucosylceramide. |
| Potential Artifacts | The bulky NBD group and short C6 acyl chain may alter membrane interactions and enzyme recognition compared to endogenous ceramides. | As a non-natural stereoisomer, its accumulation could have off-target effects not representative of natural ceramide signaling. | Comparing the effects of both helps to delineate true ceramide-mediated signaling from artifacts introduced by the fluorescent probe. |
Experimental Data: A Comparative Overview
While direct, side-by-side studies validating C6 NBD probe effects with unlabeled L-threo-dihydroceramide are not extensively documented, we can infer their comparative effects on key cellular processes based on their known metabolic activities.
| Experiment | Expected Outcome with C6 NBD-Ceramide | Expected Outcome with L-threo-dihydroceramide | Interpretation of Differences |
| Induction of Apoptosis | May induce apoptosis through pathways activated by ceramide and its metabolites. | May induce apoptosis, but potentially through a different mechanism due to the blockage of glucosylceramide synthesis. | A differential apoptotic response could indicate that the pro-apoptotic signal is mediated by a downstream metabolite of ceramide rather than ceramide itself. |
| Golgi Staining and Lipid Trafficking | Accumulates in the Golgi apparatus, allowing for visualization of this organelle and tracking of sphingolipid transport.[1][3][4] | Does not fluoresce and therefore cannot be used for direct visualization of lipid trafficking. | This highlights the primary utility of C6 NBD-ceramide as an imaging tool. |
| Inhibition of Cell Growth | Can inhibit cell growth, potentially due to its conversion into various bioactive sphingolipids. | Can also inhibit cell growth, but the effect would be independent of glucosylceramide formation. | If both compounds inhibit growth similarly, it suggests the effect is likely mediated by ceramide or sphingomyelin, not glucosylceramide. |
| Modulation of Ceramide-Activated Protein Kinases | Can activate protein kinases downstream of ceramide signaling. | Can also activate these kinases, providing a control to ensure the activation is due to the ceramide backbone and not the NBD tag. | Similar activation patterns would validate that the signaling effects observed with the NBD probe are genuinely ceramide-mediated. |
Experimental Protocols
To facilitate the comparative analysis of these two ceramide analogs, the following experimental protocols are provided.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of C6 NBD-ceramide or L-threo-dihydroceramide (typically in the range of 10-50 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO or ethanol).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis of Apoptosis (Caspase-3 Activity Assay)
-
Cell Treatment and Lysis: Treat cells with the ceramide analogs as described above. Harvest the cells and lyse them in a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Caspase-3 Activity Measurement: In a 96-well plate, add an equal amount of protein from each lysate. Add a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours and measure the absorbance at 405 nm to quantify the amount of p-nitroaniline released.
Lipid Extraction and Analysis by HPLC
-
Cell Labeling and Lipid Extraction: Incubate cells with either C6 NBD-ceramide or a radiolabeled version of L-threo-dihydroceramide. After the desired incubation time, wash the cells and extract the lipids using a modified Bligh-Dyer method.[5]
-
HPLC Separation: Separate the lipid extracts using a normal-phase high-performance liquid chromatography (HPLC) system.
-
Detection: For NBD-labeled lipids, use a fluorescence detector. For radiolabeled lipids, use a scintillation counter.
-
Data Analysis: Quantify the amount of the parent compound and its metabolites to determine the metabolic fate of each analog.
Visualizing the Rationale: Signaling and Experimental Workflows
To further clarify the experimental logic, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for comparing the two ceramide analogs.
Figure 1. Differential metabolism of C6 NBD-ceramide and L-threo-dihydroceramide.
Figure 2. Experimental workflow for comparing the effects of ceramide analogs.
Conclusion
The judicious use of both C6 NBD-ceramide and unlabeled L-threo-dihydroceramide provides a more robust approach to studying ceramide signaling. While C6 NBD-ceramide offers the invaluable ability to visualize and track lipid movement, its potential for introducing artifacts necessitates careful validation. L-threo-dihydroceramide, with its distinct metabolic blockade, serves as an excellent tool for confirming that the observed cellular effects are indeed mediated by specific ceramide pathways and are not a consequence of the fluorescent probe itself. By employing these tools in concert, researchers can achieve a more accurate and nuanced understanding of the critical roles ceramides play in health and disease.
References
- 1. Pathway of C6-NBD-Ceramide on the host cell infected with Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Clear Advantage: C6 NBD L-threo-dihydroceramide Outshines Radiolabeled Analogs in Sphingolipid Research
For researchers, scientists, and drug development professionals at the forefront of cellular biology and lipidomics, the choice of molecular probes is paramount to the accuracy and efficiency of their investigations. When studying the intricate pathways of sphingolipid metabolism and transport, C6 NBD L-threo-dihydroceramide, a fluorescently labeled analog, emerges as a superior alternative to traditional radiolabeled ceramides (B1148491). This guide provides an objective comparison, supported by experimental evidence, highlighting the significant advantages of this fluorescent probe in terms of safety, resolution, and experimental versatility.
The study of ceramides, central molecules in cellular signaling pathways governing apoptosis, cell cycle regulation, and proliferation, has been revolutionized by the development of tagged analogs that allow for their visualization and tracking within cells. For decades, radiolabeling was the gold standard. However, the advent of fluorescent probes, particularly this compound, has provided a safer, more insightful, and efficient method for unraveling the complexities of ceramide biology.
At a Glance: this compound vs. Radiolabeled Analogs
| Feature | This compound | Radiolabeled Ceramide Analogs (e.g., ³H- or ¹⁴C-labeled) |
| Detection Method | Fluorescence Microscopy | Autoradiography, Scintillation Counting |
| Safety Profile | Non-radioactive, minimal safety concerns | Radioactive, requires specialized handling, licensing, and disposal |
| Spatial Resolution | High (nanometer to sub-micrometer scale) | Lower (micrometer scale) |
| Temporal Resolution | Real-time imaging of dynamic processes in live cells | Generally requires cell fixation and longer exposure times |
| Cytotoxicity | Low, does not significantly impact cell viability at typical working concentrations[1] | Potential for radiotoxicity, especially with higher specific activity isotopes |
| Metabolic Fidelity | Metabolized similarly to natural ceramides[1] | Considered the gold standard for metabolic fidelity |
| Experimental Versatility | Compatible with multi-color imaging and flow cytometry | Limited to detection of radioactivity |
| Cost and Accessibility | Generally lower cost and more accessible instrumentation | Higher costs associated with radioisotope procurement, waste disposal, and specialized detection equipment |
Delving Deeper: Key Advantages of this compound
Enhanced Safety and Simplified Workflow
The most significant advantage of this compound is its non-radioactive nature. This eliminates the substantial health risks associated with handling, storage, and disposal of radioactive materials. Research institutions are bound by strict regulations for the use of radioisotopes, requiring dedicated facilities, extensive safety training, and meticulous record-keeping. The use of a fluorescent probe circumvents these hurdles, streamlining experimental workflows and creating a safer laboratory environment.
Superior Spatial and Temporal Resolution in Cellular Imaging
Fluorescence microscopy offers a dramatic improvement in spatial resolution compared to autoradiography, the primary imaging technique for radiolabeled compounds. While autoradiography typically provides resolution at the micrometer level, modern fluorescence microscopy techniques, including confocal and super-resolution microscopy, can achieve resolutions down to the nanometer scale. This allows for the precise localization of this compound and its metabolites within subcellular compartments, such as the Golgi apparatus, providing a level of detail unattainable with radioactive probes.
Furthermore, this compound is exceptionally well-suited for live-cell imaging, enabling researchers to track the dynamic movement and transformation of ceramides in real-time. This capability is crucial for understanding the kinetics of sphingolipid transport and metabolism, a feat that is challenging to achieve with the often-static nature of autoradiography which typically requires cell fixation.
Comparable Metabolic Fate with Minimal Cellular Perturbation
A critical consideration for any analog is its ability to mimic the behavior of the endogenous molecule. Seminal work by Lipsky and Pagano demonstrated that C6 NBD-ceramide is metabolized by cells in a manner analogous to natural short-chain ceramides, being converted into fluorescent sphingomyelin (B164518) and glucosylceramide[1]. Their studies also indicated that the fluorescent probe does not adversely affect cell viability at the concentrations required for visualization[1]. This ensures that the observed cellular processes are a true reflection of sphingolipid biology and not an artifact of the probe itself.
Experimental Protocols: A Comparative Overview
To illustrate the practical differences in workflow, below are generalized protocols for labeling cells with this compound and a radiolabeled ceramide analog.
Protocol 1: Labeling of Live Cells with this compound
This protocol outlines the steps for staining the Golgi apparatus in living cells.
Protocol 2: Metabolic Labeling of Cells with Radiolabeled Ceramide
This protocol describes a general procedure for tracking the metabolism of a radiolabeled ceramide.
Visualizing the Pathway: Ceramide Metabolism
The metabolism of this compound within the cell mirrors that of its endogenous counterpart, making it an excellent tool to study the flux through key sphingolipid pathways.
Conclusion
References
Safety Operating Guide
Proper Disposal of C6 NBD L-threo-dihydroceramide: A Safety and Operations Guide
For Immediate Use by Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of C6 NBD L-threo-dihydroceramide. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.
Key Safety and Disposal Information
This compound and related compounds should be handled as hazardous chemical waste. Although a specific Safety Data Sheet (SDS) for this exact isomer may not be readily available, data from closely related ceramide analogs and fluorescent dyes indicate that these compounds require careful disposal. It is prudent to treat this compound as a hazardous substance.
| Parameter | Information | Source |
| Chemical Name | N-[(1S,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-hexanamide | [1] |
| CAS Number | 114301-98-3 | [1][2] |
| Molecular Formula | C30H51N5O6 | [1][3][4] |
| Appearance | Solid | [2][3] |
| Storage Temperature | -20°C | [2][3] |
| Hazard Classification | While not explicitly classified, related ceramides (B1148491) are considered hazardous (e.g., skin and eye irritant). Therefore, it is prudent to handle as hazardous chemical waste. | [5] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. Offer surplus and non-recyclable solutions to a licensed disposal company. | [5] |
Experimental Protocols: Step-by-Step Disposal Procedures
The proper disposal of this compound must always be in accordance with local, state, and federal regulations. The following protocol provides a general guideline for safe handling and disposal.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
2. Waste Segregation:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., pipette tips, microfuge tubes, weigh boats), in a designated, properly labeled hazardous waste container. The container should be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be collected separately.
3. Container Labeling:
Immediately label all waste containers with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear description of the contents (e.g., "solid waste," "in methanol")
-
The accumulation start date
4. Waste Storage:
Store the hazardous waste container in a designated satellite accumulation area. This area should be secure and away from general laboratory traffic.
5. Disposal Request:
Once the waste container is full, or in accordance with your institution's guidelines, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Important Considerations:
-
DO NOT dispose of this compound down the drain.[5] This can contaminate waterways and is against regulations for most chemical waste.
-
Empty Containers: Thoroughly empty all original containers. The first rinse of the empty container must be collected and disposed of as hazardous waste. Subsequent rinses with water can typically be disposed of down the drain. Obliterate or deface the label on the empty container before disposal in the appropriate recycling or trash receptacle.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
References
Personal protective equipment for handling C6 NBD L-threo-dihydroceramide
Essential Safety and Handling Guide for C6 NBD L-threo-dihydroceramide
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, storage, and disposal of this fluorescent lipid analog.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to ensure safety when handling this compound. The following table summarizes the required PPE.
| Equipment Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Chemical Handling and Storage
Safe handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
| Aspect | Procedure |
| Handling | Avoid inhalation, and contact with skin and eyes.[1] Avoid the formation of dust and aerosols.[1] Use only in areas with appropriate exhaust ventilation.[1] |
| Storage | Store at -20°C, desiccated, and protected from light.[2][3] The compound is light-sensitive and hygroscopic.[3] Keep the container tightly closed in a dry and well-ventilated place.[1] For short-term shipping (less than 2 weeks), room temperature is acceptable.[1] |
| Solubility | Can be dissolved in DMSO or chloroform (B151607) at concentrations of at least 1 mM.[2] |
Emergency Procedures: First Aid
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek medical attention. |
| Skin Contact | Wash off with soap and plenty of water.[1] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if irritation develops. |
| Inhalation | Remove to fresh air.[1] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person. Rinse mouth with water.[1] Seek medical attention. |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
| Situation | Action |
| Spill Containment | Use full personal protective equipment.[1] Absorb with liquid-binding material (e.g., sand, diatomite, universal binders).[1] Prevent further leakage or spillage if safe to do so.[1] Keep the product away from drains and water courses.[1] |
| Spill Cleanup | Decontaminate surfaces and equipment by scrubbing with alcohol.[1] Collect all contaminated materials in a suitable, labeled container for disposal. |
| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations.[1] Do not dispose of down the drain. |
Experimental Workflow: Labeling Cells with this compound
The following is a general protocol for labeling live cells with this compound. This procedure should be adapted based on the specific cell type and experimental requirements.
Logical Relationship of Safety Procedures
Understanding the hierarchy and relationship between different safety aspects can enhance compliance and preparedness.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
